MS-Peg10-thp
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H52O14S |
|---|---|
Molecular Weight |
620.7 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate |
InChI |
InChI=1S/C26H52O14S/c1-41(27,28)40-25-23-37-21-19-35-17-15-33-13-11-31-9-7-29-6-8-30-10-12-32-14-16-34-18-20-36-22-24-39-26-4-2-3-5-38-26/h26H,2-25H2,1H3 |
InChI Key |
FUFTZNGTGRXMAO-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Molecular Architecture of PEG10: A Technical Guide to its Genomic and Structural Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paternally Expressed Gene 10 (PEG10) is a unique retrotransposon-derived imprinted gene with critical roles in embryonic development, particularly placentation, and a growing implication in various cancers. Its expression is tightly regulated, and its protein products function through novel mechanisms, including a -1 ribosomal frameshifting event. This technical guide provides an in-depth overview of the genomic structure, location, and regulatory pathways of the PEG10 gene, intended to serve as a comprehensive resource for researchers and professionals in drug development.
Genomic Location and Structure
The human PEG10 gene is located on the long (q) arm of chromosome 7 at position 21.3.[1][2] It is situated in a head-to-head orientation with the paternally expressed sarcoglycan epsilon (SGCE) gene, with their transcription start sites separated by less than 200 base pairs.[3][4] This close proximity suggests a potential for co-regulation. The mouse ortholog, Peg10, is found on chromosome 6.[1][5]
The PEG10 gene consists of two exons separated by a large intron.[3][4][6] Exon 1 is non-coding and contains the 5' untranslated region (5'-UTR), while exon 2 encompasses the entire protein-coding sequence and a long 3'-UTR.[2][3][4]
Quantitative Genomic Data
The following tables summarize the key quantitative data for the human and mouse PEG10 genes.
Table 1: Human PEG10 Genomic Coordinates (Assembly: GRCh38.p14)
| Feature | Chromosome | Strand | Start Position | End Position | Size |
| Gene | 7 | + | 94,656,325 | 94,669,695 | 13,371 bp |
| Exon 1 | 7 | + | 94,656,325 | 94,656,589 | 265 bp |
| Intron 1 | 7 | + | 94,656,590 | 94,663,342 | 6,753 bp |
| Exon 2 | 7 | + | 94,663,343 | 94,669,695 | 6,353 bp |
Data sourced from NCBI Gene and Ensembl.[7][8]
Table 2: Mouse Peg10 Genomic Coordinates (Assembly: GRCm39)
| Feature | Chromosome | Strand | Start Position | End Position | Size |
| Gene | 6 | + | 4,747,306 | 4,760,517 | 13,212 bp |
Data sourced from Mouse Genome Informatics.[5]
Transcript Variants
Alternative splicing of the PEG10 transcript has been reported, leading to different transcript variants. The two primary human transcript variants arise from the use of an alternative splice donor site in exon 1.[6][9]
Table 3: Human PEG10 Transcript Variants
| Transcript Variant | NCBI Accession | Length (bp) | Key Features |
| Variant 1 (PEG10-A) | NM_001040152.3 | 6573 | Major transcript variant.[6] |
| Variant 2 (PEG10-B) | NM_015068.4 | 6584 | Results from splicing 11 nucleotides downstream of the major splice site of exon 1.[6] |
Data sourced from NCBI Gene and Lux et al., 2010.[6][7]
Protein Isoforms and Functional Domains
The PEG10 gene produces two main protein isoforms from a single mRNA transcript through a programmed -1 ribosomal frameshift mechanism, a feature inherited from its retroviral ancestry.[10][11][12]
-
PEG10-RF1 (Gag-like protein): This shorter isoform is translated from the first open reading frame (ORF1). It contains a CCHC-type zinc finger motif, characteristic of retroviral Gag proteins, and is involved in cell proliferation and apoptosis.[2][11][12]
-
PEG10-RF1/2 (Gag-Pol-like fusion protein): This longer isoform is a result of the -1 ribosomal frameshift, which allows for the translation to continue into the second open reading frame (ORF2). This fusion protein possesses an aspartic protease domain, similar to retroviral Pol proteins.[2][11][12]
Translation can also be initiated at an upstream, non-AUG (CUG) start codon, adding further complexity to the array of PEG10 protein products.[4][12]
Table 4: Human PEG10 Protein Isoforms
| Isoform | UniProt Accession | Length (amino acids) | Key Domains |
| 1 (RF1/2) | Q86TG7-1 | 726 | Coiled-coil, Zinc finger (CCHC-type), Aspartic peptidase |
| 2 (RF1) | Q86TG7-2 | 433 | Coiled-coil, Zinc finger (CCHC-type) |
Data sourced from UniProt.[13]
Signaling Pathways and Regulation
PEG10 expression is tightly controlled and its protein products interact with key cellular signaling pathways.
Transcriptional Regulation by c-MYC
The proto-oncogene c-MYC directly upregulates PEG10 expression. c-MYC binds to E-box sequences located in the first intron of the PEG10 gene, activating its transcription.[1][10] This interaction links a major cancer-driving transcription factor to an imprinted gene involved in cell proliferation.[1][10]
Caption: c-MYC regulation of PEG10 transcription.
Interaction with the TGF-β Signaling Pathway
PEG10 has been shown to negatively regulate the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][3][6] The PEG10-RF1 protein can interact with members of the TGF-β receptor family, including ALK1, thereby inhibiting downstream signaling through SMAD proteins.[3] In some cellular contexts, there is a mutually inhibitory relationship between PEG10 expression and TGF-β signaling.[6][8]
Caption: PEG10 inhibition of the TGF-β signaling pathway.
Experimental Protocols
Analysis of PEG10 Promoter Activity via Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of the PEG10 promoter and to identify regulatory elements, such as the c-MYC binding sites.
-
Vector Construction: A fragment of the PEG10 promoter region, including the putative transcription start site and upstream regulatory sequences, is cloned into a pGL3-Basic vector upstream of a firefly luciferase reporter gene.[4][5] Constructs with deletions or site-directed mutations in specific regions (e.g., E-boxes) can be generated to map functional elements.[1]
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, Panc1) is cultured under standard conditions.[1][4] Cells are co-transfected with the PEG10 promoter-luciferase construct and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
Luciferase Activity Measurement: After a defined period (e.g., 48 hours), cells are lysed, and luciferase activity is measured using a luminometer with a dual-luciferase reporter assay system.[4][14] Firefly luciferase activity is normalized to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.[14]
Chromatin Immunoprecipitation (ChIP) Assay for c-MYC Binding to the PEG10 Locus
ChIP assays are performed to confirm the direct in vivo binding of a transcription factor, such as c-MYC, to a specific genomic region.[1][10][15]
-
Cross-linking and Chromatin Preparation: Cells (e.g., Panc1) are treated with formaldehyde (B43269) to cross-link proteins to DNA. The cells are then lysed, and the chromatin is sheared into small fragments (typically 200-1000 bp) by sonication.[1][15]
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the protein of interest (e.g., anti-c-MYC).[1] Protein A/G beads are used to precipitate the antibody-protein-DNA complexes.
-
DNA Purification and Analysis: The cross-links are reversed, and the proteins are digested. The co-precipitated DNA is then purified.
-
Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers designed to amplify the specific region of the PEG10 intron containing the E-box elements.[1] Enrichment of this region in the immunoprecipitated sample compared to a negative control (e.g., immunoprecipitation with a non-specific IgG) indicates direct binding.[1]
Analysis of -1 Ribosomal Frameshifting
Specialized reporter systems are employed to study the efficiency and mechanism of the -1 ribosomal frameshifting in PEG10.
-
Dual-Luciferase Reporter System: A construct is created where the firefly luciferase gene is in the -1 frame relative to an upstream reporter gene (e.g., Renilla luciferase), separated by the PEG10 frameshift signal sequence. The ratio of firefly to Renilla luciferase activity provides a quantitative measure of frameshifting efficiency.
-
Bifluorescence Reporter System: Similar to the dual-luciferase system, two different fluorescent proteins (e.g., EGFP and tdTomato) are used to report on the translation in the 0 and -1 frames, respectively.[16]
-
Mass Spectrometry: To confirm frameshifting of the endogenous protein, protein extracts from relevant tissues (e.g., placenta) can be analyzed by mass spectrometry to identify peptides that span the frameshift junction.[16][17]
Conclusion
The PEG10 gene represents a fascinating example of a domesticated retrotransposon that has acquired essential functions in mammalian biology. Its unique genomic structure, complex regulation by oncogenic pathways like c-MYC, and its interplay with crucial signaling cascades such as TGF-β, make it a compelling target for further investigation, particularly in the context of cancer and developmental disorders. The experimental approaches detailed in this guide provide a framework for dissecting the multifaceted roles of PEG10 and exploring its potential as a therapeutic target.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic and Molecular Analyses of PEG10 Reveal New Aspects of Genomic Organization, Transcription and Translation | PLOS One [journals.plos.org]
- 5. PEG10 promoter-driven expression of reporter genes enables molecular imaging of lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β signalling and PEG10 are mutually exclusive and inhibitory in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG10 paternally expressed 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Genetic and Molecular Analyses of PEG10 Reveal New Aspects of Genomic Organization, Transcription and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEG10 is a c-MYC target gene in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG10 - Wikipedia [en.wikipedia.org]
- 12. genecards.org [genecards.org]
- 13. uniprot.org [uniprot.org]
- 14. berthold.com [berthold.com]
- 15. Chromatin Immunoprecipitation Assays for Myc and N-Myc - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV-1 and Human PEG10 Frameshift Elements Are Functionally Distinct and Distinguished by Novel Small Molecule Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mammalian gene PEG10 expresses two reading frames by high efficiency -1 frameshifting in embryonic-associated tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Saga of PEG10: A Domesticated Retrotransposon Essential for Mammalian Life
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Paternally Expressed Gene 10 (PEG10) stands as a fascinating example of molecular domestication, where a retrotransposon, an ancient mobile genetic element, has been co-opted and repurposed to perform a critical physiological function in mammals. This technical guide delves into the evolutionary origins of PEG10, tracing its lineage to the Ty3/Gypsy family of Long Terminal Repeat (LTR) retrotransposons. We will explore the molecular mechanisms that underscore its function, its indispensable role in placental development, and its implications in various pathologies, including cancer. This document provides a comprehensive overview for researchers, featuring quantitative data on gene expression, detailed experimental protocols for its study, and visualizations of its regulatory and signaling pathways.
Evolutionary Origin and Domestication
PEG10 is a therian-specific gene, present in marsupials and eutherian mammals but absent in monotremes (egg-laying mammals), indicating its integration into the genome of a common ancestor of therian mammals approximately 160 million years ago[1]. Phylogenetic analyses have robustly demonstrated that PEG10 originated from a Ty3/Gypsy LTR retrotransposon[1][2]. The process of domestication involved the loss of autonomous retrotransposition capabilities while retaining and repurposing key retroviral protein domains.
The structure of the PEG10 gene is a testament to its retroviral ancestry. It uniquely contains two overlapping open reading frames (ORFs), ORF1 and ORF2, which are translated into two distinct proteins via a -1 ribosomal frameshift mechanism, a hallmark of retroviruses[1][2].
-
ORF1 encodes a GAG-like protein containing a capsid (CA) and a nucleocapsid (NC) domain with a CCHC-type zinc finger motif[3].
-
ORF2 is translated as a GAG-POL-like fusion protein due to the frameshift and contains a retroviral-like aspartic protease (PR) domain and a reverse transcriptase (RT)-like domain[3].
This sophisticated expression strategy, conserved across mammalian species, underscores the functional importance of both the structural GAG-like protein and the enzymatic GAG-POL-like fusion protein.
Quantitative Data Presentation
PEG10 Expression in Human Tissues
PEG10 exhibits a distinct expression pattern, with notably high levels in the placenta. Its expression is also detected in several other tissues, albeit at lower levels. The following table summarizes the normalized RNA expression levels (nTPM - normalized transcripts per million) in various human tissues, based on data from The Human Protein Atlas which combines data from the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project.
| Tissue | RNA Expression (nTPM) |
| Placenta | 304.5 |
| Adrenal Gland | 114.1 |
| Testis | 35.2 |
| Ovary | 15.8 |
| Brain (Cerebral Cortex) | 5.7 |
| Kidney | 4.3 |
| Lung | 3.1 |
Data sourced from The Human Protein Atlas[4][5].
PEG10 Expression in Cancer
Dysregulation of PEG10 expression is frequently observed in various malignancies. Overexpression has been linked to poor prognosis in several cancers. The table below presents a summary of PEG10 expression status in different cancer types.
| Cancer Type | PEG10 Expression Status | Association with Prognosis |
| Hepatocellular Carcinoma (HCC) | Upregulated | Poor overall survival and early recurrence[6] |
| B-cell Lymphocytic Leukemia | Upregulated | Associated with resistance to apoptosis[3] |
| Colorectal Cancer (Early Onset) | Upregulated | Correlates with decreased overall survival[7][8] |
| Pancreatic Cancer | Upregulated | Promotes cell proliferation, migration, and invasion[9] |
| Chondrosarcoma | Downregulated | Negatively associated with malignancy[10] |
Phenotypes of PEG10 Knockout Mice
The critical role of PEG10 in development is starkly demonstrated in knockout mouse models. Paternal transmission of a null Peg10 allele results in early embryonic lethality.
| Genotype | Phenotype | Key Observations | Reference |
| Peg10 Knockout (Paternal allele) | Early embryonic lethality (before E10.5) | Severe placental defects, including the absence of the labyrinth and spongiotrophoblast layers. | [11][12] |
| Peg10 Protease Domain Mutant | Perinatal lethality | Normal early placental formation but severe defects in the fetal capillary network in the labyrinth layer during mid-to-late gestation. | [11] |
Signaling and Regulatory Pathways
PEG10 is integrated into complex cellular signaling networks, both as a target of upstream regulators and as a modulator of downstream pathways.
Upstream Regulation of PEG10
Several transcription factors and signaling pathways have been identified to regulate the expression of PEG10.
Caption: Upstream regulators of PEG10 expression.
Downstream Signaling Pathways of PEG10
PEG10 exerts its biological functions by modulating various downstream signaling pathways, notably the TGF-β pathway and pathways involved in cell invasion.
Caption: Downstream effects of PEG10 on signaling and cellular processes.
Experimental Protocols
Quantification of PEG10 mRNA Expression by RT-qPCR
This protocol outlines the steps for measuring PEG10 mRNA levels in cell or tissue samples.
1. RNA Extraction:
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose (B213101) gel.
2. Reverse Transcription (cDNA Synthesis):
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme (e.g., SuperScript II, Invitrogen) and oligo(dT) or random hexamer primers.
-
Incubate the reaction mixture according to the manufacturer's protocol (e.g., 65°C for 5 min, 42°C for 50 min, followed by enzyme inactivation at 70°C for 15 min).
3. Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for PEG10 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green-based qPCR master mix.
-
Human PEG10 Primers (example):
-
Forward: 5'-AAGGTGAATCTGGAGCTGGTC-3'
-
Reverse: 5'-GCTGGTTTTGGTGTTGTTGTT-3'
-
-
Perform qPCR using a real-time PCR system with a standard thermal cycling program (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative expression of PEG10 mRNA normalized to the reference gene.
Caption: Workflow for RT-qPCR analysis of PEG10 expression.
Detection of PEG10 Protein by Western Blot
This protocol describes the detection of PEG10 protein isoforms in cell or tissue lysates.
1. Sample Preparation (Lysate):
-
Lyse cells or homogenized tissue in RIPA buffer supplemented with protease inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
2. SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for PEG10 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
5. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system or X-ray film.
Caption: Workflow for Western blot analysis of PEG10 protein.
Identification of PEG10 Genomic Binding Sites by ChIP-seq
This protocol outlines the general steps for identifying the genomic regions where PEG10 may bind.
1. Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in live cells with 1% formaldehyde.
-
Quench the cross-linking reaction with glycine.
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-600 bp.
2. Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the chromatin with a ChIP-grade antibody against PEG10 or a control IgG overnight at 4°C.
-
Capture the antibody-protein-DNA complexes with protein A/G magnetic beads.
3. Washing and Elution:
-
Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin complexes from the beads.
4. Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by incubating at 65°C with NaCl.
-
Treat with RNase A and Proteinase K.
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction.
5. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing.
6. Data Analysis:
-
Align the sequence reads to the reference genome.
-
Perform peak calling to identify genomic regions enriched for PEG10 binding.
-
Annotate the peaks to identify potential target genes.
Caption: Workflow for ChIP-seq analysis of PEG10 binding sites.
Conclusion
The evolutionary journey of PEG10 from a mobile genetic element to an indispensable mammalian gene is a compelling narrative of genomic innovation. Its retention of retroviral-like structural and functional domains highlights the remarkable plasticity of the genome. A thorough understanding of PEG10's multifaceted roles in placental development and its dysregulation in disease is crucial for developing novel diagnostic and therapeutic strategies. This guide provides a foundational resource for researchers dedicated to unraveling the complexities of this unique domesticated gene.
References
- 1. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. PEG10 - Wikipedia [en.wikipedia.org]
- 4. Tissue expression of PEG10 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. PEG10 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 6. Expression of PEG10 Is Associated with Poor Survival and Tumor Recurrence in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential Expression of PEG10 Contributes to Aggressive Disease in Early Versus Late-Onset Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Expression of PEG10 Contributes To Aggressive Disease in Early Versus Late Onset Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PEG10 paternally expressed 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. TGF-β signalling and PEG10 are mutually exclusive and inhibitory in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG10 viral aspartic protease domain is essential for the maintenance of fetal capillary structure in the mouse placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Deletion of Peg10, an imprinted gene acquired from a retrotransposon, causes early embryonic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanism of PEG10 Genomic Imprinting: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paternally Expressed Gene 10 (PEG10) is a critical imprinted gene with essential roles in placental development and cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various cancers and neurodegenerative disorders.[1] This technical guide provides an in-depth exploration of the molecular mechanisms governing the genomic imprinting of PEG10, offering valuable insights for researchers and professionals in drug development.
PEG10's unique origin as a retrotransposon-derived gene highlights the intricate relationship between mobile genetic elements and the evolution of genomic imprinting in mammals.[2] The gene encodes two proteins, a Gag-like protein (RF1) and a Gag-Pol-like fusion protein (RF1/2), through a -1 ribosomal frameshift mechanism, a feature reminiscent of its viral ancestry.[3] Understanding the precise regulation of PEG10 expression is paramount for developing targeted therapeutic strategies.
The Central Role of the Differentially Methylated Region (DMR)
The cornerstone of PEG10 imprinting is a differentially methylated region (DMR) located at its promoter. This region exhibits parent-of-origin-specific DNA methylation, a hallmark of imprinted genes. The maternal allele of the PEG10 DMR is hypermethylated, leading to the silencing of the maternal copy of the gene. Conversely, the paternal allele is unmethylated, allowing for robust transcription. This monoallelic expression from the paternal chromosome is crucial for normal embryonic development, as evidenced by the embryonic lethality observed in mice with a paternal deletion of Peg10.[4][5]
The establishment of this methylation imprint occurs during oogenesis and is faithfully maintained throughout somatic cell development after fertilization. The stability of this methylation pattern is critical, and its disruption can lead to a loss of imprinting and subsequent biallelic expression of PEG10, a phenomenon often observed in cancer.
Quantitative Analysis of PEG10 DMR Methylation
The methylation status of the PEG10 DMR can be quantitatively assessed using various techniques, with bisulfite sequencing being the gold standard. This method allows for the precise determination of the methylation state of individual CpG sites within the DMR.
| Tissue/Cell Type | Condition | Maternal Allele Methylation (%) | Paternal Allele Methylation (%) | Reference |
| Tammar Wallaby Fetal Lung and Endometrium Cells | Control | High (qualitative) | Low (qualitative) | [6] |
| Tammar Wallaby Fetal Lung and Endometrium Cells | 5-aza-2'-deoxycytidine treated | Significantly reduced | Low (qualitative) | [6] |
| Human Somatic Tissues (various) | Normal | ~35-65% (average) | ~35-65% (average) | [2] |
| B-cell Chronic Lymphocytic Leukemia (B-CLL) | High-risk | Maintained imprinting | Maintained imprinting | [7] |
Regulation of PEG10 Expression
The expression of PEG10 is tightly controlled at multiple levels, from epigenetic modifications to transcriptional and post-transcriptional regulation.
Epigenetic Regulation
Beyond DNA methylation, histone modifications at the PEG10 locus likely play a significant role in its parent-of-origin-specific expression. While specific data on histone marks at the PEG10 DMR is an active area of research, it is generally accepted that the unmethylated paternal allele is associated with active chromatin marks (e.g., histone acetylation and H3K4 methylation), while the methylated maternal allele is enriched in repressive marks (e.g., H3K9 methylation and H3K27 methylation).
Transcriptional Regulation
Several transcription factors have been identified as regulators of PEG10 expression. Notably, the E2F1 transcription factor has been shown to directly bind to the PEG10 promoter and activate its transcription.[8][9] The E2F/Rb pathway, a critical regulator of the cell cycle, thus provides a direct link between cell proliferation and PEG10 expression.[10]
Post-Transcriptional Regulation
MicroRNAs (miRNAs) have emerged as key post-transcriptional regulators of PEG10. For instance, miR-122 has been shown to be involved in the regulation of PEG10 expression in hepatoma cell lines.[11]
Signaling Pathways Involving PEG10
PEG10 is integrated into crucial cellular signaling pathways, influencing cell fate decisions such as proliferation, differentiation, and apoptosis.
TGF-β Signaling Pathway
There is a mutually exclusive and inhibitory relationship between PEG10 and the Transforming Growth Factor-β (TGF-β) signaling pathway.[12] PEG10 has been shown to counteract TGF-β and Bone Morphogenetic Protein (BMP) signaling.[13] In chondrosarcoma cells, TGF-β1 treatment suppresses PEG10 expression, while inhibition of TGF-β signaling increases PEG10 protein levels.[12] Conversely, PEG10 can repress TGF-β and BMP signaling.[13]
References
- 1. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of DNA methylation at all human imprinted regions reveals preservation of epigenetic stability in adult somatic tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deletion of Peg10, an imprinted gene acquired from a retrotransposon, causes early embryonic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. researchgate.net [researchgate.net]
- 7. Overexpression of the paternally expressed gene 10 (PEG10) from the imprinted locus on chromosome 7q21 in high-risk B-cell chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. PEG10 overexpression induced by E2F-1 promotes cell proliferation, migration, and invasion in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcription of the E2F-1 gene is rendered cell cycle dependent by E2F DNA-binding sites within its promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PEG10 paternally expressed 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Paternally Expressed Gene 10 (PEG10) in Placental Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paternally Expressed Gene 10 (PEG10), a retrotransposon-derived imprinted gene, is a critical regulator of placental development. Its expression is essential for the formation and maintenance of the placenta, with dysregulation implicated in pregnancy complications such as preeclampsia. This technical guide provides an in-depth overview of the multifaceted roles of PEG10 in the placenta, detailing its molecular functions, associated signaling pathways, and the impact of its ablation or mutation. Quantitative data from key studies are summarized, and detailed experimental protocols are provided for researchers investigating PEG10's role in this vital organ.
Introduction
The placenta, a transient organ essential for fetal development in eutherian mammals, facilitates nutrient and gas exchange, waste removal, and hormone production. The intricate processes of placental development, including trophoblast proliferation, differentiation, and invasion, are tightly regulated by a complex network of genes. Among these, the paternally expressed imprinted gene PEG10 has emerged as a pivotal player. Derived from a retrotransposon insertion event, PEG10 has been "domesticated" to perform crucial functions in placentation.
This guide will explore the fundamental roles of PEG10, from its involvement in the establishment of early placental structures to its function in maintaining the placental vasculature at later stages of gestation. We will also delve into the molecular mechanisms underlying its function, including its interaction with signaling pathways and its role as an RNA-binding protein.
Molecular Functions of PEG10 in the Placenta
PEG10's functions in the placenta are multifaceted, encompassing roles in trophoblast proliferation, differentiation, and the maintenance of placental architecture.
Essential for Early Placental Formation
Studies using knockout mouse models have unequivocally demonstrated the indispensable role of PEG10 in early placental development. Peg10 knockout mice exhibit early embryonic lethality due to severe placental defects.[1][2] These defects are characterized by a failure to form the labyrinth and spongiotrophoblast layers, which are crucial for nutrient and gas exchange between the mother and fetus.[1][3] This highlights PEG10's critical function in the initial stages of trophoblast lineage specification and differentiation.[4][5]
Maintenance of Placental Vasculature
Beyond its role in early placentation, PEG10 is also vital for the maintenance of the placental vascular structure during mid to late gestation.[6] Specifically, the aspartic protease activity of the PEG10 protein is essential for the integrity of fetal capillaries within the placenta.[6] Mice with a mutation in the protease domain of PEG10 exhibit placental and fetal growth retardation and perinatal lethality, a consequence of compromised placental vascular function.[7] PEG10 is expressed in trophoblast cells that directly surround the fetal capillaries, suggesting a direct role in supporting the feto-maternal interface.[1][6]
Regulation of Trophoblast Proliferation and Invasion
In vitro studies using human trophoblast cell lines have shown that PEG10 promotes trophoblast proliferation and invasion. Silencing of PEG10 in these cells leads to a significant reduction in their proliferative and invasive capacities.[7] This is accompanied by changes in the expression of key molecules involved in cell invasion, such as matrix metalloproteinases (MMPs) and their inhibitors (TIMPs).[7]
RNA-Binding Protein Function
Recent evidence has revealed that PEG10 functions as an RNA-binding protein.[4][8] Through its Gag-like domain, PEG10 can bind to various cellular RNAs, including the mRNA of heparin-binding EGF-like growth factor (Hbegf), a known regulator of placentation.[4][8] It is hypothesized that by binding to these transcripts, PEG10 may regulate their stability or translation, thereby influencing the expression of genes critical for placental development.[4][8]
Quantitative Data on PEG10 Function in Placental Development
The following tables summarize key quantitative findings from studies on PEG10's role in the placenta.
Table 1: Phenotypes of Peg10 Knockout and Protease-Mutant Mice
| Phenotype | Peg10 Knockout (KO) | Peg10 Protease Mutant (ASG) | Wild-Type Control | Reference |
| Embryonic Lethality | 100% by E10.5 | Perinatal lethality | Normal | [1][7] |
| Placental Labyrinth Volume at E12.5 | Significantly decreased | - | Normal | [9] |
| Fetal Weight at E18.5 | N/A (lethal) | Significantly reduced | Normal | [7] |
| Placental Weight at E18.5 | N/A (lethal) | Significantly reduced | Normal | [7] |
Table 2: PEG10 Expression in Human Preeclampsia
| Study Cohort | PEG10 mRNA Expression | PEG10 Protein Expression | Reference |
| Early-Onset Preeclampsia vs. Gestation-Matched Controls | Significantly reduced | Significantly reduced | [10] |
| Preeclampsia vs. Normal Pregnancy | Significantly lower | Significantly lower | [11] |
Table 3: Effects of PEG10 Silencing in Human Trophoblast Cells
| Cell Line | Transfection | Effect on Proliferation | Effect on Invasion | Reference |
| JEG-3 | PEG10 siRNA | Decreased | Decreased | [7] |
| Primary Chorionic Villous Cells | PEG10 siRNA | - | Decreased | [7] |
Signaling Pathways Involving PEG10
PEG10 is implicated in the regulation of key signaling pathways that govern placental development, most notably the Transforming Growth Factor-beta (TGF-β) pathway.
TGF-β Signaling Pathway
The TGF-β signaling pathway plays a crucial role in regulating trophoblast proliferation, differentiation, and invasion.[10][12] Studies have shown an interaction between PEG10 and the canonical TGF-β signaling pathway.[10] Silencing of PEG10 in human trophoblast stem cells leads to reduced activation of the SMAD binding element, a downstream effector of the canonical TGF-β pathway.[10] This suggests that PEG10 may act as a positive regulator of TGF-β signaling in the placenta. The exact mechanism of this interaction is still under investigation but may involve PEG10's influence on the expression or activity of components within the pathway.
Diagram of the Proposed PEG10-TGF-β Signaling Interaction:
Caption: Proposed interaction of PEG10 with the canonical TGF-β signaling pathway in trophoblasts.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Generation of Peg10 Mutant Mice using CRISPR-Cas9
This protocol describes the generation of mice with a targeted mutation in the Peg10 gene.
Materials:
-
Cas9 mRNA or protein
-
Single guide RNA (sgRNA) targeting the Peg10 locus
-
Donor oligonucleotide with the desired mutation and homology arms
-
Mouse zygotes
-
Microinjection or electroporation apparatus
Procedure:
-
Design and Synthesize sgRNA: Design an sgRNA that targets a specific site within the Peg10 gene where the mutation is to be introduced. Synthesize the sgRNA in vitro.
-
Prepare Injection Mix: Prepare a microinjection mix containing Cas9 mRNA or protein, the synthesized sgRNA, and the donor oligonucleotide.
-
Microinjection/Electroporation: Inject the mixture into the cytoplasm or pronuclei of fertilized mouse zygotes. Alternatively, use electroporation to deliver the components into the zygotes.
-
Embryo Transfer: Transfer the injected zygotes into pseudopregnant female mice.
-
Genotyping: Screen the resulting pups for the desired mutation by PCR and sequencing of the targeted genomic region.
-
Breeding: Breed founder mice carrying the mutation to establish a mutant mouse line.
Diagram of the CRISPR-Cas9 Workflow for Generating Peg10 Mutant Mice:
Caption: Workflow for generating Peg10 mutant mice using CRISPR-Cas9 technology.
Placental Histology and Morphometric Analysis
This protocol outlines the procedure for histological examination and quantification of placental structures.
Materials:
-
Placental tissue
-
4% paraformaldehyde (PFA) in PBS
-
Ethanol (B145695) series (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) stain
-
Microscope with imaging software
Procedure:
-
Fixation: Immediately after dissection, fix the placenta in 4% PFA at 4°C overnight.
-
Dehydration and Embedding: Dehydrate the tissue through a graded ethanol series, clear in xylene, and embed in paraffin wax.
-
Sectioning: Cut 5-10 µm thick sections using a microtome and mount them on glass slides.
-
Staining: Deparaffinize and rehydrate the sections. Stain with H&E to visualize tissue morphology.
-
Imaging: Capture images of the stained sections using a microscope.
-
Morphometric Analysis: Use imaging software to quantify various parameters, such as the thickness of the labyrinth and spongiotrophoblast layers, and the number and size of different trophoblast cell populations.
Co-Immunoprecipitation (Co-IP) and Mass Spectrometry
This protocol is for identifying proteins that interact with PEG10 in placental cells.
Materials:
-
Placental cell lysate
-
Anti-PEG10 antibody or antibody against an epitope tag on PEG10
-
Protein A/G agarose (B213101) beads
-
Lysis buffer
-
Wash buffer
-
Elution buffer
-
Mass spectrometer
Procedure:
-
Cell Lysis: Lyse placental cells in a suitable lysis buffer to release proteins.
-
Immunoprecipitation: Incubate the cell lysate with an anti-PEG10 antibody to form an antibody-protein complex.
-
Capture: Add Protein A/G agarose beads to the lysate to capture the antibody-protein complex.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the PEG10-interacting protein complexes from the beads using an elution buffer.
-
Mass Spectrometry: Analyze the eluted proteins by mass spectrometry to identify the interacting partners of PEG10.
Diagram of the Co-Immunoprecipitation Workflow:
Caption: Workflow for identifying PEG10-interacting proteins using co-immunoprecipitation.
Conclusion and Future Directions
PEG10 is a fascinating example of a retrotransposon-derived gene that has been co-opted to play a vital role in mammalian evolution, specifically in the development of the placenta. Its multifaceted functions, from establishing the early placental architecture to maintaining its vasculature and regulating trophoblast function, underscore its importance in ensuring a successful pregnancy. The link between PEG10 dysregulation and placental pathologies like preeclampsia highlights its potential as a therapeutic target or diagnostic marker.
Future research should focus on elucidating the precise molecular mechanisms by which PEG10 exerts its functions. Identifying the full spectrum of RNAs that PEG10 binds to and the downstream consequences of these interactions will be crucial. Furthermore, a deeper understanding of how PEG10 integrates with signaling pathways like TGF-β will provide a more complete picture of its regulatory network. Continued investigation into the role of PEG10 in human placental development and disease will be essential for translating these fundamental discoveries into clinical applications for the benefit of maternal and fetal health.
References
- 1. Frontiers | Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease [frontiersin.org]
- 2. Deletion of Peg10, an imprinted gene acquired from a retrotransposon, causes early embryonic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG10-ORF1 programs trophoblast progenitor development for placental labyrinth formation | Sciety [sciety.org]
- 6. PEG10 viral aspartic protease domain is essential for the maintenance of fetal capillary structure in the mouse placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silencing of Paternally Expressed Gene 10 Inhibits Trophoblast Proliferation and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification | PLOS One [journals.plos.org]
- 9. Partial Loss of Genomic Imprinting Reveals Important Roles for Kcnq1 and Peg10 Imprinted Domains in Placental Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Paternal Expressed Gene 10 (PEG10) is decreased in early-onset preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. geneticsmr.org [geneticsmr.org]
- 12. d-nb.info [d-nb.info]
Paternally Expressed Gene 10 (PEG10): A Technical Guide to its Core Physiological Functions
Audience: Researchers, scientists, and drug development professionals.
Abstract: Paternally Expressed Gene 10 (PEG10) is a highly conserved, imprinted gene essential for mammalian development. Derived from a retrotransposon insertion event, PEG10 has been "domesticated" to perform critical functions in normal physiology, most notably in the formation and maintenance of the placenta. Its expression and activity are tightly regulated, and its roles extend to cell proliferation, apoptosis, and the differentiation of various cell lineages, including adipocytes. Mechanistically, PEG10 interacts with and modulates key signaling pathways, such as the TGF-β pathway. This technical guide provides an in-depth overview of the molecular biology of PEG10, its core physiological functions, quantitative expression data, and detailed experimental protocols for its study.
Molecular Biology of PEG10
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived gene, specifically from the Ty3/Gypsy family, located on human chromosome 7q21.[1][2] As an imprinted gene, only the paternal allele is expressed.[3][4] This gene is highly conserved across mammalian species, highlighting its essential physiological roles.[2][4][5]
The PEG10 transcript is unique in that it contains two overlapping open reading frames (ORF1 and ORF2) and utilizes a -1 ribosomal frameshift mechanism, a feature common in retroviruses, to produce two distinct proteins.[4][5][6][7]
-
PEG10-RF1: A shorter, Gag-like protein translated from ORF1. It contains a CCHC-type zinc finger motif, suggesting a role in nucleic acid binding.[4][7]
-
PEG10-RF1/RF2: A longer, Gag-Pol-like fusion polyprotein resulting from the frameshift. This protein contains an active aspartic protease domain, which is capable of self-cleavage.[4][8][9][10]
The differential expression and functions of these two protein products are critical for PEG10's diverse physiological activities.
Core Physiological Functions
PEG10's roles are most prominent during embryonic development but also extend to specific cellular processes in adult tissues.
Placental Development: An Essential Role
The most critical function of PEG10 is in the formation of the placenta.[3][8][11] Studies in knockout mice have demonstrated that the paternal deletion of Peg10 results in early embryonic lethality by day 10.5.[3][4][11] This lethality is caused by severe placental dysplasia, characterized by the near-complete loss of the labyrinth and spongiotrophoblast layers, demonstrating PEG10's indispensable role in early trophoblast proliferation and differentiation.[3]
Furthermore, the aspartic protease domain of the PEG10-RF1/RF2 fusion protein has a distinct, later-stage function.[8] Mice with a mutated protease domain survive the early embryonic period but exhibit fetal growth retardation and frequent perinatal lethality.[8][12] This is due to severe defects in the fetal vasculature of the placenta, indicating that PEG10's protease activity is essential for maintaining the fetal capillary structure during mid-to-late gestation.[8][12][13]
Caption: Logical flow of PEG10's dual functions in placental development.
Adipocyte Differentiation
PEG10 plays a crucial role at the immediate early stage of adipocyte differentiation.[14][15] Its expression is significantly elevated upon the induction of adipogenesis in differentiable cell lines like 3T3-L1 but is absent in non-adipogenic cells.[14][15]
Functional studies have shown that RNA interference (RNAi)-mediated knockdown of PEG10 inhibits the differentiation of pre-adipocytes into mature, lipid-laden adipocytes.[14][15] This inhibition is linked to two key events:
-
Reduced Expression of Key Transcription Factors: PEG10 knockdown leads to a decrease in the expression of C/EBPβ and C/EBPδ, which are critical early regulators of the adipogenic cascade.[14][15]
-
Inhibition of Mitotic Clonal Expansion (MCE): MCE is a prerequisite for terminal adipocyte differentiation, and its impairment upon PEG10 loss contributes to the differentiation block.[14]
Cell Proliferation and Apoptosis
Across various cell types, PEG10 is implicated in the regulation of cell growth and survival.[4] Overexpression of PEG10 can enhance cell proliferation and promote progression through the cell cycle.[16][17] Conversely, silencing PEG10 can delay the G1–S phase transition by increasing the protein levels of cell-cycle inhibitors p21 and p27.[17] PEG10 generally functions as an anti-apoptotic factor, and its disruption can lead to increased programmed cell death.[2][4][18]
Neuronal Processes
PEG10 is expressed in the brain, and emerging evidence suggests a role in neural development.[2][9] Studies indicate that PEG10 may be involved in the lineage differentiation of neural stem cells.[19] Furthermore, its overexpression in the developing mouse brain was shown to alter normal neuronal migration, suggesting its precise regulation is important for neurogenesis.[7]
Signaling Pathways and Mechanisms of Action
PEG10 does not act in isolation but rather integrates into complex cellular signaling networks, most notably showing a reciprocal relationship with the Transforming Growth Factor-beta (TGF-β) pathway.
In several cell contexts, PEG10 and TGF-β signaling are mutually inhibitory.[20][21]
-
TGF-β Represses PEG10: Active TGF-β signaling can suppress the expression of PEG10.[20][22]
-
PEG10 Represses TGF-β Signaling: PEG10 can inhibit both the TGF-β and Bone Morphogenetic Protein (BMP) signaling pathways.[20][22] This is achieved, at least in part, by preventing the phosphorylation of downstream effector proteins SMAD3 and SMAD1/5/9, thereby blocking the signal transduction cascade.[20] One proposed mechanism is the direct binding of PEG10 to the TGF-β receptor ALK1, inhibiting its signaling activity.[1]
Caption: Mutual inhibitory relationship between PEG10 and TGF-β/BMP signaling.
Data Presentation: PEG10 Expression in Normal Tissues
Quantitative analysis shows that PEG10 expression is not uniform and is restricted to specific tissues in adults.
| Tissue | Relative Expression Level | Reference(s) |
| Placenta | Very High | [2][9][23] |
| Adrenal Gland | High | [2][23] |
| Testis | High | [2][9] |
| Ovary | High | [2] |
| Brain | Moderate to High | [2][9] |
| Kidney | Weak | [9] |
| Lung | Weak | [9] |
| Spleen | Very Weak | [9] |
| Liver | Very Weak | [9] |
| Small Intestine | Very Weak | [9] |
| Muscle | Very Weak | [9] |
| Heart | Not Detected | [9] |
| Stomach | Not Detected | [9] |
Table 1: Summary of PEG10 mRNA and protein expression in various normal human tissues. Data compiled from multiple expression databases and literature reports.
Experimental Protocols
To investigate the function of PEG10, RNA interference is a common and effective technique. The following protocol details a method for siRNA-mediated knockdown of PEG10 in 3T3-L1 pre-adipocytes to study its role in adipogenesis.
Protocol: siRNA Knockdown of PEG10 during 3T3-L1 Adipocyte Differentiation
Objective: To determine the effect of PEG10 suppression on the differentiation of 3T3-L1 cells.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
DMEM with 10% Bovine Calf Serum (BCS)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Cocktail (MDI): 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin (B600854) in DMEM/10% FBS
-
siRNA targeting PEG10 (e.g., ThermoFisher Silencer Select #s23005) and a non-targeting control siRNA (siCTRL).[24]
-
Transfection reagent (e.g., Oligofectamine or Lipofectamine RNAiMAX)
-
Oil Red O staining solution
-
TRIzol or equivalent RNA extraction reagent
-
cDNA synthesis kit and qPCR master mix (SYBR Green)
-
Primers for Peg10, Cebpb, Cebpd, Pparg, and a housekeeping gene (e.g., Actb)
Procedure:
-
Cell Seeding: Plate 3T3-L1 cells in 6-well plates at a density that allows them to reach 90-100% confluency within 48 hours. Culture in DMEM/10% BCS.
-
Transfection (Day 0):
-
Once cells are 100% confluent (designated Day 0), transfect them according to the manufacturer's protocol for your chosen reagent.
-
Use a final siRNA concentration of 20 nM for both siPEG10 and siCTRL.[24]
-
Prepare transfection complexes in serum-free medium and add to cells. Incubate for 4-6 hours before replacing with fresh DMEM/10% BCS.
-
-
Induction of Differentiation (Day 0):
-
Two hours after the post-transfection media change, switch the medium to DMEM/10% FBS containing the MDI differentiation cocktail.
-
-
Maturation (Day 2 onwards):
-
After 48 hours (Day 2), replace the MDI medium with DMEM/10% FBS containing only 10 µg/mL insulin.
-
Every 48 hours thereafter, replace with fresh DMEM/10% FBS without insulin until Day 8.
-
-
Analysis:
-
RNA Analysis (Day 2): To assess early markers, harvest one set of wells on Day 2. Extract total RNA, synthesize cDNA, and perform RT-qPCR to quantify the knockdown efficiency of Peg10 and the expression of early adipogenic genes Cebpb and Cebpd.
-
Lipid Accumulation Analysis (Day 8): To assess terminal differentiation, fix the cells in 10% formalin, wash with PBS, and stain with Oil Red O solution for 30 minutes. Wash thoroughly and visualize the red-stained lipid droplets by microscopy. Elute the stain with isopropanol (B130326) and quantify by measuring absorbance at ~500 nm.
-
Protein Analysis (Optional, Day 8): Harvest cells for Western blot analysis to confirm the knockdown of PEG10 protein and assess key adipogenic proteins like PPARγ.
-
Caption: Experimental workflow for siRNA knockdown of PEG10 in 3T3-L1 cells.
References
- 1. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG10 as an oncogene: expression regulatory mechanisms and role in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG10 - Wikipedia [en.wikipedia.org]
- 5. PEG10 paternally expressed 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Frontiers | Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease [frontiersin.org]
- 7. Secreted retrovirus-like GAG-domain-containing protein PEG10 is regulated by UBE3A and is involved in Angelman syndrome pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.biologists.com [journals.biologists.com]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Functional Study of the Retrotransposon-Derived Human PEG10 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting PEG10 as a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PEG10 viral aspartic protease domain is essential for the maintenance of fetal capillary structure in the mouse placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Viral Peg10 genes are essential for maintenance of placental vascular structure ー key to fetal growth beyond the second trimester | News | Science Japan [sj.jst.go.jp]
- 14. peg10, an imprinted gene, plays a crucial role in adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BioKB - Publication [biokb.lcsb.uni.lu]
- 16. PEG10 promotes human breast cancer cell proliferation, migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. TGF-β signalling and PEG10 are mutually exclusive and inhibitory in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. PEG10 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 24. jme.bioscientifica.com [jme.bioscientifica.com]
The Domestication of a Retrovirus: A Technical Guide to the Discovery and Function of PEG10
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Paternally Expressed Gene 10 (PEG10) represents a fascinating case of molecular evolution, a "domesticated" retrovirus that has become indispensable for mammalian life. Originally derived from the integration of a retrotransposon into an ancestral mammalian genome, PEG10 has been co-opted to perform critical functions, most notably in the formation of the placenta. This gene, which retains structural and functional similarities to retroviral Gag and Pol proteins, is essential for early embryonic development. Beyond its physiological roles, aberrant PEG10 expression is a hallmark of numerous cancers, where it acts as a potent oncogene driving cell proliferation, invasion, and survival. This guide provides an in-depth technical overview of the discovery of PEG10, its retroviral origins, its essential biological functions, and its emergence as a promising therapeutic target in oncology.
Discovery and Retroviral Origin
PEG10 was first identified in 2001 as a paternally expressed imprinted gene in both humans and mice, located on human chromosome 7q21.[1][2] Its discovery was part of a broader screening for imprinted genes, with a particular focus on those potentially derived from exogenous DNA, based on the hypothesis that genomic imprinting could serve as a host defense mechanism against foreign genetic elements.[1][2]
Strong evidence quickly emerged pointing to a retroviral origin. The PEG10 gene contains two overlapping open reading frames (ORF1 and ORF2) that show significant homology to the Gag and Pol proteins, respectively, of the Ty3/Gypsy family of LTR retrotransposons.[3][4] Furthermore, PEG10 utilizes a -1 ribosomal frameshifting mechanism to produce a Gag-Pol-like fusion protein, a hallmark of retroviral translation.[1][3] Despite these viral characteristics, the modern PEG10 gene has been "domesticated"; it has lost its ability to retrotranspose because it lacks the Long Terminal Repeats (LTRs) and key enzymatic motifs (like reverse transcriptase and integrase) required for mobility.[1][2]
The crystal structures of PEG10 domains confirm a high degree of similarity to the capsid domains of retroviral Gag proteins, solidifying its classification as a domesticated Gag.[5]
Genomic Structure and Protein Expression
The PEG10 gene encodes a single mRNA transcript containing two overlapping open reading frames, ORF1 and ORF2.[3] This structure allows for the production of two distinct protein products through a programmed -1 ribosomal frameshift, a mechanism highly conserved across mammalian species.[3][6]
-
PEG10-RF1: A shorter, Gag-like protein translated from ORF1. It contains a CCHC-type zinc finger domain characteristic of retroviral Gag proteins.[3][4]
-
PEG10-RF1/2: A longer, Gag/Pol-like fusion protein produced when the ribosome shifts the reading frame by one nucleotide at a specific "slippery sequence" and continues translation through ORF2.[1][3] This fusion protein contains an aspartic protease motif within its Pol-like region.[3][6]
This dual-protein system, derived from a single gene, allows PEG10 to perform multiple, complex functions.[7]
Essential Role in Placentation and Development
The domestication of PEG10 was a pivotal event for the evolution of viviparity in mammals.[6] It plays an indispensable role in the formation and maintenance of the placenta.
Quantitative Data from Murine Knockout Models
Studies using knockout (KO) mice have been fundamental in elucidating the function of PEG10. These experiments demonstrate that PEG10 is absolutely required for embryonic viability.
| Mouse Model | Genetic Modification | Key Phenotype | Lethality Stage | Reference |
| Peg10 KO | Paternally inherited null allele | Severe placental dysplasia; loss of labyrinth and spongiotrophoblast layers. | Early embryonic; before 10.5 days post-coitus (dpc). | [1][2][6] |
| Peg10-ASG Mutant | Point mutation (DSG to ASG) inactivating the ORF2 protease domain. | Placental and fetal growth retardation; severe defects in the fetal vasculature of the labyrinth layer. | Perinatal; from 12.5 dpc to birth. | [1][6][8] |
| ORF1-deficient | Deletion of ORF1, retaining ORF1/2 expression. | Underdevelopment of the placental labyrinth's microarchitecture. | Mid- to late-gestational. | [7] |
These models reveal a stage-dependent and domain-specific function for PEG10: the gene as a whole is required for early trophoblast differentiation, the ORF1 protein is crucial for labyrinth development, and the protease activity of the ORF1/2 fusion protein is essential for maintaining the fetal capillary network later in gestation.[6][7]
Experimental Protocol: Generation and Analysis of Peg10 Knockout Mice
This protocol provides a generalized workflow for creating and analyzing a conditional knockout of the Peg10 gene in mice.
-
Targeting Vector Construction:
-
Design a targeting vector containing ~5-10 kb of homology arms flanking the critical exons of Peg10.
-
Insert two LoxP sites to flank the target region.
-
Include a selectable marker cassette (e.g., Neomycin resistance) flanked by FRT sites for later removal.
-
-
ES Cell Culture and Transfection:
-
Culture mouse embryonic stem (ES) cells on a feeder layer or in feeder-free conditions with LIF.
-
Linearize the targeting vector and introduce it into ES cells via electroporation.
-
Select for successfully recombined ES cells using G418 (Neomycin).
-
-
Screening and Validation of ES Clones:
-
Isolate DNA from resistant ES cell colonies.
-
Screen for homologous recombination using Southern blotting and/or long-range PCR with primers outside the homology arms.
-
Confirm the integrity of the floxed allele.
-
-
Generation of Chimeric Mice:
-
Inject validated ES cells into blastocysts from a donor mouse (e.g., C57BL/6J).
-
Transfer the injected blastocysts into the uterus of a pseudopregnant female mouse.
-
Identify chimeric offspring by coat color.
-
-
Germline Transmission and Colony Establishment:
-
Breed high-percentage male chimeras with wild-type females.
-
Genotype offspring to confirm germline transmission of the floxed Peg10 allele (Peg10fl/+).
-
Establish a colony of Peg10fl/fl mice. To remove the selection cassette, breed with a Flp-deleter mouse line.
-
-
Conditional Knockout and Phenotypic Analysis:
-
To generate a placenta-specific knockout, breed Peg10fl/fl mice with a mouse line expressing Cre recombinase under a trophoblast-specific promoter.
-
Set up timed pregnancies. Harvest embryos and placentas at various developmental time points (e.g., 9.5 dpc, 12.5 dpc, 18.5 dpc).
-
Genotyping: Confirm recombination in placental tissue via PCR.
-
Histology: Fix placentas in 4% paraformaldehyde, embed in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to analyze the structure of the labyrinth and spongiotrophoblast layers.
-
Immunohistochemistry: Use antibodies against cell-specific markers to further characterize placental defects.
-
Analysis: Quantify placental size, layer thickness, and vascular density. Monitor embryo size, morphology, and viability.
-
PEG10 in Oncogenesis
While essential for development, the aberrant re-expression of PEG10 in adult tissues is strongly linked to cancer. It functions as an oncogene, promoting phenotypes associated with malignancy across a wide range of tumors.[9][10]
Role in Cancer Progression
High PEG10 expression is associated with increased cell proliferation, migration, invasion, and resistance to apoptosis.[9][10][11] It is considered a poor prognostic marker in numerous cancers.[9][10]
| Cancer Type | PEG10 Expression | Association with Prognosis / Key Findings | Reference(s) |
| Hepatocellular Carcinoma (HCC) | Upregulated | Promotes proliferation and inhibits apoptosis through interaction with SIAH1. | [3] |
| Breast Cancer | Upregulated | Associated with poor clinical outcome and distant metastasis. Contributes to CDK4/6 inhibitor resistance. | [12][13][14] |
| Bladder Cancer | Upregulated (esp. Neuroendocrine-like) | Promotes proliferation, survival, and invasion. Silencing resensitizes cells to chemotherapy. | [15][16] |
| B-cell Lymphocytic Leukemia | Overexpressed | Associated with high-risk disease. | [3] |
| Lung Cancer | Upregulated | Correlates with clinical TNM grade and poor prognosis. Promotes invasion via MMP-2/9 upregulation. | [11] |
| Pancreatic Cancer | Overexpressed | Induced by E2F-1; promotes proliferation, migration, and invasion. | [3][17] |
| Chondrosarcoma | Upregulated | Promotes growth by suppressing TGF-β signaling. | [18] |
Signaling Pathways and Molecular Mechanisms
PEG10 exerts its oncogenic effects by modulating several key signaling pathways. It can act as a transcriptional regulator and interact with various cellular proteins.
-
Inhibition of TGF-β Signaling: PEG10 can bind to TGF-β receptors (like ALK1) and inhibit downstream signaling, thereby counteracting the growth-suppressive effects of the TGF-β pathway.[10][15][18]
-
Interaction with SIAH1: In HCC, PEG10 binds to SIAH1, an E3 ubiquitin ligase, preventing it from mediating the degradation of β-catenin. This leads to the activation of the Wnt/β-catenin pathway, promoting proliferation.[3]
-
Cell Cycle Regulation: PEG10 promotes G1/S phase transition by suppressing the expression of cell cycle inhibitors like p21.[12][13][15] Its own expression is driven by pro-proliferative transcription factors such as c-MYC and E2F1.[3][19]
-
Promotion of Metastasis: PEG10 upregulates the expression of matrix metalloproteinases (MMPs) like MMP-2 and MMP-9, which degrade the extracellular matrix and facilitate cancer cell invasion.[10][11]
Experimental Protocol: siRNA-mediated Knockdown of PEG10 in Cancer Cells
This protocol outlines a standard procedure for assessing the function of PEG10 in a cancer cell line (e.g., T24 bladder cancer cells) using small interfering RNA (siRNA).
-
Cell Culture:
-
Culture T24 cells in Minimum Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C and 5% CO₂.
-
-
siRNA Transfection:
-
One day before transfection, seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
Prepare two siRNA solutions: one targeting PEG10 and a non-targeting control (siCtrl).
-
For each well, dilute 50 pmol of siRNA in 100 µL of serum-free medium (e.g., Opti-MEM).
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in 100 µL of serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complex dropwise to the cells.
-
Incubate for 48-72 hours before proceeding to functional assays.
-
-
Validation of Knockdown:
-
Quantitative PCR (qPCR): Harvest RNA from cells, reverse transcribe to cDNA, and perform qPCR using primers specific for PEG10 and a housekeeping gene (e.g., GAPDH) to quantify mRNA levels.
-
Western Blot: Lyse cells and quantify protein concentration. Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PEG10 and a loading control (e.g., β-actin).
-
-
Functional Assays:
-
Proliferation Assay (BrdU): After 48 hours of transfection, add BrdU to the cell media and incubate. Use a colorimetric ELISA-based kit to measure the incorporation of BrdU into newly synthesized DNA as an indicator of proliferation.
-
Invasion Assay (Transwell): Seed transfected cells in the upper chamber of a Matrigel-coated Transwell insert (8 µm pore size). The lower chamber should contain a medium with FBS as a chemoattractant. After 24-48 hours, remove non-invading cells from the top of the insert. Fix and stain the cells that have invaded through the Matrigel to the bottom of the membrane. Quantify the number of invaded cells by microscopy.
-
Apoptosis Assay (PARP Cleavage): Analyze cell lysates from transfected cells by Western blot using an antibody that detects both full-length and cleaved PARP. An increase in cleaved PARP indicates apoptosis.[16]
-
Conclusion and Future Directions
The journey of PEG10 from an ancient retrovirus to an essential mammalian gene and a potent oncogene is a remarkable example of evolutionary exaptation. Its indispensable role in placental development highlights how viral genetic material can be repurposed to drive major evolutionary innovations. In the context of disease, the re-activation of this developmental gene in cancer underscores the commonalities between embryogenesis and tumorigenesis. The deep understanding of its molecular functions, retroviral-like mechanisms, and signaling interactions has established PEG10 as a high-value therapeutic target. Future research will likely focus on developing specific inhibitors, such as small molecules that disrupt the -1 ribosomal frameshift or ASOs, to translate our knowledge of this domesticated retrovirus into novel therapies for cancer and other diseases.[15][20]
References
- 1. Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease [frontiersin.org]
- 3. Gene - PEG10 [maayanlab.cloud]
- 4. genecards.org [genecards.org]
- 5. Structural evidence that MOAP1 and PEG10 are derived from retrovirus/retrotransposon Gag proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG10 viral aspartic protease domain is essential for the maintenance of fetal capillary structure in the mouse placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Viral Peg10 genes are essential for maintenance of placental vascular structure ー key to fetal growth beyond the second trimester | News | Science Japan [sj.jst.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG10 plays a crucial role in human lung cancer proliferation, progression, prognosis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeting PEG10 as a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. urotoday.com [urotoday.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. PEG10 paternally expressed 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 18. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. uniprot.org [uniprot.org]
- 20. spandidos-publications.com [spandidos-publications.com]
Unraveling the Complexity of PEG10: A Technical Guide to its Isoforms and Functions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived imprinted gene crucial for embryonic development, particularly placental formation.[1][2][3][4] Its aberrant expression is increasingly implicated in the pathogenesis of various cancers, including hepatocellular carcinoma, B-cell lymphocytic leukemia, breast cancer, and colorectal cancer.[1][5][6][7] The functional diversity of PEG10 arises from a complex interplay of multiple protein isoforms generated through alternative splicing, alternative translation initiation sites, a -1 ribosomal frameshift, and post-translational proteolytic cleavage.[8][9] This technical guide provides an in-depth exploration of the known isoforms of the PEG10 protein, their distinct and overlapping functions, the signaling pathways they modulate, and the experimental methodologies employed to elucidate their roles. This document is intended to serve as a comprehensive resource for researchers investigating PEG10 as a potential therapeutic target.
The PEG10 Gene and its Transcriptional and Translational Diversity
The human PEG10 gene, located on chromosome 7q21, is comprised of two exons.[8][10] Alternative splicing of the primary transcript gives rise to at least two variants, transcript variant 1 (PEG10-A) and transcript variant 2 (PEG10-B), with PEG10-A being the major transcript in several analyzed cell lines.[8]
A key feature of PEG10 translation is a -1 ribosomal frameshift mechanism, a characteristic inherited from its retroviral origin.[1][8][11] This process allows for the synthesis of two distinct proteins from a single mRNA transcript. The efficiency of this frameshift is approximately 22%.[12] The frameshift is dictated by a "slippery" heptanucleotide sequence (GGGAAAC) and a downstream pseudoknot structure in the mRNA.[1][2][8][12]
Furthermore, the use of alternative translation initiation sites, including a non-canonical CUG start codon, and post-translational self-cleavage by a protease domain contribute to the diverse pool of PEG10 protein isoforms.[9][13]
Major PEG10 Protein Isoforms and Their Functions
The primary protein products of the PEG10 gene are designated based on their open reading frames (RF):
-
PEG10-RF1 (Gag-like protein): This shorter isoform is produced from the first open reading frame. It contains a CCHC-type zinc finger motif, characteristic of retroviral Gag proteins.[1]
-
PEG10-RF1/2 (Gag-Pol-like fusion protein): This longer isoform is the result of the -1 ribosomal frameshift, leading to the translation of both reading frames 1 and 2. It contains the Gag-like domain and a Pol-like domain with an active aspartic protease motif.[1][11]
The differential expression and functions of these isoforms are critical to the overall biological impact of PEG10.
Functional Roles of PEG10 Isoforms
The various isoforms of PEG10 have been shown to play significant roles in cell proliferation, apoptosis, migration, and invasion, particularly in the context of cancer.
-
Cell Proliferation and Cell Cycle Control: Overexpression of PEG10 has been consistently linked to increased cell proliferation in various cancers, including breast, pancreatic, and colorectal cancer.[5][6][7] Knockdown of PEG10 can lead to G0/G1 cell cycle arrest.[5] The full-length PEG10-RF1/2 isoform, in particular, is thought to drive the proliferation of neuroendocrine prostate cancer cells.[14] Mechanistically, high PEG10 expression has been shown to suppress the cyclin-dependent kinase inhibitor p21.[3][15]
-
Inhibition of Apoptosis: PEG10 promotes cell survival by inhibiting apoptosis.[1][16] This anti-apoptotic function is partly achieved through its interaction with SIAH1, a protein involved in proteasomal degradation, thereby preventing the degradation of key survival proteins.[3][16]
-
Promotion of Cell Migration and Invasion: The shorter PEG10-RF1 isoform is implicated in promoting cancer cell invasion.[14] PEG10 can enhance invasion by upregulating the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9, which degrade the extracellular matrix.[14][17] It has also been shown to downregulate the cell-to-cell adhesion molecule E-cadherin, contributing to the epithelial-mesenchymal transition (EMT).[5][17]
-
Embryonic Development: The critical role of PEG10 in development is underscored by the fact that knockout mice lacking the paternal Peg10 allele exhibit early embryonic lethality due to severe placental defects.[1][3][4][18] Both PEG10-RF1 and RF1/2 proteins are expressed during gestation and are essential for placenta development.[8] The protease activity of the RF1/2 isoform is indispensable for maintaining the fetal capillary network in the placenta.[19]
Signaling Pathways Modulated by PEG10 Isoforms
PEG10 isoforms exert their functions by interacting with and modulating several key signaling pathways.
-
TGF-β and BMP Signaling: PEG10 has been shown to counteract the signaling of Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Proteins (BMPs).[20] The PEG10-RF1 protein can inhibit TGF-β signaling, potentially as a self-regulatory mechanism to prevent its own downregulation.[8] It has been reported to bind to the TGF-β receptors ALK1 and ALK5.[14] In chondrosarcoma cells, PEG10 promotes cell growth by suppressing TGF-β signaling while inhibiting cell motility and invasion by interfering with both TGF-β and BMP signaling via the AKT and p38 pathways, respectively.[20]
-
Wnt/β-catenin Pathway: In colon cancer cells, overexpression of PEG10 can activate the Wnt/β-catenin pathway, leading to increased cell proliferation and inhibition of apoptosis.[14]
-
NF-κB Signaling: PEG10 can activate the NF-κB signaling pathway by inhibiting the expression of Krüppel-like factor 2 (KLF2), which is an inhibitor of NF-κB.[14]
-
NOTCH Signaling: Upregulated PEG10 expression has been shown to activate NOTCH signaling, which promotes the self-renewal of metastatic cancer stem cells.[14]
-
Regulation by c-MYC and E2F: The expression of PEG10 is positively regulated by the oncoprotein c-MYC, which binds to an E-box sequence in the PEG10 gene.[2][8] Additionally, members of the E2F transcription factor family, such as E2F-1, E2F-2, E2F-3, and E2F-4, have been shown to positively regulate PEG10 expression, linking it to the E2F/Rb pathway.[8]
Below is a diagram illustrating the major signaling pathways influenced by PEG10.
Caption: Overview of key signaling pathways modulated by PEG10 isoforms.
Quantitative Data on PEG10 Isoforms
The following tables summarize quantitative data related to the expression and function of PEG10 isoforms from various studies.
Table 1: PEG10 Expression in Cancer
| Cancer Type | Tissue | Expression Change | Method | Reference |
| Hepatocellular Carcinoma | Tumor | High expression in a great majority | cDNA microarray | [10] |
| B-cell chronic lymphocytic leukemia | High-risk patients | Overexpression | - | [2] |
| Breast Cancer | Tumor vs. Normal | Significantly elevated | - | [6][7] |
| Colorectal Cancer | Early-onset tumors | Increased expression | qPCR | [5] |
| Neuroendocrine Prostate Cancer | Tumor | Highly expressed | - | [6] |
| Bladder Cancer | Neuroendocrine-like MIBC | Enhanced mRNA level | TCGA database analysis | [9] |
Table 2: Functional Effects of PEG10 Isoform Modulation
| Cell Line | Isoform Studied | Experimental Approach | Observed Effect | Quantitative Measure | Reference |
| HEK293T, HaCaT | fsRF1/RF2PEG10 (protease active) | Overexpression | Increased cell proliferation, decreased viability | - | [21] |
| Breast Cancer Cells | PEG10 (isoform not specified) | Overexpression | Enhanced proliferation, migration, invasion | - | [7] |
| Colorectal Cancer Cells | PEG10 (isoform not specified) | Overexpression | Increased colony formation and invasion | - | [5] |
| Bladder Cancer Cells | PEG10 (isoform not specified) | Knockdown | Delayed G1-S phase transition, reduced invasion | - | [9] |
| Palbociclib-resistant breast cancer cells | PEG10 (isoform not specified) | Overexpression | Decreased palbociclib (B1678290) sensitivity | - | [3] |
Experimental Protocols for Studying PEG10 Isoforms
Investigating the distinct functions of PEG10 isoforms requires specific molecular and cellular biology techniques. The following sections provide an overview of key experimental protocols.
Analysis of PEG10 Isoform Expression
5.1.1. Quantitative Real-Time PCR (qPCR) for Transcript Variants
To quantify the expression of different PEG10 splice variants, isoform-specific primers are designed.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells or tissues of interest using a standard method (e.g., TRIzol reagent). Synthesize first-strand cDNA using a reverse transcriptase kit with oligo(dT) and random hexamer primers.
-
Primer Design: Design forward and reverse primers that specifically amplify each splice variant (e.g., with one primer spanning the unique splice junction).
-
qPCR Reaction: Perform qPCR using a SYBR Green or probe-based master mix on a real-time PCR system. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of each isoform using the ΔΔCt method.
5.1.2. Western Blotting for Protein Isoforms
Distinguishing between PEG10-RF1 and PEG10-RF1/2 requires antibodies that can recognize epitopes present in both or specifically in the RF2 portion.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against PEG10. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate. The expected sizes are approximately 50-55 kDa for PEG10-RF1 and a larger fusion protein for PEG10-RF1/2.[22]
Functional Analysis of PEG10 Isoforms
5.2.1. Isoform-Specific Knockdown using siRNA or shRNA
-
Design and Synthesis: Design and synthesize small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting unique sequences within the coding region of a specific PEG10 isoform.
-
Transfection/Transduction: Transfect cells with siRNAs using a lipid-based transfection reagent or transduce with lentiviral particles expressing shRNAs.
-
Validation: Confirm knockdown efficiency at both the mRNA (qPCR) and protein (Western blot) levels.
-
Functional Assays: Perform functional assays (see below) on the knockdown cells compared to control cells.
5.2.2. Isoform-Specific Overexpression
-
Cloning: Clone the full-length cDNA of the desired PEG10 isoform into a mammalian expression vector (e.g., pcDNA3.1). To study the protease activity, site-directed mutagenesis can be used to create an inactive mutant (e.g., D370A in the protease domain).[21]
-
Transfection: Transfect the expression vector into the target cell line.
-
Validation: Confirm overexpression by qPCR and Western blotting.
-
Functional Assays: Conduct functional assays to assess the effect of the overexpressed isoform.
5.2.3. Cell Proliferation Assay (e.g., MTT or BrdU Assay)
-
Seed cells with modulated PEG10 isoform expression in a 96-well plate.
-
At various time points, add MTT reagent or BrdU to the wells.
-
For MTT, solubilize the formazan (B1609692) crystals and measure absorbance. For BrdU, perform an ELISA-based detection of incorporated BrdU.
-
Plot cell proliferation curves to compare the growth rates of different experimental groups.
5.2.4. Transwell Invasion Assay
-
Coat the upper chamber of a Transwell insert with Matrigel.
-
Seed cells with altered PEG10 isoform expression in the upper chamber in serum-free medium.
-
Add medium with a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
After incubation, remove non-invading cells from the upper surface of the membrane.
-
Fix, stain, and count the invading cells on the lower surface of the membrane.
The workflow for studying PEG10 isoform functions can be visualized as follows:
Caption: A generalized experimental workflow for elucidating the functions of specific PEG10 isoforms.
Investigating Protein-Protein Interactions
5.3.1. Co-immunoprecipitation (Co-IP)
-
Lyse cells overexpressing a tagged version of a PEG10 isoform (e.g., FLAG- or HA-tagged).
-
Incubate the lysate with an antibody against the tag.
-
Precipitate the antibody-protein complexes using Protein A/G beads.
-
Wash the beads to remove non-specific binders.
-
Elute the protein complexes and analyze by Western blotting for known interacting partners or by mass spectrometry for the discovery of novel interactors.
Conclusion and Future Directions
The diverse isoforms of the PEG10 protein, generated through a variety of transcriptional and translational mechanisms, contribute to its multifaceted role in both normal development and disease. The Gag-like PEG10-RF1 and the Gag-Pol-like PEG10-RF1/2 isoforms, in particular, have distinct and sometimes opposing functions in regulating cell proliferation, survival, and invasion. Their modulation of key signaling pathways, including TGF-β, Wnt, and NF-κB, positions PEG10 as a critical node in cellular regulation.
For drug development professionals, the complexity of PEG10 isoform expression and function presents both challenges and opportunities. Targeting the overall expression of PEG10 could have unintended consequences due to its essential role in normal cellular processes. Therefore, a more nuanced approach, potentially targeting the activity of a specific oncogenic isoform or the -1 ribosomal frameshift mechanism itself, may prove more effective and less toxic. Further research is warranted to fully dissect the isoform-specific functions of PEG10 in different cancer contexts, identify their unique interacting partners, and develop targeted therapeutic strategies against this intriguing retrotransposon-derived gene.
References
- 1. PEG10 - Wikipedia [en.wikipedia.org]
- 2. Gene - PEG10 [maayanlab.cloud]
- 3. Targeting PEG10 as a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential Expression of PEG10 Contributes To Aggressive Disease in Early Versus Late Onset Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. PEG10 promotes human breast cancer cell proliferation, migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. genecards.org [genecards.org]
- 11. Frontiers | Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease [frontiersin.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. PEG10 paternally expressed 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 14. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scilit.com [scilit.com]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. suny-new.primo.exlibrisgroup.com [suny-new.primo.exlibrisgroup.com]
- 19. PEG10 viral aspartic protease domain is essential for the maintenance of fetal capillary structure in the mouse placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 20. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Functional Study of the Retrotransposon-Derived Human PEG10 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Genetic and Molecular Analyses of PEG10 Reveal New Aspects of Genomic Organization, Transcription and Translation - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Biology of PEG10: A Gag-like Protein at the Crossroads of Development and Disease
A Technical Guide for Researchers and Drug Development Professionals
Paternally Expressed Gene 10 (PEG10) is a fascinating and clinically relevant protein with retroviral origins, now known to play critical roles in mammalian development, particularly placentation, and implicated in various cancers. Its Gag-like properties, including the ability to self-assemble into virus-like particles (VLPs), make it a compelling subject for structural analysis and a potential target for novel therapeutic interventions. This technical guide provides an in-depth overview of the structural and functional characteristics of the PEG10 Gag-like protein, detailing experimental methodologies for its study and presenting key quantitative data for researchers in structural biology, cell biology, and drug discovery.
Domain Architecture of the PEG10 Gag-like Protein
The PEG10 gene encodes two protein products through a -1 ribosomal frameshift mechanism: a shorter Gag-like protein (RF1) and a longer Gag-Pol-like fusion protein (RF1/2).[1] The Gag-like protein is the primary focus of structural and VLP assembly studies. Its domain organization is crucial for its function.
-
Coiled-coil domain: Involved in protein-protein interactions, both homomeric and heteromeric.[2]
-
Retrotransposon-gag (Capsid or CA) domain: This core domain is responsible for the assembly of PEG10 into capsid-like structures and for RNA binding.[2][3] It is structurally homologous to the capsid domains of retroviruses.[4]
-
Zinc finger-like domain (NC-like): A CCHC-type zinc finger motif, characteristic of retroviral nucleocapsid (NC) proteins, which is involved in nucleic acid binding.[2][5]
A predicted aspartyl protease domain, responsible for self-cleavage, and a reverse transcriptase domain are present in the full-length RF1/2 protein.[2]
Quantitative Data Summary
This section summarizes key quantitative data related to the structural and functional analysis of the PEG10 Gag-like protein.
Table 1: Structural Data for PEG10 C-Terminal Domain (CTD)
| Parameter | Value | Reference |
| PDB ID | 7LGA | [6] |
| Method | X-RAY DIFFRACTION | [6] |
| Resolution | 1.90 Å | [6] |
| R-Value Free | 0.209 | [6] |
| R-Value Work | 0.182 | [6] |
| Residue Range | 161-252 | [4] |
| Quaternary Structure | Dimer | [4] |
Table 2: High-Confidence Protein Interaction Partners of PEG10
| Interacting Protein | Description | SAINT Score | FDR | Avg. Psms | Reference |
| USP9X | Deubiquitinating enzyme | > 0.9 | < 0.05 | > 10 | [2] |
| ATXN10 | Ataxin-10 | > 0.9 | < 0.05 | > 10 | [2] |
| IQCB1 | IQ motif containing B1 | > 0.9 | < 0.05 | > 10 | [2] |
| BAG6 | BAG cochaperone 6 | > 0.9 | < 0.05 | > 10 | [2] |
| UBL4A | Ubiquitin like 4A | > 0.9 | < 0.05 | > 10 | [2] |
| VTI1B | Vesicle transport through interaction with t-SNAREs 1B | > 0.9 | < 0.05 | > 10 | [2] |
| STX8 | Syntaxin 8 | > 0.9 | < 0.05 | > 10 | [2] |
| ACVRL1 (ALK1) | Activin A receptor like type 1 | - | - | - | [7] |
SAINT (Significance Analysis of INTeractome) score, False Discovery Rate (FDR), and Average Peptide Spectrum Matches (Avg. Psms) are metrics from affinity purification-mass spectrometry experiments used to determine the confidence of protein-protein interactions.
Table 3: PEG10 Virus-Like Particle (VLP) Characteristics
| Parameter | Value | Method | Reference |
| Size | 50 - 100 nm | Transmission Electron Microscopy (TEM) | [8] |
| Density | Denser than HIV-1 p24 VLPs | Sucrose (B13894) Gradient Centrifugation | [9] |
| Production Yield (ePAC vaccine) | 212 ± 7.388 µg per 10 cm dish | Protein Quantification | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the structural and functional analysis of the PEG10 Gag-like protein.
Expression and Purification of PEG10-CTD for Structural Studies
This protocol is based on the methods used to determine the crystal structure of the human PEG10 C-terminal domain (residues 161-252).[4]
-
Gene Synthesis and Cloning: The DNA sequence encoding human PEG10 residues 161-252 is synthesized and cloned into an E. coli expression vector containing an N-terminal His6-tag.
-
Protein Expression:
-
Transform the expression vector into E. coli BL21(DE3) cells.
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5-1 mM IPTG and continue to grow the cells at 18-25°C for 16-20 hours.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes.
-
-
Lysis and Clarification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1 mM TCEP).
-
Elute the His6-tagged PEG10-CTD with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1 mM TCEP).
-
-
Size-Exclusion Chromatography:
-
Further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable buffer for structural studies (e.g., 10 mM Tris-HCl pH 8.0, 75 mM NaCl, 1 mM TCEP).[4]
-
Collect fractions containing the monomeric PEG10-CTD and concentrate to a suitable concentration for crystallization (e.g., 10-20 mg/mL).
-
In Vitro Assembly and Purification of PEG10 Virus-Like Particles (VLPs)
This protocol describes the production and purification of PEG10 VLPs from mammalian cells.[9][10]
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Seed the cells in 10 cm dishes 24 hours before transfection.
-
Co-transfect the cells with plasmids encoding the PEG10 Gag-like protein and a pseudotyping envelope protein like VSV-G using a suitable transfection reagent (e.g., Lipofectamine 2000). A typical DNA ratio would be 16 µg of PEG10 plasmid to 3 µg of VSV-G plasmid per dish.[10]
-
-
VLP Collection:
-
Replace the culture medium 6-8 hours post-transfection.
-
Collect the cell culture supernatant containing the secreted VLPs at 48 and 72 hours post-transfection.
-
-
VLP Purification:
-
Clarify the collected supernatant by low-speed centrifugation (e.g., 3,000 x g for 15 minutes) to remove cells and debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Concentrate the VLPs by ultracentrifugation at 100,000 x g for 2 hours at 4°C through a 20% sucrose cushion.
-
Resuspend the VLP pellet in a suitable buffer (e.g., PBS).
-
For higher purity, the resuspended VLPs can be further purified by density gradient ultracentrifugation (e.g., sucrose or iodixanol (B1672021) gradient).
-
Enhanced Cross-Linking and Immunoprecipitation (eCLIP-seq) for RNA Binding Analysis
This protocol outlines the key steps for identifying RNA molecules that interact with PEG10 in vivo.[9]
-
UV Cross-linking:
-
Grow cells of interest (e.g., trophoblast stem cells) to the desired confluency.
-
Wash the cells with cold PBS.
-
Expose the cells to 254 nm UV light at an energy of 400 mJ/cm² on ice to cross-link RNA-protein interactions.
-
-
Cell Lysis and RNase Treatment:
-
Lyse the cross-linked cells in a suitable lysis buffer.
-
Partially digest the RNA with RNase I to fragment it.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a specific anti-PEG10 antibody pre-coupled to magnetic beads (e.g., Dynabeads) overnight at 4°C to immunoprecipitate PEG10-RNA complexes.
-
Wash the beads to remove non-specific binding proteins and RNA.
-
-
RNA Adapter Ligation and Library Preparation:
-
Ligate an RNA adapter to the 3' end of the RNA fragments.
-
Run the protein-RNA complexes on an SDS-PAGE gel and transfer to a nitrocellulose membrane.
-
Excise the membrane region corresponding to the size of PEG10 and its cross-linked RNA.
-
Treat with Proteinase K to release the RNA fragments.
-
Perform reverse transcription to generate cDNA.
-
Ligate a second adapter to the 3' end of the cDNA.
-
-
Sequencing and Data Analysis:
-
Amplify the cDNA library by PCR.
-
Perform high-throughput sequencing of the library.
-
Analyze the sequencing data to identify the RNA sequences that were bound by PEG10.
-
Visualizations of Pathways and Workflows
PEG10 Interaction with the TGF-β Signaling Pathway
PEG10 has been shown to interact with and modulate the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical pathway in cell growth, differentiation, and disease.[7][11] PEG10 can interact with the TGF-β type I receptor ACVRL1 (also known as ALK1), thereby inhibiting downstream signaling.[7]
Caption: PEG10 inhibits TGF-β signaling by interacting with the type I receptor ACVRL1.
Experimental Workflow for PEG10 VLP Production and Analysis
The production and analysis of PEG10 VLPs is a key experimental process for studying its assembly and for potential biotechnological applications.
Caption: Workflow for the production and characterization of PEG10 virus-like particles.
Concluding Remarks
The structural and functional analysis of the PEG10 Gag-like protein is a rapidly evolving field with significant implications for both fundamental biology and medicine. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to further unravel the complexities of this retrotransposon-derived protein. Future studies focusing on the high-resolution structure of the full-length Gag-like protein and its assembled VLP, as well as a deeper understanding of its interaction network, will be crucial for the development of novel therapeutic strategies targeting PEG10 in cancer and other diseases.
References
- 1. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. obg.cuhk.edu.hk [obg.cuhk.edu.hk]
- 6. Frontiers | Quality assessment of virus-like particle: A new transmission electron microscopy approach [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Engineering PEG10-assembled endogenous virus-like particles with genetically encoded neoantigen peptides for cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TGF-β signalling and PEG10 are mutually exclusive and inhibitory in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Localization of PEG10: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived imprinted gene that has garnered significant interest in the scientific community due to its critical roles in embryonic development, particularly placentation, and its aberrant expression in various cancers.[1] The functional versatility of the PEG10 protein is intrinsically linked to its subcellular localization. Understanding where PEG10 resides within the cell and the dynamics of its trafficking is paramount for elucidating its molecular functions and for the development of targeted therapeutic strategies. This technical guide provides a comprehensive overview of the cellular localization of the PEG10 protein, detailing its distribution across various compartments, the experimental methodologies used for its study, and its involvement in key signaling pathways.
Data Presentation: Cellular Localization of PEG10
The subcellular distribution of PEG10 is complex and context-dependent, varying with cell type, physiological conditions, and the specific protein isoform. PEG10 is translated into two main protein products from a single mRNA via a -1 ribosomal frameshift mechanism: a shorter Gag-like protein (PEG10-RF1) and a longer Gag-Pol-like fusion protein (PEG10-RF1/2).[2]
Qualitative and Semi-Quantitative Localization of PEG10
The following table summarizes the observed subcellular localization of PEG10 and its isoforms across different experimental systems. While precise quantitative data on the percentage of PEG10 in each compartment is largely absent from the current literature, this table provides a qualitative and, where possible, semi-quantitative overview based on available research.
| Cellular Compartment | PEG10 Isoform(s) | Cell Type/Condition | Method of Detection | Observations | Reference(s) |
| Cytoplasm | PEG10-RF1 & RF1/2 | Various cancer cell lines (e.g., breast, prostate, hepatocellular carcinoma), Embryonic Stem Cells (ESCs), Trophoblast Stem Cells (TSCs), Neurons | Immunofluorescence, Subcellular Fractionation, Western Blot | Predominantly cytoplasmic localization is commonly observed in many cancer types. In ESCs, both isoforms are mainly cytoplasmic. Diffuse cytosolic and proximal dendrite localization is seen in neurons. | [3][4] |
| Nucleus | PEG10-RF1, PEG10-RF1/2 (some evidence) | Various cell types, including cancer cells and Trophoblast Stem Cells (TSCs) | Immunofluorescence, Subcellular Fractionation, Western Blot | PEG10-RF1 shows both nuclear and cytoplasmic distribution. Some PEG10-RF1/2 has been observed in the nucleus of TSCs. Nuclear localization allows PEG10 to act as a transcription factor. | [2][3] |
| Extracellular Vesicles (EVs) | PEG10-RF1 & RF1/2 | Angelman syndrome (AS) patient-derived neurons, HEK293T cells | Immuno-electron Microscopy, Western Blot of EV fractions | PEG10 is secreted in extracellular vesicles and can form virus-like particles (VLPs). This is a mechanism for intercellular communication. | [5][6] |
| Stress Granules | PEG10-RF1/2 | H4 cells under sodium arsenite-induced stress | Immunofluorescence | PEG10-RF1/2 is recruited to stress granules under cellular stress conditions, while PEG10-RF1 is not. | [4] |
Note on Quantitative Data: Comprehensive quantitative data detailing the precise percentage of total cellular PEG10 in different compartments (e.g., nucleus vs. cytoplasm) is not extensively available in the current body of scientific literature. The field would greatly benefit from studies employing techniques such as quantitative mass spectrometry (e.g., SILAC) coupled with subcellular fractionation to accurately determine the stoichiometry of PEG10 distribution.
Quantitative Analysis of PEG10 in Extracellular Vesicles
A singular piece of quantitative data has been reported for PEG10 localization within extracellular vesicles in a specific disease context.
| Cell Type | Condition | Percentage of PEG10-Positive EVs | Method of Quantification | Reference |
| Angelman syndrome (AS) patient-derived neurons | Basal | 20.73% (±1.27 SEM) | Immuno-electron Microscopy | [5] |
| Control neurons | Basal | 6.26% (±1.68 SEM) | Immuno-electron Microscopy | [5] |
Experimental Protocols
Accurate determination of PEG10's subcellular localization relies on robust experimental techniques. Below are detailed methodologies for two key experiments: immunofluorescence staining and subcellular fractionation followed by Western blotting.
Immunofluorescence Staining for PEG10
This protocol allows for the visualization of PEG10 protein within intact cells.
Materials:
-
Cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) or 10% normal goat serum in PBS
-
Primary antibody: Anti-PEG10 antibody (diluted in blocking buffer)
-
Secondary antibody: Fluorophore-conjugated antibody against the host species of the primary antibody (e.g., Alexa Fluor 488 goat anti-rabbit)
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in a culture dish and grow to the desired confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature to allow antibodies to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the diluted primary anti-PEG10 antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody for 1-2 hours at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI for 5 minutes to stain the nuclei.
-
Washing: Wash the cells a final time with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Subcellular Fractionation and Western Blotting for PEG10
This protocol enables the separation of cellular components to determine the relative abundance of PEG10 in each fraction.
Materials:
-
Cultured cells
-
PBS, ice-cold
-
Cytoplasmic extraction buffer (e.g., buffer containing a mild detergent like digitonin (B1670571) or NP-40)
-
Nuclear extraction buffer (e.g., high-salt buffer)
-
Protease and phosphatase inhibitor cocktails
-
Dounce homogenizer or syringe with a narrow-gauge needle
-
Microcentrifuge
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-PEG10, anti-tubulin (cytoplasmic marker), anti-histone H3 (nuclear marker)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Harvesting: Harvest cultured cells by scraping or trypsinization and wash twice with ice-cold PBS.
-
Cell Lysis: Resuspend the cell pellet in ice-cold cytoplasmic extraction buffer containing protease and phosphatase inhibitors.
-
Homogenization: Lyse the cells by passing the suspension through a Dounce homogenizer or by repeated passage through a narrow-gauge needle. Monitor cell lysis under a microscope.
-
Cytoplasmic Fraction Isolation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 5-10 minutes at 4°C. The supernatant contains the cytoplasmic fraction.
-
Nuclear Pellet Washing: Wash the remaining pellet (containing the nuclei) with cytoplasmic extraction buffer to minimize cytoplasmic contamination.
-
Nuclear Fraction Isolation: Resuspend the nuclear pellet in ice-cold nuclear extraction buffer containing protease and phosphatase inhibitors.
-
Nuclear Lysis: Incubate on ice with intermittent vortexing to lyse the nuclei and release nuclear proteins.
-
Nuclear Extract Collection: Centrifuge at high speed (e.g., 16,000 x g) for 15-20 minutes at 4°C. The supernatant contains the nuclear fraction.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PEG10 and the subcellular markers (tubulin and histone H3) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative abundance of PEG10 in the cytoplasmic and nuclear fractions.
-
Signaling Pathways and Experimental Workflows
The subcellular localization of PEG10 is intimately linked to its role in various signaling pathways that are crucial for cell proliferation, apoptosis, and metastasis.
PEG10 in the TGF-β Signaling Pathway
PEG10 has a complex and context-dependent relationship with the Transforming Growth Factor-β (TGF-β) signaling pathway. In some cancers, such as hepatocellular carcinoma, TGF-β can induce the expression of PEG10, which in turn promotes epithelial-mesenchymal transition (EMT).[7] Conversely, in chondrosarcoma, PEG10 and TGF-β signaling appear to be mutually inhibitory.[8] PEG10 can bind to the TGF-β receptor ALK1, thereby inhibiting its signaling cascade.
PEG10 in the Wnt/β-catenin Signaling Pathway
In human colon cancer cells, overexpression of PEG10 has been shown to activate the Wnt/β-catenin pathway, which leads to increased cell proliferation and inhibition of apoptosis.[9] The precise mechanism of this activation is still under investigation.
PEG10 in the NF-κB Signaling Pathway
Nuclear-localized PEG10 can function as a transcription factor. It has been reported to activate the NF-κB signaling pathway by inhibiting the expression of Kruppel-like factor 2 (KLF2), which is an inhibitor of NF-κB.[9]
References
- 1. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spatial-proteomics reveals phospho-signaling dynamics at subcellular resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 4. PEG10 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 5. Secreted retrovirus-like GAG-domain-containing protein PEG10 is regulated by UBE3A and is involved in Angelman syndrome pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mammalian retrovirus-like protein PEG10 packages its own mRNA and can be pseudotyped for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chempep.com [chempep.com]
- 9. ukisotope.com [ukisotope.com]
Methodological & Application
Application Notes and Protocols for PEG10 Expression Analysis in Tissues
For Researchers, Scientists, and Drug Development Professionals
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived imprinted gene that plays a crucial role in embryonic development, particularly in placenta formation.[1] Its expression is typically suppressed in most adult tissues but becomes aberrantly reactivated in various human cancers, including hepatocellular carcinoma (HCC), breast cancer, lung cancer, and colorectal cancer, where it often correlates with poor prognosis and tumor progression.[2][3][4][5] PEG10 has been implicated in promoting cell proliferation, inhibiting apoptosis, and enhancing cancer cell invasion and metastasis.[2][4] These oncogenic functions are mediated, in part, through its interaction with and modulation of key signaling pathways such as TGF-β, BMP, and Wnt/β-catenin.[6][7][8]
This document provides detailed application notes and protocols for the analysis of PEG10 expression in tissue samples, catering to researchers, scientists, and professionals in drug development who are interested in investigating the role of PEG10 in health and disease.
Data Presentation: PEG10 Expression in Normal and Cancerous Tissues
The following tables summarize quantitative and semi-quantitative data on PEG10 expression from various studies. This information can serve as a reference for expected expression levels in different tissue types.
Table 1: PEG10 Expression in Human Cancers (as determined by Immunohistochemistry - IHC)
| Cancer Type | Positive Cases / Total Cases | Percentage Positive (%) | Reference |
| Hepatocellular Carcinoma (HCC) | 15 / 16 | 93.8 | [2] |
| Hepatocellular Carcinoma (HCC) | 148 / 218 | 67.9 | [2] |
| Pancreatic Carcinoma | 85 / 160 | 53.1 | [2] |
| Breast Cancer (Ductal Carcinoma) | 6 / 11 | 54.5 | [2] |
| Breast Cancer (Invasive Ductal) | 7 / 22 | 31.8 | [2] |
| Prostate Cancer | Not specified | 37 | [2] |
| Gallbladder Adenocarcinoma | 52 / 108 | 48.1 | [2] |
| Colon Cancer | 9 / 20 | 45.0 | [2] |
Table 2: Relative PEG10 mRNA Expression in Early vs. Late Onset Colorectal Cancer (qPCR)
| Patient Group | Mean PEG10 Expression (-2^ΔCt) | 95% Confidence Interval | p-value | Reference |
| Early Onset (≤45 years) | 0.068 | 0.35–0.13 | 0.04 | [9] |
| Late Onset (≥65 years) | 0.027 | 0.015–0.050 | 0.04 | [9] |
Signaling Pathways Involving PEG10
PEG10 has been shown to interact with several critical signaling pathways that regulate cell growth, differentiation, and motility.
PEG10 and TGF-β/BMP Signaling
Paternally expressed gene 10 (PEG10) has an antagonistic relationship with the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways.[6][7] In chondrosarcoma, PEG10 expression is suppressed by TGF-β signaling.[6][7] Conversely, PEG10 can inhibit the canonical TGF-β/SMAD pathway by interacting with TGF-β receptors like ALK1 and ALK5.[8] This mutual inhibition suggests that the balance between PEG10 and TGF-β signaling can determine cellular outcomes like proliferation and invasion.[2][7]
PEG10 and Wnt/β-catenin Signaling
In contrast to its inhibitory role in TGF-β signaling, PEG10 has been shown to activate the Wnt/β-catenin pathway in human colon cancer cells.[8] This activation promotes cell proliferation and inhibits apoptosis. Overexpression of PEG10 can lead to the accumulation and nuclear translocation of β-catenin, a key mediator of Wnt signaling.
Experimental Protocols
The following section provides detailed protocols for the analysis of PEG10 expression in tissue samples.
Immunohistochemistry (IHC)
IHC is a valuable technique for visualizing the localization of PEG10 protein within the cellular and tissue context.
Protocol for PEG10 IHC on Paraffin-Embedded Tissues:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes, 5 minutes each.
-
Immerse in 100% ethanol: 2 changes, 3 minutes each.
-
Immerse in 95% ethanol: 1 change, 3 minutes.
-
Immerse in 70% ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER). A commonly used buffer is Tris-EDTA (pH 9.0).[10]
-
Immerse slides in the retrieval solution and heat in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature in the retrieval buffer.
-
-
Blocking:
-
Wash slides in a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes.
-
Wash slides with wash buffer.
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Incubate with a horseradish peroxidase (HRP)-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with wash buffer (3 changes, 5 minutes each).
-
Prepare the 3,3'-Diaminobenzidine (DAB) substrate solution according to the manufacturer's instructions and apply it to the sections.
-
Monitor the color development under a microscope (typically 1-10 minutes).
-
Stop the reaction by rinsing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
-
Western Blotting
Western blotting is used to detect and quantify PEG10 protein in tissue lysates.
Protocol for PEG10 Western Blotting:
-
Tissue Lysate Preparation:
-
Homogenize frozen tissue samples in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet cellular debris.[12]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with a primary anti-PEG10 antibody diluted in the blocking buffer. A recommended starting dilution for a polyclonal rabbit anti-human PEG10 antibody (e.g., Proteintech 14412-1-AP) is 1:6000.[10] Incubation can be done overnight at 4°C or for 1-2 hours at room temperature.
-
Wash the membrane with TBST (3 changes, 5-10 minutes each).
-
Incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 changes, 5-10 minutes each).
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Quantitative Real-Time PCR (qPCR)
qPCR is a highly sensitive method for quantifying PEG10 mRNA expression levels in tissue samples.
Protocol for PEG10 qPCR:
-
RNA Extraction:
-
Extract total RNA from fresh or frozen tissue samples using a suitable method, such as TRIzol reagent or a column-based kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for PEG10, and a SYBR Green or TaqMan-based qPCR master mix.
-
Primer Design: PEG10-specific primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA. It is crucial to validate primer efficiency and specificity.
-
Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) to check for contamination.
-
Use a housekeeping gene (e.g., GAPDH, ACTB, B2M) for normalization.
-
-
Thermal Cycling:
-
Perform the qPCR reaction in a real-time PCR instrument with a typical program:
-
Initial denaturation (e.g., 95°C for 10 minutes).
-
40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for PEG10 and the housekeeping gene.
-
Calculate the relative expression of PEG10 using the ΔΔCt method.
-
In Situ Hybridization (ISH)
ISH allows for the visualization of PEG10 mRNA expression within the morphological context of the tissue.
Protocol for PEG10 ISH:
-
Probe Design and Synthesis:
-
Design an antisense RNA probe (riboprobe) complementary to the PEG10 mRNA sequence. A probe length of 200-800 bp is generally recommended.
-
A sense probe should also be synthesized as a negative control.
-
The probe can be labeled with digoxigenin (B1670575) (DIG), biotin, or a fluorescent dye during in vitro transcription.
-
-
Tissue Preparation:
-
Use either paraffin-embedded or frozen tissue sections.
-
For paraffin (B1166041) sections, deparaffinize and rehydrate as described for IHC.
-
For frozen sections, fix the tissue appropriately (e.g., with 4% paraformaldehyde).
-
-
Pre-hybridization:
-
Permeabilize the tissue with proteinase K treatment to allow probe entry.
-
Treat with an acetylation solution to reduce non-specific binding.
-
Incubate the sections in a pre-hybridization buffer.
-
-
Hybridization:
-
Dilute the labeled PEG10 antisense probe (and sense control probe on separate slides) in hybridization buffer.
-
Apply the probe solution to the tissue sections and incubate overnight at a specific temperature (e.g., 65°C) in a humidified chamber.
-
-
Post-hybridization Washes:
-
Perform a series of stringent washes (using SSC buffers of decreasing concentration and increasing temperature) to remove unbound and non-specifically bound probe.
-
RNase A treatment can be included to remove any remaining single-stranded probe.
-
-
Detection:
-
If using a DIG-labeled probe, incubate with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase - AP) or a fluorophore.
-
Wash to remove excess antibody.
-
For enzymatic detection, add a chromogenic substrate (e.g., NBT/BCIP for AP) and allow the color to develop.
-
For fluorescent detection, proceed to microscopy.
-
-
Mounting and Analysis:
-
Counterstain if desired (e.g., with Nuclear Fast Red).
-
Dehydrate, clear, and mount the slides.
-
Analyze the slides under a microscope to visualize the localization of PEG10 mRNA.
-
These detailed application notes and protocols provide a comprehensive guide for the analysis of PEG10 expression in tissues. The choice of technique will depend on the specific research question, available resources, and the desired level of detail (protein vs. mRNA, quantitative vs. qualitative localization). Careful optimization of each protocol is essential for obtaining reliable and reproducible results.
References
- 1. Genetic and Molecular Analyses of PEG10 Reveal New Aspects of Genomic Organization, Transcription and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG10 as an oncogene: expression regulatory mechanisms and role in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Differential Expression of PEG10 Contributes to Aggressive Disease in Early Versus Late-Onset Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TGF-β signalling and PEG10 are mutually exclusive and inhibitory in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Expression of PEG10 Contributes To Aggressive Disease in Early Versus Late Onset Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptgcn.com [ptgcn.com]
- 11. PEG10 antibody (14412-1-AP) | Proteintech [ptglab.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bio-rad.com [bio-rad.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
Application Notes: Protocols for Paternally Expressed Gene 10 (PEG10) Knockdown using siRNA
These application notes provide detailed protocols for researchers, scientists, and drug development professionals interested in studying the function of Paternally Expressed Gene 10 (PEG10) through siRNA-mediated knockdown. PEG10 is an imprinted gene that plays a crucial role in embryonic development, cell proliferation, differentiation, and apoptosis[1]. Its overexpression is associated with several cancers, making it a target of interest for therapeutic development[1][2]. The following protocols cover siRNA transfection, validation of knockdown, and various phenotypic assays to assess the functional consequences of PEG10 silencing.
Overview of Experimental Workflow
The general workflow for a PEG10 knockdown experiment involves culturing the selected cell line, transfecting cells with PEG10-specific siRNA, validating the knockdown efficiency at both the mRNA and protein levels, and finally, performing functional assays to determine the phenotypic effects of PEG10 silencing.
Caption: Experimental workflow for PEG10 knockdown.
Materials and Reagents
-
Cell Lines: A549 (Lung Cancer), T24 (Bladder Cancer), MCF7 (Breast Cancer), U251 (Glioma), or other appropriate cell line[3][4][5][6].
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[7].
-
siRNA:
-
Transfection Reagent: Lipofectamine® RNAiMAX, Oligofectamine™, or similar[7][9][10].
-
Reagents for qRT-PCR: RNA extraction kit, reverse transcriptase kit, SYBR Green master mix, and specific primers[3].
-
Reagents for Western Blot: RIPA lysis buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE gels, transfer membranes, primary antibodies (anti-PEG10, anti-β-actin), and HRP-conjugated secondary antibodies[11][12].
-
Assay Kits: Cell Counting Kit-8 (CCK-8), Crystal Violet, Matrigel, apoptosis detection kits[3][11][13].
Experimental Protocols
Protocol 1: siRNA Transfection
This protocol is a general guideline and should be optimized for specific cell lines. The example is for a 6-well plate format.
-
Cell Seeding: The day before transfection, seed 2 x 10⁵ cells per well in 2 ml of antibiotic-free growth medium[10]. Ensure cells reach 60-80% confluency at the time of transfection[10][14].
-
Complex Preparation:
-
Solution A: Dilute PEG10 siRNA or control siRNA to the desired final concentration (e.g., 25-100 nM) in serum-free medium (e.g., Opti-MEM®)[3][9]. For a 100 nM final concentration in 2 ml total volume, use the appropriate stock solution volume in 100 µl of medium[10].
-
Solution B: Dilute the transfection reagent (e.g., 6 µl of Lipofectamine® RNAiMAX) in 100 µl of serum-free medium[10][14].
-
-
Incubation: Combine Solution A and Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow complexes to form[10].
-
Transfection: Wash the cells once with serum-free medium[10]. Add the siRNA-lipid complex mixture dropwise to the cells.
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours before proceeding to validation or functional assays[7][9]. The optimal time depends on the stability of the target mRNA and protein[3].
Protocol 2: Validation of PEG10 Knockdown
It is crucial to validate knockdown at both the mRNA and protein levels, as mRNA reduction does not always correlate directly with protein reduction[15].
A. Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: At 24-48 hours post-transfection, harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions[3].
-
Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit[3].
-
qPCR: Perform qPCR using SYBR Green chemistry. A typical reaction includes cDNA, forward and reverse primers, SYBR Green master mix, and nuclease-free water. Use a housekeeping gene (e.g., GAPDH) for normalization[3].
-
Analysis: Calculate the relative PEG10 mRNA expression using the 2-ΔΔCt method.
B. Western Blot
-
Protein Extraction: At 48-72 hours post-transfection, lyse cells in RIPA buffer containing protease inhibitors[11].
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis & Transfer: Load 20-40 µg of protein per lane on an SDS-PAGE gel. After separation, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against PEG10 overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading[11][12].
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL detection system. Quantify band intensity using software like ImageJ.
Protocol 3: Phenotypic Assays
After confirming successful knockdown, proceed with functional assays. Transfect cells with PEG10 siRNA or control siRNA 48 hours prior to starting these assays[3].
A. Cell Proliferation (CCK-8 Assay)
-
Seeding: Seed 2,000 transfected cells per well in a 96-well plate[3].
-
Incubation: Culture the cells for various time points (e.g., 24, 48, 72 hours).
-
Assay: Add 10 µl of CCK-8 solution to each well and incubate for 3 hours at 37°C[3][7].
-
Measurement: Measure the absorbance at 450 nm using a microplate reader[3][7]. A reduction in absorbance in PEG10 siRNA-treated cells compared to controls indicates decreased proliferation[3].
B. Colony Formation Assay
-
Seeding: Seed 500 transfected cells per well in a 6-well plate[3][7].
-
Incubation: Incubate the cells for 2 weeks, changing the medium every 3 days[7].
-
Staining: When colonies are visible, fix them with 4% formaldehyde (B43269) and stain with 0.1% crystal violet[3][13].
-
Analysis: Count the number of colonies in each well. A decrease in colony number signifies reduced clonogenic survival[3].
C. Cell Migration (Wound Healing Assay)
-
Monolayer: Seed transfected cells in a 6-well plate and grow to ~90% confluency.
-
Scratch: Create a uniform scratch across the cell monolayer with a sterile pipette tip[4].
-
Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours)[7].
-
Analysis: Measure the width of the wound at different points and calculate the rate of closure. Slower closure in the PEG10 knockdown group indicates inhibited migration[4][7].
D. Cell Invasion (Matrigel Transwell Assay)
-
Chamber Preparation: Coat the upper chamber of a Transwell insert (8-μm pore size) with Matrigel[3][9].
-
Cell Seeding: Seed 5 x 10⁴ transfected cells in the upper chamber in serum-free medium[3].
-
Incubation: Fill the lower chamber with a medium containing 10% FBS as a chemoattractant and incubate for 24 hours[3].
-
Staining & Analysis: Remove non-invading cells from the top of the insert. Fix and stain the cells that have invaded through the Matrigel to the bottom surface with crystal violet[9]. Count the number of invaded cells under a microscope. A reduced number of cells indicates decreased invasive potential[3].
Data Summary
The following tables summarize typical experimental parameters and expected outcomes based on published studies.
Table 1: siRNA Transfection Parameters and Knockdown Efficiency
| Cell Line | siRNA Concentration | Transfection Time (h) | Validation Method | PEG10 Knockdown Efficiency | Reference |
|---|---|---|---|---|---|
| A549 | 100 nM | 48 (mRNA), 72 (protein) | qRT-PCR, Western Blot | Significant reduction | [3][7] |
| T24 | Not Specified | 48 | Western Blot | Significant reduction | [4] |
| MCF7-PR | 25 nM | 24-48 | Western Blot | Marked decrease | [9] |
| U251 | Not Specified | 48 | qRT-PCR, Western Blot | Significant reduction |[5] |
Table 2: Functional Effects of PEG10 Knockdown
| Cell Line | Assay | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|
| A549 | Proliferation (CCK-8) | 48 h | Significant reduction in proliferation rate | [3] |
| A549 | Colony Formation | 2 weeks | Significantly fewer colonies formed | [3] |
| A549 | Invasion (Transwell) | 24 h | Significantly reduced cell invasion | [3] |
| T24 | Proliferation (CCK-8) | 72 h | Decreased cell growth | [4] |
| MCF7-PR | Migration/Invasion | 24-48 h | Decreased migratory and invasive ability | [9] |
| U251 | Proliferation (CCK-8) | 72 h | Inhibited cell viability | [5] |
| U251 | Apoptosis (Flow) | 48 h | Increased cell apoptosis | [5] |
| U251 | Migration/Invasion | 24 h | Inhibited cell migration and invasion |[5] |
Associated Signaling Pathways
PEG10 has been shown to influence several key oncogenic signaling pathways. Knockdown of PEG10 can lead to the modulation of these pathways, affecting cell behavior.
Caption: Signaling pathways modulated by PEG10.
References
- 1. PEG10 - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Knockdown long non-coding RNA PEG10 inhibits proliferation, migration and invasion of glioma cell line U251 by regulating miR-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PEG10 promotes human breast cancer cell proliferation, migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. scbt.com [scbt.com]
- 9. Targeting PEG10 as a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. Avoiding Pitfalls of Internal Controls: Validation of Reference Genes for Analysis by qRT-PCR and Western Blot throughout Rat Retinal Development | PLOS One [journals.plos.org]
- 13. Silencing of long chain noncoding RNA paternally expressed gene (PEG10) inhibits the progression of neuroblastoma by regulating microRNA-449a (miR-449a)/ribosomal protein S2 (RPS2) axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. reddit.com [reddit.com]
Methods for PEG10 Overexpression in Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived gene that plays a crucial role in various biological processes, including placental development and cell proliferation.[1][2][3] Notably, PEG10 is overexpressed in numerous cancers, such as hepatocellular carcinoma, breast cancer, pancreatic cancer, and bladder cancer, where it is often associated with poor prognosis and aggressive disease phenotypes.[2][4][5][6] This has made PEG10 a compelling target for both basic research and therapeutic development. Overexpression of PEG10 in cell lines is a fundamental technique to investigate its function, downstream signaling pathways, and its potential as a therapeutic target.
These application notes provide detailed protocols for the two primary methods of achieving PEG10 overexpression in mammalian cell lines: transient transfection and stable cell line generation via lentiviral transduction.
Methods Overview
The choice between transient and stable overexpression depends on the experimental requirements. Transient transfection is suitable for short-term studies, such as initial functional screens or protein production for immediate use.[7] Stable cell line generation is preferred for long-term experiments that require consistent PEG10 expression across cell passages, such as in vivo tumor models or long-term drug treatment studies.[7][8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the described PEG10 overexpression methods.
| Parameter | Transient Transfection (Plasmid) | Stable Transduction (Lentivirus) |
| Vector | pcDNA3.1, pCMV-SPORT6, or similar expression plasmids[9][10] | Lentiviral vectors (e.g., pCDH)[9] |
| Cell Density at Transfection/Transduction | 5 x 10^5 cells per well (6-well plate)[10] | Variable, typically 30-50% confluency |
| DNA/Virus Amount | 2-4 µg of plasmid DNA per well (6-well plate)[10] | Multiplicity of Infection (MOI) dependent on cell type |
| Transfection Reagent | CalFectin, Lipofectamine, or similar reagents[5][10] | Polybrene (typically 4-8 µg/mL) |
| Duration of Expression | 48-96 hours[10] | Long-term and stable[7][8] |
| Selection Marker | Not always necessary for transient expression | Puromycin, Neomycin (G418), etc.[9] |
| Verification Methods | qRT-PCR, Western Blot, Flow Cytometry[8][10] | qRT-PCR, Western Blot, Flow Cytometry[8] |
| Reported Transfection Efficiency | Up to 73.5% (in HEK293T with VSVg)[9][11] | High efficiency, enabling selection of a pure population[8] |
Experimental Protocols
Protocol 1: Transient Overexpression of PEG10 using Plasmid Transfection
This protocol describes the transient overexpression of PEG10 in a mammalian cell line using a lipid-based transfection reagent.
Materials:
-
PEG10 expression plasmid (e.g., PEG10-RF1 in a pCMV vector)[10]
-
Appropriate mammalian cell line (e.g., HEK293T, MCF7, T47D)[10]
-
Complete growth medium (e.g., DMEM with 10% FBS)[9]
-
6-well tissue culture plates
-
Lipid-based transfection reagent (e.g., CalFectin™, Lipofectamine™)[10]
-
Opti-MEM™ or other serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (qRT-PCR, Western Blot)
Procedure:
-
Cell Seeding: The day before transfection, seed 5 x 10^5 cells per well in a 6-well plate with complete growth medium.[10] Ensure cells are evenly distributed and reach 70-80% confluency at the time of transfection.
-
Transfection Complex Preparation: a. In a sterile microfuge tube, dilute 2.5 µg of the PEG10 expression plasmid in 100 µL of serum-free medium. b. In a separate tube, add 5-10 µL of the transfection reagent to 100 µL of serum-free medium. c. Combine the diluted DNA and the diluted transfection reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow for complex formation.
-
Transfection: a. Gently add the 200 µL of the DNA-lipid complex dropwise to the cells in the 6-well plate. b. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator.
-
Post-Transfection: a. After 4-6 hours, the medium can be replaced with fresh, complete growth medium to reduce cytotoxicity from the transfection reagent. b. Continue to incubate the cells for 48-72 hours.
-
Verification of Overexpression: a. Harvest the cells at 48 hours post-transfection.[10] b. Confirm PEG10 overexpression by qRT-PCR to measure mRNA levels and Western blotting to detect the PEG10 protein.[10]
Protocol 2: Stable Overexpression of PEG10 using Lentiviral Transduction
This protocol outlines the generation of a stable cell line overexpressing PEG10 using a lentiviral system. This method results in the integration of the PEG10 gene into the host cell genome, leading to long-term, stable expression.[8]
Materials:
-
Lentiviral vector containing the PEG10 ORF (e.g., pCDH-PEG10)
-
Packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Target mammalian cell line
-
Complete growth medium
-
Polybrene
-
Selection antibiotic (e.g., Puromycin)
-
0.45 µm syringe filter
-
Ultracentrifuge (optional, for virus concentration)
Procedure:
Part A: Lentivirus Production in HEK293T cells
-
Cell Seeding: Seed HEK293T cells in a 10 cm dish so they reach 80-90% confluency on the day of transfection.
-
Transfection: a. Prepare a mix of the lentiviral vectors: 10 µg of pCDH-PEG10, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G. b. Use a transfection reagent (e.g., Lipofectamine 2000 or PEI) to transfect the HEK293T cells with the plasmid mix according to the manufacturer's protocol.
-
Virus Collection: a. After 48 and 72 hours, collect the cell culture supernatant containing the lentiviral particles.[9][12] b. Centrifuge the supernatant at low speed (e.g., 2000 x g for 10 minutes) to pellet cell debris.[12] c. Filter the supernatant through a 0.45 µm syringe filter to remove any remaining cellular debris. The filtered supernatant can be used directly or concentrated by ultracentrifugation. d. Store the viral aliquots at -80°C.
Part B: Transduction of Target Cells
-
Cell Seeding: Seed the target cells in a 6-well plate the day before transduction.
-
Transduction: a. On the day of transduction, remove the growth medium and add fresh medium containing Polybrene (4-8 µg/mL) to enhance transduction efficiency. b. Add the desired amount of lentiviral supernatant (determine the optimal MOI beforehand). c. Incubate the cells for 24 hours.
-
Selection of Stable Cells: a. After 24 hours, replace the virus-containing medium with fresh growth medium. b. 48 hours post-transduction, begin selection by adding the appropriate concentration of antibiotic (e.g., puromycin) to the growth medium. The optimal concentration should be determined by a kill curve on the parental cell line. c. Replace the selection medium every 2-3 days until antibiotic-resistant colonies are visible.
-
Expansion and Verification: a. Expand the resistant colonies to establish a polyclonal stable cell line. Monoclonal lines can be established by single-cell cloning. b. Verify PEG10 overexpression in the stable cell line by qRT-PCR and Western blotting.[8]
Visualized Workflows and Signaling Pathways
Experimental Workflow for Transient PEG10 Overexpression
Caption: Workflow for transient PEG10 overexpression via plasmid transfection.
Experimental Workflow for Stable PEG10 Overexpression
Caption: Workflow for generating a stable PEG10 overexpressing cell line.
PEG10 and its Role in Cell Proliferation Signaling
PEG10 has been shown to promote cell proliferation by influencing key cell cycle regulators.[4][5] Overexpression of PEG10 can lead to the phosphorylation of the Retinoblastoma (Rb) protein, promoting the transition from the G1 to the S phase of the cell cycle.[5] Additionally, knockdown of PEG10 has been associated with the upregulation of cell cycle inhibitors like p21 and p27.[4][5]
Caption: Simplified signaling pathway of PEG10 in cell cycle progression.
Conclusion
The ability to reliably overexpress PEG10 in cell lines is essential for dissecting its multifaceted roles in both normal physiology and disease. The protocols provided herein offer robust methods for both transient and stable overexpression, enabling a wide range of functional studies. Careful selection of the appropriate method and rigorous validation of overexpression are critical for obtaining meaningful and reproducible results. These tools will continue to be invaluable for researchers and drug developers working to understand and target PEG10-driven pathologies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PEG10 as an oncogene: expression regulatory mechanisms and role in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor-promoting function of paternally expressed gene 10 and its immunogenicity in inducing anti-tumor helper T cells in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG10 overexpression induced by E2F-1 promotes cell proliferation, migration, and invasion in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Stable Cell Line Generation - Creative Biogene [creative-biogene.com]
- 8. Overexpression Stable Cell Line | VectorBuilder [en.vectorbuilder.com]
- 9. Engineering PEG10-assembled endogenous virus-like particles with genetically encoded neoantigen peptides for cancer vaccination | eLife [elifesciences.org]
- 10. Targeting PEG10 as a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Engineering PEG10 assembled endogenous virus-like particles with genetically encoded neoantigen peptides for cancer vaccination [elifesciences.org]
- 12. Engineering PEG10 assembled endogenous virus-like particles with genetically encoded neoantigen peptides for cancer vaccination [elifesciences.org]
Application Notes and Protocols for Studying PEG10 Function Using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived imprinted gene that plays a critical role in embryonic development, particularly in the formation of the placenta.[1][2] Aberrant overexpression of PEG10 has been implicated in a variety of human cancers, including hepatocellular carcinoma, breast cancer, lung cancer, and bladder cancer, where it is often associated with poor prognosis.[3][4][5] PEG10 contributes to tumorigenesis by promoting cell proliferation, migration, and invasion, while simultaneously inhibiting apoptosis, or programmed cell death.[6][7] This document provides detailed application notes and protocols for utilizing the CRISPR-Cas9 gene-editing system to study the function of PEG10 in cancer cells.
Key Signaling Pathways Involving PEG10
PEG10 is known to interact with and modulate several key signaling pathways that are crucial in cancer development and progression. A comprehensive understanding of these pathways is essential for designing experiments and interpreting results.
Below is a diagram illustrating the central role of PEG10 in various signaling cascades.
Experimental Workflow for CRISPR-Cas9 Mediated Knockout of PEG10
The following diagram outlines the major steps for generating and validating PEG10 knockout cell lines and subsequently analyzing their phenotype.
Quantitative Data Summary from PEG10 Knockdown Studies
The following tables summarize quantitative data from studies that have utilized siRNA or shRNA to knockdown PEG10 expression in various cancer cell lines. These results provide an expected range of phenotypic changes following the genetic disruption of PEG10.
Table 1: Effect of PEG10 Knockdown on Cell Proliferation
| Cell Line | Method | Proliferation Change | Reference |
| PC3 (Prostate Cancer) | siRNA | ~40% reduction at 4 days | [1] |
| DU145 (Prostate Cancer) | siRNA | ~50% reduction at 4 days | [1] |
| A549 (Lung Cancer) | siRNA | Significant reduction at 48h (P<0.05) | [8] |
| KUCaP13 (Prostate Cancer) | shRNA | Doubling time increased from 11.5 to 25.6 days in vivo | [5] |
| SK-N-BE(2) (Neuroblastoma) | si-PEG10 | Significant suppression of cell proliferation | [9] |
Table 2: Effect of PEG10 Knockdown on Apoptosis
| Cell Line | Method | Apoptosis Change | Reference |
| U251 (Glioma) | sh-PEG10 | Increased apoptosis | [6] |
| MCF7-PR (Breast Cancer) | siRNA | Increased cleaved caspase-3 | [3] |
| T47D-PR (Breast Cancer) | siRNA | Increased cleaved caspase-3 | [3] |
Table 3: Effect of PEG10 Knockdown on Cell Invasion
| Cell Line | Method | Invasion Change | Reference |
| PC3 (Prostate Cancer) | siRNA | Significant decrease in invading cells (P<0.05) | |
| DU145 (Prostate Cancer) | siRNA | Significant decrease in invading cells (P<0.05) | |
| T24 (Bladder Cancer) | siPEG10 | Significantly reduced invasion | [2] |
| UM-UC-14 (Bladder Cancer) | siPEG10 | Significantly reduced invasion | [2] |
| SK-N-BE(2) (Neuroblastoma) | si-PEG10 | Significant inhibition of invasion | [9] |
| MCF7-PR (Breast Cancer) | siRNA | Decreased migratory and invasive ability | [3] |
| T47D-PR (Breast Cancer) | siRNA | Decreased migratory and invasive ability | [3] |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of PEG10 in Cancer Cells
1.1. Guide RNA (gRNA) Design and Vector Construction
-
gRNA Design: Design at least two to three single guide RNAs (sgRNAs) targeting the early exons of the human PEG10 gene. Use online design tools such as GenScript's gRNA design tool or the Broad Institute's GPP sgRNA Designer. It is recommended to select gRNAs with high on-target scores and low off-target predictions.
-
Vector Selection: Clone the designed sgRNA sequences into a suitable CRISPR-Cas9 vector. A vector co-expressing Cas9 and the sgRNA, along with a selection marker (e.g., puromycin resistance) or a fluorescent reporter (e.g., GFP), is recommended for ease of selection.
1.2. Cell Culture and Transfection
-
Cell Culture: Culture the target cancer cell line (e.g., HeLa, A549, PC3) in the recommended medium and conditions until they reach 70-80% confluency.
-
Transfection: Transfect the cells with the CRISPR-Cas9-sgRNA plasmid using a suitable transfection reagent (e.g., Lipofectamine 3000) or electroporation, following the manufacturer's instructions. A control group should be transfected with a non-targeting sgRNA vector.
1.3. Selection and Clonal Isolation
-
Selection: 48 hours post-transfection, begin selection of transfected cells. If using a puromycin resistance marker, add the appropriate concentration of puromycin to the culture medium.
-
Clonal Isolation: After selection, perform single-cell cloning by limiting dilution or by using fluorescence-activated cell sorting (FACS) if a fluorescent reporter is present. Expand individual clones to establish stable knockout cell lines.
1.4. Validation of PEG10 Knockout
-
Genomic DNA Analysis: Extract genomic DNA from the expanded clones. Amplify the target region of the PEG10 gene by PCR and sequence the PCR products (Sanger sequencing) to confirm the presence of insertions or deletions (indels).
-
Protein Expression Analysis: Perform Western blotting to confirm the absence of PEG10 protein expression in the knockout clones compared to the wild-type and non-targeting control cells.
Protocol 2: Cell Proliferation Assay (MTT Assay)
2.1. Materials
-
PEG10 knockout and control cells
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
2.2. Procedure
-
Seed 1 x 104 cells per well in a 96-well plate and incubate for 24 hours.
-
At desired time points (e.g., 24, 48, 72, 96 hours), add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Apoptosis Assay (Caspase-3/7 Activity Assay)
3.1. Materials
-
PEG10 knockout and control cells
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Luminometer
3.2. Procedure
-
Seed 1 x 104 cells per well in a 96-well white-walled plate and incubate for 24-48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each well using a luminometer.
Protocol 4: Cell Invasion Assay (Transwell Assay)
4.1. Materials
-
PEG10 knockout and control cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (or other basement membrane extract)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Crystal violet stain
4.2. Procedure
-
Coat the top of the transwell inserts with a thin layer of Matrigel and allow it to solidify at 37°C.
-
Resuspend 5 x 104 cells in serum-free medium and add them to the upper chamber of the transwell insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours at 37°C.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Count the number of stained cells in several microscopic fields to quantify invasion.
The protocols and information provided in this document offer a comprehensive guide for researchers to investigate the function of PEG10 in cancer using the powerful CRISPR-Cas9 technology. By systematically knocking out PEG10 and performing the described functional assays, researchers can further elucidate the role of this important oncoprotein in tumor progression and explore its potential as a therapeutic target in drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Targeting PEG10 as a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Expression of PEG10 Contributes To Aggressive Disease in Early Versus Late Onset Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Knockdown long non-coding RNA PEG10 inhibits proliferation, migration and invasion of glioma cell line U251 by regulating miR-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. addgene.org [addgene.org]
Application Notes and Protocols for PEG10-Targeted mRNA Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paternally Expressed Gene 10 (PEG10) has emerged as a compelling therapeutic target in oncology. This retrotransposon-derived imprinted gene is overexpressed in a variety of human cancers, including hepatocellular carcinoma, breast cancer, and colorectal cancer, where its elevated expression is often correlated with poor prognosis and tumor progression[1][2][3]. PEG10 plays a crucial role in cell proliferation, differentiation, and apoptosis, making it an attractive target for therapeutic intervention[4][5].
A groundbreaking discovery has revealed that the PEG10 protein can package its own mRNA into virus-like particles (VLPs), creating a natural mechanism for intercellular mRNA transfer[1]. This endogenous system, termed Selective Endogenous eNcapsidation for cellular Delivery (SEND), presents a novel and potentially less immunogenic platform for the delivery of therapeutic mRNA payloads to cancer cells that overexpress PEG10[1].
These application notes provide a comprehensive overview of PEG10 as a target for mRNA delivery systems. We present quantitative data on PEG10 expression in various cancers, detail protocols for the synthesis of mRNA and the formulation of both PEG10-based VLPs and targeted lipid nanoparticles (LNPs), and provide methods for evaluating their delivery efficiency.
Data Presentation
PEG10 mRNA Expression in Human Cancers
Elevated expression of PEG10 is a hallmark of several malignancies. The following table summarizes PEG10 mRNA expression levels across a range of cancer types from The Cancer Genome Atlas (TCGA) Pan-Cancer Atlas, providing a rationale for targeting these cancers with PEG10-directed therapies.
| Cancer Type | Number of Samples | PEG10 mRNA Upregulation (Frequency) | Associated Outcomes |
| Colorectal Adenocarcinoma (COADREAD) | 524 | 4% | Worse overall survival (38 months vs. 83 months for unaltered)[1][3] |
| Pancreatic Adenocarcinoma (PAAD) | 178 | Overexpressed | Poorer prognosis[2] |
| Hepatocellular Carcinoma (LIHC) | 329 | Highly expressed | Associated with poor survival and tumor recurrence[6] |
| Breast Invasive Carcinoma (BRCA) | 903 | Increased expression | Correlates with poor clinical outcome[2] |
| Prostate Adenocarcinoma (PRAD) | 313 | Elevated in castration-resistant and AR-null subtypes | Promotes progression to lethal phenotype[7] |
Comparative Delivery Efficiency of PEG10-Based SEND System
The endogenous nature of the PEG10 SEND system suggests it may offer advantages in terms of immunogenicity over viral vectors. While direct quantitative comparisons with lipid nanoparticles are still emerging, initial studies have benchmarked the SEND system against integrating lentiviral vectors.
| Delivery Vector | Assay | Relative Potency | Notes |
| PEG10-SEND | Digital Droplet PCR & Functional Titration | 4-5 fold less potent than lentivirus | Delivers mRNA for transient expression, not genomic integration[1] |
| Integrating Lentiviral Vector | Digital Droplet PCR & Functional Titration | 4-5 fold more potent than SEND | Integrates genetic material into the host genome[1] |
Signaling Pathways and Experimental Workflows
PEG10 Signaling Pathway
PEG10 is implicated in several key oncogenic signaling pathways. Understanding these interactions is crucial for designing effective therapeutic strategies. The diagram below illustrates the central role of PEG10 in modulating pathways such as TGF-β, c-MYC, and apoptosis via SIAH1.
Experimental Workflow for PEG10-Targeted mRNA Delivery
The following diagram outlines a typical experimental workflow for developing and evaluating a PEG10-targeted mRNA delivery system, from plasmid construction to in vivo validation.
Experimental Protocols
Protocol 1: In Vitro Synthesis of Therapeutic mRNA
This protocol describes the synthesis of capped and polyadenylated mRNA ready for packaging into delivery vehicles.
Materials:
-
Linearized plasmid DNA template containing the gene of interest downstream of a T7 promoter.
-
T7 RNA Polymerase
-
Ribonucleotide Triphosphates (NTPs)
-
RNase Inhibitor
-
Pyrophosphatase
-
DNase I
-
5' Capping Kit (e.g., ScriptCap™ m7G Capping System)
-
Poly(A) Polymerase
-
ATP
-
Nuclease-free water
-
RNA purification kit (e.g., MEGAclear™ Transcription Clean-Up Kit)
Procedure:
-
In Vitro Transcription (IVT):
-
Assemble the IVT reaction at room temperature in the following order: Nuclease-free water, NTPs, linearized DNA template (0.5-1.0 µg), RNase inhibitor, pyrophosphatase, and T7 RNA Polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
To remove the DNA template, add DNase I and incubate for 15 minutes at 37°C.
-
-
5' Capping:
-
Purify the synthesized RNA using an RNA purification kit according to the manufacturer's instructions.
-
Perform the capping reaction using a 5' capping kit following the manufacturer's protocol. This typically involves incubation with capping enzymes and GTP.
-
-
Polyadenylation:
-
Purify the capped mRNA.
-
Add a poly(A) tail using Poly(A) Polymerase and ATP. Incubate at 37°C for 30 minutes.
-
-
Final Purification:
-
Purify the final mRNA product using an RNA purification kit.
-
Assess the quality and concentration of the mRNA using a spectrophotometer and agarose (B213101) gel electrophoresis.
-
Protocol 2: Formulation of PEG10-Based SEND Virus-Like Particles (VLPs)
This protocol details the production and purification of PEG10 VLPs for encapsulating cargo mRNA.
Materials:
-
HEK293T cells
-
Plasmids:
-
Transfection reagent (e.g., PEI)
-
Opti-MEM
-
Complete DMEM media
-
0.45-μm PVDF filter
-
Ultracentrifuge
Procedure:
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10-cm dishes 24 hours before transfection.
-
On the day of transfection, co-transfect the cells with the PEG10, cargo-mRNA, and VSVg plasmids using a transfection reagent according to the manufacturer's protocol. A typical ratio is 16 µg of PEG10 plasmid and 3 µg of VSVg plasmid per dish[8][9].
-
-
VLP Production and Harvest:
-
After 48 and 72 hours post-transfection, collect the cell culture medium.
-
Centrifuge the collected medium at 2,000 x g for 20 minutes to remove cell debris.
-
-
VLP Purification:
-
Filter the clarified supernatant through a 0.45-μm PVDF filter.
-
Concentrate and purify the VLPs by ultracentrifugation at 120,000 x g for 1.5 hours at 4°C. For in vivo applications, a sucrose (B13894) cushion can be used for higher purity[8][9].
-
Resuspend the VLP pellet in sterile PBS.
-
-
Quantification and Characterization:
-
Quantify the VLP concentration by measuring the total protein content.
-
Characterize the size and morphology of the VLPs using techniques such as nanoparticle tracking analysis (NTA) and transmission electron microscopy (TEM).
-
Protocol 3: Formulation of Antibody-Targeted Lipid Nanoparticles (LNPs)
This protocol describes the formulation of LNPs and their surface functionalization with antibodies targeting a receptor on PEG10-expressing cells.
Materials:
-
Ionizable lipid (e.g., DLin-MC3-DMA)
-
Helper lipid (e.g., DSPC)
-
Cholesterol
-
Maleimide-functionalized PEG-lipid (e.g., Mal-PEG-DSPE)
-
Synthesized mRNA
-
Citrate (B86180) buffer (pH 4.0)
-
PBS (pH 7.4)
-
Microfluidic mixing device (e.g., NanoAssemblr)
-
Targeting antibody (e.g., anti-EGFR for some cancers)
-
Reducing agent (e.g., TCEP)
-
Dialysis cassette
Procedure:
-
LNP Formulation:
-
Prepare a lipid mixture in ethanol (B145695) containing the ionizable lipid, helper lipid, cholesterol, and Mal-PEG-DSPE at a desired molar ratio (e.g., 50:10:38.5:1.5).
-
Prepare the mRNA in citrate buffer.
-
Use a microfluidic mixing device to rapidly mix the lipid-ethanol solution with the mRNA-aqueous solution to form LNPs.
-
Dialyze the LNP suspension against PBS to remove ethanol and raise the pH.
-
-
Antibody Conjugation:
-
Partially reduce the targeting antibody with a reducing agent like TCEP to expose free thiol groups.
-
Incubate the reduced antibody with the maleimide-functionalized LNPs to allow for covalent conjugation via a thiol-maleimide reaction[11][12].
-
Purify the antibody-conjugated LNPs by size exclusion chromatography or dialysis to remove unconjugated antibodies.
-
-
Characterization:
-
Determine the size, polydispersity index (PDI), and zeta potential of the LNPs using dynamic light scattering (DLS).
-
Quantify the mRNA encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen).
-
Confirm antibody conjugation using SDS-PAGE or ELISA.
-
Protocol 4: In Vitro and In Vivo Evaluation of mRNA Delivery
This protocol outlines methods to assess the delivery efficiency and therapeutic efficacy of PEG10-targeted mRNA delivery systems.
In Vitro Evaluation:
-
Cell Culture: Culture a cancer cell line with high PEG10 expression (e.g., HepG2 for hepatocellular carcinoma).
-
Transfection: Treat the cells with the formulated PEG10 VLPs or targeted LNPs carrying mRNA encoding a reporter protein (e.g., GFP or Luciferase).
-
Assessment of Delivery:
-
Flow Cytometry: Quantify the percentage of cells expressing the reporter protein 24-48 hours post-transfection.
-
Fluorescence Microscopy: Visualize the expression of the reporter protein in the target cells.
-
Luciferase Assay: If using luciferase mRNA, measure the luminescence signal to quantify protein expression.
-
In Vivo Evaluation:
-
Animal Model: Establish a tumor xenograft model in immunocompromised mice by subcutaneously injecting PEG10-expressing cancer cells.
-
Administration: Administer the PEG10 VLPs or targeted LNPs carrying luciferase mRNA to the tumor-bearing mice via systemic injection (e.g., intravenous).
-
Bioluminescence Imaging (BLI):
-
At various time points post-injection (e.g., 6, 24, 48 hours), inject the mice with a luciferin (B1168401) substrate.
-
Image the mice using an in vivo imaging system (IVIS) to detect the bioluminescent signal from the tumor and other organs[6][10][13].
-
Quantify the bioluminescent signal in the region of interest (ROI) to assess the efficiency and biodistribution of mRNA delivery.
-
-
Therapeutic Efficacy (for therapeutic mRNA):
-
Administer the delivery system carrying a therapeutic mRNA (e.g., encoding a pro-apoptotic protein or a tumor suppressor).
-
Monitor tumor growth over time and compare with control groups.
-
Assess survival rates of the different treatment groups.
-
Conclusion
PEG10 represents a highly promising target for the development of novel mRNA-based cancer therapies. The endogenous PEG10 SEND system offers a unique opportunity for a "humanized" delivery vector, potentially reducing immunogenicity concerns[9]. Additionally, conventional LNP platforms can be engineered to specifically target PEG10-overexpressing cancer cells. The protocols and data presented in these application notes provide a foundational framework for researchers to explore and advance PEG10-targeted mRNA delivery, with the ultimate goal of translating these innovative approaches into effective clinical treatments.
References
- 1. Differential Expression of PEG10 Contributes To Aggressive Disease in Early Versus Late Onset Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. precigenome.com [precigenome.com]
- 4. uniprot.org [uniprot.org]
- 5. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced in vivo bioluminescence imaging using liposomal luciferin delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PEG10 promoter-driven expression of reporter genes enables molecular imaging of lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to package and SEND mRNA: a novel "humanized" vector system based on endogenous retroviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Surface engineering of lipid nanoparticles: targeted nucleic acid delivery and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
Application of PEG10 in Cancer Biomarker Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived imprinted gene that has emerged as a significant player in tumorigenesis.[1][2] Normally expressed during placental development, its reactivation in somatic tissues is linked to the progression of various cancers.[1][3] PEG10 is implicated in key oncogenic processes, including cell proliferation, invasion, and inhibition of apoptosis.[3][4] Its overexpression has been documented in numerous malignancies, often correlating with poor prognosis, making it a compelling biomarker for cancer diagnostics, prognostics, and a potential therapeutic target.[3][5] This document provides detailed application notes and experimental protocols for the investigation of PEG10 in cancer research.
Biological Role of PEG10 in Cancer
PEG10 contributes to cancer development through its involvement in multiple cellular pathways:
-
Promotion of Cell Proliferation and Survival: PEG10 drives cell cycle progression and enhances cancer cell proliferation.[6][7] It has been shown to upregulate the expression of proliferation markers and inhibit apoptosis.[8][9] One of the mechanisms by which PEG10 inhibits apoptosis is through its interaction with SIAH1, a mediator of apoptosis.[1]
-
Invasion and Metastasis: PEG10 expression is associated with increased cell migration and invasion.[7][10] It achieves this by upregulating the expression of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix, a key step in metastasis.[11][12]
-
Modulation of Signaling Pathways: PEG10 interacts with and modulates key signaling pathways involved in cancer progression, including the TGF-β and Wnt/β-catenin pathways.[3][13] It can inhibit TGF-β signaling, which often acts as a tumor suppressor in the early stages of cancer.[13] Conversely, it can activate the Wnt/β-catenin pathway, promoting cell proliferation.[3]
-
Regulation of Cell Cycle: PEG10 influences the cell cycle by affecting the levels of cell cycle regulators. Loss of PEG10 has been shown to increase the protein levels of p21 and p27, which are inhibitors of cyclin-dependent kinases (CDKs), leading to a delay in the G1-S phase transition.[6][11]
PEG10 as a Cancer Biomarker
Elevated PEG10 expression has been observed in a variety of cancers, and its levels often correlate with key clinical parameters.
Quantitative Data on PEG10 Expression in Cancer
| Cancer Type | PEG10 Expression Status | Correlation with Clinicopathological Features | Prognostic Significance | Reference(s) |
| Hepatocellular Carcinoma (HCC) | Overexpressed in ~68% of cases. | Younger age, female gender, higher tumor grade, microvascular invasion, intrahepatic metastasis, higher T-stage, and higher α-fetoprotein level. | Independent predictor of early recurrence and shorter recurrence-free survival. Unfavorable influence on overall survival. | [2][4][14] |
| Breast Cancer | Significantly elevated in tumor tissues. | Associated with distant metastasis, higher tumor grade, and larger tumor size. | High expression is associated with a poor clinical outcome. | [6][7][10] |
| Lung Cancer | Upregulated in tumor tissues. | Correlated with clinical TNM grade. | High expression is a critical indicator for poor prognosis. | [3][8][9] |
| Bladder Cancer | Enhanced in neuroendocrine-like muscle-invasive bladder cancer (MIBC). | Correlates with neuroendocrine markers. | Associated with poor prognosis. | [6][11] |
| Colorectal Cancer | Differentially expressed in early-onset colorectal cancer. | Associated with younger age at onset. | Increased expression correlates with decreased overall survival. | [7] |
| Gallbladder Adenocarcinoma | Overexpressed. | Associated with large tumor size, lymph node metastasis, and advanced tumor stage. | Associated with worse overall survival. | [5] |
| Oral Squamous Cell Carcinoma (OSCC) | Higher mRNA expression in OSCC patients. | Significant correlation with lymph node metastasis and tumor stage. | High mRNA expression is significantly associated with poor survival. | [5] |
Signaling Pathways and Experimental Workflows
PEG10 Signaling Pathways
Experimental Workflow for PEG10 Analysis
Experimental Protocols
Immunohistochemistry (IHC) for PEG10 Detection in FFPE Tissues
This protocol is adapted from a study on breast cancer.[9]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides.
-
Xylene or equivalent clearing agent.
-
Ethanol (B145695) (100%, 95%, 70%).
-
Deionized water (dH₂O).
-
Antigen Retrieval Solution: Citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0).
-
Hydrogen Peroxide (3%) in methanol (B129727).
-
Blocking Buffer: 1.5% normal goat serum in PBS.
-
Primary Antibody: Rabbit anti-PEG10 polyclonal antibody (e.g., Proteintech #14412-1-AP) diluted 1:200 in blocking buffer.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
DAB (3,3'-Diaminobenzidine) substrate kit.
-
Hematoxylin (B73222) counterstain.
-
Mounting medium.
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene for 2 x 5 minutes.
-
Rehydrate through a graded ethanol series: 100% (2 x 5 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with dH₂O for 5 minutes.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated citrate buffer and boil for 10-15 minutes.
-
Allow to cool at room temperature for 20 minutes.
-
Rinse with PBS (3 x 5 minutes).
-
-
Peroxidase Blocking:
-
Incubate slides in 3% H₂O₂ in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate with blocking buffer for 30 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until the desired brown color develops (monitor under a microscope).
-
Stop the reaction by rinsing with dH₂O.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation: PEG10 staining is typically observed in the cytoplasm and/or nucleus of tumor cells. The intensity and percentage of positive cells should be scored.
Western Blotting for PEG10 Protein Detection
This is a general protocol; optimization may be required based on the cell line and antibody used.
Materials:
-
Cell or tissue lysates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels.
-
PVDF or nitrocellulose membrane.
-
Transfer buffer.
-
Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Primary Antibody: Rabbit anti-PEG10 polyclonal antibody (e.g., Proteintech #14412-1-AP) diluted 1:1000 - 1:6000.[8] Mouse anti-PEG10 monoclonal antibody (e.g., Novus Biologicals NBP1-28900) diluted 1:500-1:2000.[10]
-
Secondary Antibody: HRP-conjugated goat anti-rabbit or anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin).
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or homogenize tissue in RIPA buffer.
-
Centrifuge to pellet debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Separate proteins by SDS-PAGE.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 10 minutes).
-
Incubate with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Loading Control:
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Quantitative Real-Time PCR (qRT-PCR) for PEG10 mRNA Quantification
Materials:
-
Total RNA extracted from cells or tissues.
-
cDNA synthesis kit.
-
SYBR Green qPCR master mix.
-
qRT-PCR instrument.
-
Primers for human PEG10 and a housekeeping gene (e.g., GAPDH, ACTB).
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA using a suitable method (e.g., TRIzol).
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR Reaction Setup:
-
Prepare the reaction mix: SYBR Green master mix, forward and reverse primers (final concentration 10 µM each), and cDNA template.
-
Run the reactions in triplicate.
-
-
Thermal Cycling Conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melting curve analysis to verify product specificity.
-
-
Data Analysis:
-
Calculate the relative expression of PEG10 mRNA using the 2-ΔΔCt method, normalized to the housekeeping gene.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Soluble PEG10
This protocol is based on a commercially available human PEG10 ELISA kit.
Principle: This is a sandwich ELISA. A microplate is pre-coated with an antibody specific for PEG10. Standards and samples are added, and any PEG10 present is bound by the immobilized antibody. A biotin-conjugated anti-PEG10 antibody is then added, followed by streptavidin-HRP. A substrate solution is added to develop color in proportion to the amount of PEG10 bound.
Materials:
-
Human PEG10 ELISA kit (containing pre-coated plate, standards, detection antibody, streptavidin-HRP, wash buffer, substrate, and stop solution).
-
Serum, plasma, or cell culture supernatant samples.
-
Microplate reader.
Procedure:
-
Prepare Reagents and Samples:
-
Reconstitute standards and prepare serial dilutions as per the kit instructions.
-
Dilute samples as necessary.
-
-
Assay Procedure:
-
Add standards and samples to the appropriate wells and incubate as directed.
-
Wash the wells with wash buffer.
-
Add the biotin-conjugated detection antibody and incubate.
-
Wash the wells.
-
Add streptavidin-HRP and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark.
-
Add the stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm.
-
Generate a standard curve and determine the concentration of PEG10 in the samples.
-
Conclusion
PEG10 is a promising biomarker with significant potential in the clinical management of various cancers. Its role in fundamental cancer processes underscores its importance as a therapeutic target. The protocols provided here offer a framework for researchers to investigate the expression and function of PEG10, paving the way for a better understanding of its role in cancer and the development of novel diagnostic and therapeutic strategies.
References
- 1. Identification of best housekeeping genes for the normalization of RT-qPCR in human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of appropriate housekeeping genes for quantitative RT-PCR analysis in MDA-MB-231 and NCI-H460 human cancer cell lines under hypoxia and serum deprivation [imrpress.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Differential Expression of PEG10 Contributes To Aggressive Disease in Early Versus Late Onset Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG10 antibody (14412-1-AP) | Proteintech [ptglab.com]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. novusbio.com [novusbio.com]
- 11. urotoday.com [urotoday.com]
- 12. Paternally Expressed Gene 10 (PEG10) Promotes Growth, Invasion and Survival of Bladder Cancer. [boris-portal.unibe.ch]
- 13. researchgate.net [researchgate.net]
- 14. Housekeeping genes as internal standards in cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols: PEG10 in Virus-Like Particle Production
For Researchers, Scientists, and Drug Development Professionals
Paternally Expressed Gene 10 (PEG10), a domesticated retrotransposon-derived gene, has emerged as a key player in the formation of virus-like particles (VLPs).[1][2][3][4][5] This unique characteristic has garnered significant interest within the scientific community, particularly for its potential applications in drug delivery and vaccine development, leveraging its identity as a human gene product to potentially minimize immunogenicity.[2][3][4] These application notes provide a comprehensive overview of the role of PEG10 in VLP production, including quantitative data on VLP yield, detailed experimental protocols for VLP generation and analysis, and visualizations of the key molecular interactions and experimental workflows.
Introduction to PEG10 and VLP Formation
PEG10 is a retroelement-derived gene essential for placental development and has been implicated in various diseases.[1][2][3] It encodes two protein products through a -1 ribosomal frameshift mechanism: a shorter Gag-like protein (PEG10-RF1) and a longer Gag-Pol-like fusion protein (PEG10-RF1/2).[5][6] The Gag-like protein is the primary structural component responsible for the spontaneous assembly and release of VLPs from human cells.[3][6][7] These PEG10-derived VLPs have been shown to package their own mRNA, a feature that is being explored for the targeted delivery of RNA therapeutics.[4]
Interestingly, the production of PEG10 VLPs is regulated by another related gene, RTL8. RTL8, which shares homology with the N-terminal capsid domain of PEG10, acts as an antagonist, inhibiting the formation or release of PEG10 VLPs.[1][2][3] This antagonistic relationship provides a potential mechanism for modulating VLP production.
Quantitative Data on PEG10 VLP Production
The abundance of PEG10 protein and the subsequent yield of VLPs can vary significantly across different cell lines. The following tables summarize the relative abundance of PEG10 protein in cell lysates and the corresponding VLP production in conditioned media from a range of human cell lines.
Table 1: Relative Abundance of PEG10 Protein in Various Human Cell Line Lysates
| Cell Line | Relative PEG10 Gag Abundance (Normalized) | Relative PEG10 Gag-Pol Abundance (Normalized) |
| A549 | Low | Low |
| HEK293 | Moderate | Moderate |
| HepG2 | High | High |
| hTR-8 | Moderate | Moderate |
| U87 | Low | Low |
Data is a qualitative summary based on western blot analysis from cited literature.[7] "High" indicates the strongest signal, "Moderate" a discernible signal, and "Low" a weak or barely detectable signal.
Table 2: Relative Abundance of PEG10 VLPs in Conditioned Media from Various Human Cell Lines
| Cell Line | Relative PEG10 Gag VLP Abundance (Normalized) | Relative PEG10 Gag-Pol VLP Abundance (Normalized) |
| A549 | Not Detected | Not Detected |
| HEK293 | Not Detected | Not Detected |
| HepG2 | High | High |
| hTR-8 | Detectable | Detectable |
| U87 | Not Detected | Not Detected |
Data is a qualitative summary based on western blot analysis of ultracentrifuged conditioned media from cited literature.[1][7] "High" indicates the strongest signal, and "Detectable" a discernible signal.
Experimental Protocols
Protocol 1: Production and Purification of PEG10 VLPs
This protocol describes the general procedure for producing and isolating PEG10 VLPs from cultured human cells.
Materials:
-
HEK293T or HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Plasmid encoding human PEG10 (full-length or Gag-only)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Phosphate-Buffered Saline (PBS)
-
Lenti-X Concentrator (optional)
-
Ultracentrifuge and appropriate rotors
-
Sucrose (B13894) or Iodixanol (B1672021) solutions for density gradient centrifugation
Procedure:
-
Cell Culture and Transfection:
-
Plate HEK293T or HepG2 cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Transfect the cells with the PEG10 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.[6]
-
For pseudotyped VLPs to enhance cellular delivery, co-transfect with a plasmid encoding a viral envelope protein, such as VSV-G.[4][6]
-
-
Harvesting Conditioned Media:
-
Clarification of Conditioned Media:
-
Centrifuge the collected medium at a low speed (e.g., 3,000 x g) for 15 minutes at 4°C to pellet cells and large debris.
-
Filter the supernatant through a 0.45 µm filter to remove remaining cellular debris.
-
-
VLP Concentration and Purification:
-
Option A: Ultracentrifugation: Pellet the VLPs by ultracentrifugation at 100,000 x g for 2 hours at 4°C. Resuspend the pellet in PBS.
-
Option B: Lenti-X Concentrator: For a simpler concentration step, use a commercial reagent like Lenti-X Concentrator according to the manufacturer's protocol.[6]
-
Option C: Density Gradient Ultracentrifugation (for higher purity):
-
Layer the concentrated VLP suspension on top of a sucrose or iodixanol density gradient.
-
Centrifuge at high speed (e.g., 150,000 x g) for a sufficient time to allow particle separation (e.g., 4 hours to overnight).
-
Carefully collect fractions from the gradient. PEG10 VLPs have been shown to be denser than typical HIV-1 p24 VLPs.[6]
-
-
-
Analysis of VLP Fractions:
Protocol 2: Western Blot Analysis of PEG10 and RTL8
This protocol outlines the procedure for detecting PEG10 and RTL8 proteins in cell lysates and purified VLP fractions.
Materials:
-
Cell lysate or purified VLP samples
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-PEG10, anti-RTL8, anti-Tubulin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Mix cell lysate or VLP samples with Laemmli sample buffer and boil for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-PEG10, anti-RTL8) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using a suitable imaging system.
-
-
Quantification:
-
Quantify the band intensities using densitometry software. For cell lysates, normalize the PEG10 or RTL8 signal to a loading control like Tubulin. For VLP fractions, normalization can be done relative to the total protein amount or by normalizing the VLP signal to the corresponding protein level in the cell lysate to account for transfection efficiency.[2][3]
-
Visualizations
PEG10 VLP Production and Inhibition by RTL8
Caption: Interaction between PEG10 and RTL8 in VLP production.
Experimental Workflow for PEG10 VLP Production and Analysis
Caption: Workflow for PEG10 VLP production and analysis.
References
- 1. biorxiv.org [biorxiv.org]
- 2. The gag-like gene RTL8 antagonizes PEG10-mediated virus like particles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The gag-like gene RTL8 antagonizes PEG10-mediated virus like particles | PLOS One [journals.plos.org]
- 4. Mammalian retrovirus-like protein PEG10 packages its own mRNA and can be pseudotyped for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. The gag-like gene RTL8 antagonizes PEG10-mediated virus like particles | PLOS One [journals.plos.org]
Application Notes and Protocols for Immunofluorescence Staining of PEG10
Introduction to Paternally Expressed Gene 10 (PEG10)
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived imprinted gene that is crucial for placental development and is implicated in various cellular processes, including proliferation, differentiation, and apoptosis.[1][2] PEG10 is highly conserved across mammalian species and its expression is typically restricted to the placenta and certain adult tissues.[1][3] However, aberrant overexpression of PEG10 has been linked to several types of cancer, including hepatocellular carcinoma, bladder cancer, and head and neck squamous cell carcinoma, where it often correlates with poor prognosis.[4][5][6]
The PEG10 gene encodes two protein isoforms through a -1 ribosomal frameshift mechanism: a shorter Gag-like protein (RF1) and a longer Gag-Pol-like fusion protein (RF1/2).[2] The subcellular localization of PEG10 is context-dependent, with studies showing both cytoplasmic and nuclear distribution.[1] Immunofluorescence staining is a powerful technique to visualize the subcellular localization and expression levels of PEG10 in cells and tissues, providing valuable insights for researchers in oncology and developmental biology.
Data Presentation: Quantitative Analysis of PEG10 Expression
The following tables summarize the semi-quantitative expression of PEG10 in various human cancers as determined by immunohistochemistry (IHC). The scoring systems are based on the intensity of the staining and the percentage of positively stained cells.
Table 1: Semi-Quantitative PEG10 Expression in Hepatocellular Carcinoma (HCC)
| Number of Patients | PEG10 Positive Cases | Percentage of Positive Cases | Staining Localization | Reference |
| 218 | 148 | 67.9% | Cytoplasmic | [4] |
Positive staining was defined as ≥1% of tumor cells showing immunoreactivity.
Table 2: Semi-Quantitative PEG10 Expression in Head and Neck Squamous Cell Carcinoma (HNSCC)
| Number of Patients | High PEG10 Expression | Low PEG10 Expression | Staining Localization | Reference |
| 66 | 15 (22.7%) | 51 (77.3%) | Primarily in tumor cells | [6][7] |
IHC score was calculated as the sum of staining intensity (0-3) and the percentage of positive cells (0-3). High expression was defined as an IHC score ≥ 4.
Table 3: Semi-Quantitative PEG10 Expression in Muscle-Invasive Bladder Cancer (MIBC)
| Number of Patients | IHC Score 0 (No Staining) | IHC Score 1 (Faint/Focal) | IHC Score 2 (Minority of Cells) | IHC Score 3 (Majority of Cells) | Staining Localization | Reference |
| 82 | Not specified | Not specified | Not specified | Not specified | Not specified | [5][8] |
The study correlated PEG10 protein levels with neuroendocrine markers but did not provide a breakdown of IHC scores.
Recommended Antibodies for Immunofluorescence
Choosing a well-validated antibody is critical for successful immunofluorescence staining. The following table provides a list of commercially available anti-PEG10 antibodies that have been validated for use in immunofluorescence (IF) and/or immunocytochemistry (ICC).
Table 4: Commercially Available Anti-PEG10 Antibodies for Immunofluorescence
| Product Name | Supplier | Catalog Number | Host Species | Clonality | Recommended Dilution (IF/ICC) |
| PEG10 Antibody | Proteintech | 14412-1-AP | Rabbit | Polyclonal | 1:300 - 1:400 |
| PEG10 Polyclonal Antibody | Thermo Fisher Scientific | PA5-112229 | Rabbit | Polyclonal | 1:100 - 1:500 |
| PEG10 Antibody | Novus Biologicals | Multiple Options | Multiple | Multiple | Varies |
| PEG10 Antibody | Cell Signaling Technology | #77111 | Rabbit | Polyclonal | Not explicitly validated for IF, but for WB |
Experimental Protocols
This section provides a detailed protocol for immunofluorescence staining of PEG10 in adherent cell lines. This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Immunofluorescence Staining of PEG10 in Adherent Cells
Materials:
-
Cells grown on glass coverslips or chamber slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Primary Antibody: Anti-PEG10 antibody (see Table 4 for options)
-
Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488)
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole)
-
Antifade Mounting Medium
-
Glass microscope slides
Protocol:
-
Cell Culture: Seed cells onto sterile glass coverslips or chamber slides and culture until they reach the desired confluency (typically 60-80%).
-
Washing: Gently wash the cells twice with PBS to remove culture medium.
-
Fixation: Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.[9][10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.[9] This step is crucial for allowing the antibody to access intracellular antigens.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the anti-PEG10 primary antibody in the blocking buffer to the recommended concentration (e.g., 1:200 - 1:400).[9][10] Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Carefully mount the coverslips onto glass slides using a drop of antifade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope. Capture images using appropriate filters for the chosen fluorophores.
Visualizations
Experimental Workflow for PEG10 Immunofluorescence
Caption: A flowchart of the immunofluorescence staining protocol for PEG10 localization.
PEG10 Interaction with the TGF-β Signaling Pathway
Caption: PEG10 and TGF-β signaling are mutually inhibitory in certain cancer cells.[11][12]
References
- 1. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG10 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. PEG10 as an oncogene: expression regulatory mechanisms and role in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of PEG10 Is Associated with Poor Survival and Tumor Recurrence in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Tumor-promoting function of paternally expressed gene 10 and its immunogenicity in inducing anti-tumor helper T cells in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Paternally Expressed Gene 10 (PEG10) Promotes Growth, Invasion, and Survival of Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PEG10 Polyclonal Antibody (PA5-112229) [thermofisher.com]
- 10. PEG10 antibody (14412-1-AP) | Proteintech [ptglab.com]
- 11. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TGF-β signalling and PEG10 are mutually exclusive and inhibitory in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of PEG10 DNA Binding Sites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived imprinted gene that plays a crucial role in embryonic development, particularly in placenta formation.[1][2] Aberrant expression of PEG10 has been implicated in various cancers, where it often functions as an oncogene, promoting cell proliferation, survival, and invasion.[2][3] PEG10 contains a CCHC-type zinc finger motif, suggesting its function as a DNA-binding protein and a transcriptional regulator.[1] Recent studies have confirmed that PEG10 can act as a transcriptional inhibitor, directly binding to the promoter regions of specific genes to modulate their expression.[4]
This document provides detailed application notes and protocols for performing Chromatin Immunoprecipitation (ChIP) to identify and quantify the binding of PEG10 to its target DNA sequences. This information is valuable for researchers investigating the molecular mechanisms of PEG10 in normal physiology and disease, as well as for professionals in drug development targeting pathways regulated by PEG10.
Data Presentation: Quantitative Analysis of PEG10 Binding
A successful ChIP experiment followed by quantitative PCR (ChIP-qPCR) will demonstrate significant enrichment of PEG10 at its target gene promoters compared to a negative control region and an IgG control. The data can be presented in two common formats: "Percent Input" and "Fold Enrichment".
Percent Input Method: This method normalizes the signal from the immunoprecipitated sample to the total amount of input chromatin, providing a quantitative measure of the fraction of a specific DNA sequence that is bound by the protein of interest.
Fold Enrichment Method: This method compares the signal obtained with the specific antibody (anti-PEG10) to that of a non-specific antibody (e.g., IgG), indicating the degree of specific enrichment over background.
Below are tables summarizing expected quantitative data from a ChIP-qPCR experiment investigating PEG10 binding to the promoter regions of its known target genes, CDKN2A (p16) and CDKN2B (p18), in a relevant cell line (e.g., endometrial cancer cells).
Table 1: ChIP-qPCR Data Presented as Percent Input
| Target Gene Promoter | Antibody | Average Ct Value | ΔCt (Normalized to Input) | Percent Input (%) |
| p16 | Anti-PEG10 | 24.5 | 4.5 | 4.42 |
| p16 | IgG | 28.0 | 8.0 | 0.39 |
| p18 | Anti-PEG10 | 25.0 | 5.0 | 3.13 |
| p18 | IgG | 28.5 | 8.5 | 0.28 |
| Negative Control Region | Anti-PEG10 | 29.0 | 9.0 | 0.20 |
| Negative Control Region | IgG | 29.5 | 9.5 | 0.14 |
Note: Input Ct value is assumed to be 20 for this example. Calculations are based on the formula: % Input = 2^(-ΔCt) x 100, where ΔCt = Ct(IP) - (Ct(Input) - log2(Dilution Factor)). A 1% input dilution is assumed.
Table 2: ChIP-qPCR Data Presented as Fold Enrichment
| Target Gene Promoter | Antibody | Average Ct Value | ΔCt (IP - IgG) | Fold Enrichment (2^-ΔΔCt) |
| p16 | Anti-PEG10 | 24.5 | - | - |
| p16 | IgG | 28.0 | -3.5 | 11.31 |
| p18 | Anti-PEG10 | 25.0 | - | - |
| p18 | IgG | 28.5 | -3.5 | 11.31 |
| Negative Control Region | Anti-PEG10 | 29.0 | - | - |
| Negative Control Region | IgG | 29.5 | -0.5 | 1.41 |
Note: Calculations are based on the formula: Fold Enrichment = 2^(-ΔΔCt), where ΔΔCt = (Ct(PEG10 IP) - Ct(Input)) - (Ct(IgG IP) - Ct(Input)).
Experimental Protocols
This section provides a detailed protocol for performing ChIP to identify PEG10 DNA binding sites, followed by qPCR for validation.
Protocol 1: Chromatin Immunoprecipitation (ChIP) for PEG10
This protocol is adapted from standard procedures for transcription factor ChIP and can be optimized for specific cell types and experimental conditions.
Materials:
-
Cell culture reagents
-
Formaldehyde (B43269) (37%)
-
Glycine (B1666218) (1.25 M)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (e.g., 1% SDS, 10 mM EDTA, 50 mM Tris-HCl pH 8.1, with protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl, with protease inhibitors)
-
ChIP Wash Buffers (Low Salt, High Salt, LiCl, and TE)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
Proteinase K
-
NaCl (5 M)
-
Ethanol (B145695) (100% and 70%)
-
Anti-PEG10 antibody (ChIP-grade)
-
Normal Rabbit IgG (or other appropriate isotype control)
-
Protein A/G magnetic beads
-
Sonicator
Procedure:
-
Cross-linking:
-
Grow cells to 80-90% confluency.
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking by adding glycine to a final concentration of 0.125 M.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Harvesting and Lysis:
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice for 10 minutes.
-
-
Chromatin Shearing:
-
Sonicate the cell lysate to shear chromatin to an average fragment size of 200-1000 bp. Optimization of sonication conditions is critical and should be determined empirically for each cell type and sonicator.
-
After sonication, centrifuge at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Dilute the chromatin with ChIP Dilution Buffer.
-
Save a small aliquot (e.g., 1%) of the diluted chromatin as the "Input" control.
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Add the anti-PEG10 antibody or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours or overnight. Also, treat the "Input" sample in the same way.
-
Add Proteinase K and incubate for 1-2 hours at 45°C to digest proteins.
-
-
DNA Purification:
-
Purify the DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
Resuspend the purified DNA in nuclease-free water.
-
Protocol 2: ChIP-qPCR for Validation of PEG10 Binding Sites
Materials:
-
Purified ChIP DNA and Input DNA
-
SYBR Green qPCR Master Mix
-
Nuclease-free water
-
Primers for target gene promoters (e.g., p16, p18) and a negative control region.
Primer Design: Design primers flanking the putative PEG10 binding motifs (TGGGAYTACA and CTCNGCCTCC) within the promoter regions of target genes.
-
p16 Promoter Forward: 5'-AGAGGGGGAGAACAGGTCAT-3'
-
p16 Promoter Reverse: 5'-CCGCTTTCGTAGTTTCCACT-3'
-
p18 Promoter Forward: 5'-TCTCCCGGGTCTCAGATAAA-3'
-
p18 Promoter Reverse: 5'-AGGGAGAGGAGGGAAGAAAA-3'
-
Negative Control (Gene Desert) Forward: 5'-ATGTGCACATACATTGCACACA-3'
-
Negative Control (Gene Desert) Reverse: 5'-GGCATGGAGAGGAAGAGAAA-3'
Procedure:
-
Prepare qPCR Reactions:
-
Set up qPCR reactions in triplicate for each sample (PEG10 IP, IgG IP, and Input) and each primer set.
-
A typical reaction includes: SYBR Green Master Mix, forward primer, reverse primer, purified DNA, and nuclease-free water.
-
-
Run qPCR:
-
Perform qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis to ensure primer specificity.
-
-
Data Analysis:
-
Determine the Ct (threshold cycle) values for each reaction.
-
Calculate the amount of DNA in the IP samples relative to the input using the "Percent Input" or "Fold Enrichment" method as described in the Data Presentation section.
-
Visualizations
Experimental Workflow and Signaling Pathways
To provide a clear visual representation of the experimental process and the biological context of PEG10 function, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for Chromatin Immunoprecipitation (ChIP).
Caption: PEG10's inhibitory role in TGF-β and BMP signaling pathways.
Caption: PEG10's regulation of the cell cycle via p16 and p18.
References
- 1. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genetic and Molecular Analyses of PEG10 Reveal New Aspects of Genomic Organization, Transcription and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel method for the normalization of ChIP-qPCR data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PEG10 UTR-Mediated Gene Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived gene that has been repurposed by mammalian genomes for essential physiological functions.[1][2] A recent breakthrough has harnessed the unique properties of the PEG10 protein and its messenger RNA (mRNA) to create a novel platform for intercellular mRNA delivery.[3][4] The PEG10 protein, a homolog of the retroviral Gag protein, can self-assemble into virus-like particles (VLPs).[3][5] Crucially, PEG10 preferentially binds to and packages its own mRNA into these VLPs. This specificity is conferred by the 5' and 3' untranslated regions (UTRs) of the PEG10 transcript.[3][6][7]
This discovery has led to the development of the Selective Endogenous eNcapsidation for cellular Delivery (SEND) platform. By flanking a therapeutic or reporter mRNA cargo with the 5' and 3' UTRs of PEG10, this system can package the cargo into secreted VLPs, which can then deliver the functional mRNA to recipient cells.[3][4] This technology represents a promising, potentially low-immunogenicity modality for gene therapy and targeted drug delivery.[3]
Mechanism of Action: The SEND Platform
The PEG10-based SEND system leverages a natural biological process. The workflow begins with the introduction of two key components into a "producer" cell line:
-
A PEG10 expression vector: This plasmid encodes the human or mouse PEG10 protein, which will form the structural basis of the VLP.
-
A cargo vector: This plasmid encodes the mRNA of interest (e.g., a therapeutic protein or a reporter like Cre recombinase), which is flanked by the specific 5' and 3' UTRs from the PEG10 gene.[3]
Inside the producer cell, the PEG10 protein is expressed and binds specifically to the PEG10 UTRs on the cargo mRNA. This interaction drives the encapsidation of the cargo mRNA into newly forming VLPs. These VLPs are then secreted from the producer cells. For efficient delivery, the system can be pseudotyped by co-expressing a fusogenic envelope protein, such as Vesicular Stomatitis Virus G protein (VSVg), which facilitates the entry of the VLP into "recipient" cells.[3] Once inside the recipient cell, the VLP releases the cargo mRNA, which is then translated by the host cell machinery to produce the desired protein.
Visualization of the SEND Workflow
The following diagram illustrates the experimental workflow for utilizing the PEG10 UTR-based SEND system for mRNA delivery.
Caption: Experimental workflow of the PEG10 UTR-based SEND system.
Quantitative Data Summary
Experiments using a Cre-loxP reporter system have demonstrated the efficacy and specificity of the PEG10 UTRs in mediating mRNA delivery.[3] In this system, Cre recombinase mRNA flanked by PEG10 UTRs is delivered to recipient cells containing a LoxP-flanked stop cassette preceding a GFP reporter gene. Successful delivery and translation of Cre mRNA lead to the excision of the stop cassette and subsequent expression of GFP.
| Condition/Components | Observed Outcome | Interpretation |
| Complete System: PEG10 + VSVg + Cargo(Cre) with UTRs | High GFP Expression in recipient cells.[3] | The full system is functional; PEG10 UTRs mediate packaging, and VSVg facilitates efficient entry. |
| No UTRs: PEG10 + VSVg + Cargo(Cre) without UTRs | Minimal to no GFP expression.[3] | The 5' and 3' PEG10 UTRs are essential for the specific packaging of the cargo mRNA into the VLPs. |
| No Fusogen: PEG10 + Cargo(Cre) with UTRs (No VSVg) | Minimal to no GFP expression.[3] | A fusogenic protein like VSVg is required for the functional transfer of VLPs into the recipient cells. |
| No PEG10 Protein: VSVg + Cargo(Cre) with UTRs | No GFP expression. | The PEG10 protein is necessary to form the VLPs that encapsulate the cargo mRNA. |
Application Note 1: Vector Design for the SEND System
Successful implementation of the SEND platform requires careful plasmid design. Three separate plasmids are typically co-transfected into a producer cell line (e.g., HEK293T).
-
PEG10 Expression Plasmid:
-
Promoter: A strong constitutive promoter (e.g., CMV) to drive high levels of PEG10 protein expression.
-
Coding Sequence (CDS): The full-length CDS of either human (HsPEG10) or mouse (MmPeg10) PEG10. The PEG10 gene naturally encodes both Gag-like and Pol-like proteins via a -1 ribosomal frameshift mechanism, both of which are important for VLP formation.[2][8]
-
Polyadenylation Signal: A standard poly(A) signal (e.g., SV40) for transcript stability.
-
-
Cargo-UTR Plasmid:
-
Promoter: A strong constitutive promoter (e.g., CMV).
-
5' UTR: The complete 5' UTR of the corresponding PEG10 gene (human or mouse) is cloned immediately upstream of the cargo CDS.
-
Cargo CDS: The coding sequence for the protein of interest (e.g., Cre recombinase, Cas9, a therapeutic enzyme).
-
3' UTR: The complete 3' UTR of the PEG10 gene is cloned immediately downstream of the cargo CDS.
-
Polyadenylation Signal: A standard poly(A) signal.
-
-
Fusogen Plasmid:
-
Promoter: A strong constitutive promoter (e.g., CMV).
-
CDS: The coding sequence for an envelope protein, most commonly VSVg, to pseudotype the VLPs.
-
Polyadenylation Signal: A standard poly(A) signal.
-
The following diagram illustrates the key features of the cargo vector.
Caption: Schematic of the essential elements in a cargo-UTR plasmid.
Protocol 1: Production and Harvest of PEG10 VLPs
This protocol describes the generation of cargo-loaded, VSVg-pseudotyped PEG10 VLPs from producer cells.
Materials:
-
Producer cell line (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Plasmids: PEG10 expression, Cargo-UTR, and VSVg
-
Opti-MEM or other serum-free medium
-
Phosphate-Buffered Saline (PBS)
-
Centrifuge and ultracentrifuge
-
0.45 µm filters
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.
-
Plasmid Preparation: Prepare a DNA mixture for transfection. For a 10 cm dish, a typical ratio is 1:1:1 for the PEG10:Cargo:VSVg plasmids, with a total of 10-15 µg of DNA. Dilute the DNA mixture in serum-free medium.
-
Transfection: Add the transfection reagent to the diluted DNA mixture according to the manufacturer's instructions. Incubate to allow complex formation, then add the mixture dropwise to the cells.
-
Incubation: Incubate the cells for 4-6 hours at 37°C. After incubation, replace the transfection medium with fresh complete growth medium.
-
VLP Production: Incubate the cells for an additional 48-72 hours to allow for VLP production and secretion into the supernatant.
-
Supernatant Harvest: Carefully collect the cell culture supernatant, which now contains the secreted VLPs.
-
Low-Speed Centrifugation: Centrifuge the supernatant at 3,000 x g for 15 minutes at 4°C to pellet any cells and large debris.
-
Filtration: Filter the clarified supernatant through a 0.45 µm filter to remove remaining debris.
-
(Optional) VLP Concentration: For higher titers, the VLPs can be concentrated. This is typically done by ultracentrifugation (e.g., 100,000 x g for 2 hours) through a sucrose (B13894) cushion or by using commercially available precipitation solutions.
-
Storage: Resuspend the final VLP pellet in a small volume of PBS or appropriate buffer. Aliquot and store at -80°C.
Protocol 2: Functional Delivery Assay Using Cre-LoxP System
This protocol details how to test the functionality of the produced VLPs using a reporter cell line.
Materials:
-
Recipient reporter cell line (e.g., Neuro-2a cells stably expressing a LoxP-STOP-LoxP-GFP cassette)
-
Harvested PEG10 VLPs containing Cre-UTR mRNA
-
Complete growth medium
-
96-well plate or other culture vessel
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the LoxP-GFP reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
VLP Application: Thaw the harvested VLP aliquots. Add serial dilutions of the VLP-containing solution to the wells containing the reporter cells. Include a negative control (e.g., VLPs produced without the Cre-UTR cargo plasmid) and a positive control (e.g., cells transfected with a Cre-expressing plasmid).
-
Incubation: Incubate the cells with the VLPs for 48-72 hours at 37°C to allow for cell uptake, Cre mRNA release, translation, and subsequent recombination at the LoxP sites.
-
Readout Preparation: After incubation, wash the cells with PBS. Prepare the cells for analysis (e.g., by trypsinizing for flow cytometry or fixing for microscopy).
-
Data Acquisition: Analyze the percentage of GFP-positive cells using a flow cytometer or capture images using a fluorescence microscope.
-
Analysis: Quantify the delivery efficiency by comparing the percentage of GFP-positive cells in the test condition to the negative control. This provides a functional measure of successful mRNA delivery and translation.
References
- 1. PEG10 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease [frontiersin.org]
- 3. Mammalian retrovirus-like protein PEG10 packages its own mRNA and can be pseudotyped for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mammalian retrovirus-like protein PEG10 packages its own mRNA and can be pseudotyped for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. uniprot.org [uniprot.org]
- 7. Retrotransposon-derived protein PEG10 (human) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: PEG10 Knockout Mouse Models
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for working with Paternally Expressed Gene 10 (PEG10) knockout mouse models. Given the critical role of PEG10 in embryonic development, these models present unique challenges that require careful consideration and specialized protocols.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why do my PEG10 knockout mice die in utero?
A: Complete knockout of the paternally inherited Peg10 allele results in early embryonic lethality, typically before embryonic day 10.5 (E10.5).[1][2] This is caused by severe defects in placental development.[3][4] The resulting placentas fail to form the labyrinth and spongiotrophoblast layers, which are essential for nutrient and gas exchange between the mother and the fetus.[1][5]
Q2: What is the expected phenotype of a complete PEG10 knockout?
A: Paternally inherited Peg10 knockout embryos appear morphologically normal, though sometimes smaller than wildtype littermates, up to E9.5.[1] The primary defect is severe placental dysplasia, characterized by the absence of the two major placental layers.[1] This critical failure in placentation leads to embryonic death.[6]
Q3: I have some viable pups from my knockout cross. Why is this?
A: There are several possibilities. First, Peg10 is a paternally expressed imprinted gene, meaning only the allele inherited from the father is active.[3][7] Heterozygous mice with a maternally inherited null allele are viable, fertile, and phenotypically normal because the paternal copy is still functional.[7] Second, your knockout strategy may have created a hypomorphic (reduced function) allele or a mutation in a specific domain rather than a full knockout, leading to a less severe phenotype like perinatal lethality instead of early embryonic death.[8][9]
Q4: Can I study the function of PEG10 in adult mice?
A: Studying PEG10 function in adult mice is challenging due to the embryonic lethality of complete knockout models. To bypass this, researchers must employ advanced techniques such as:
-
Conditional Knockout Models: Using systems like Cre-Lox to delete Peg10 in specific tissues or at specific times after embryonic development is complete.
-
Analysis of Specific Domain Mutants: As mice with a mutation in the PEG10 protease motif survive until birth, they can be used to study its functions in late gestation and potentially postnatally.[6][9]
Q5: What are the different protein products of the PEG10 gene?
A: The Peg10 gene is derived from a retrotransposon and has a unique expression mechanism.[3][8] It uses a -1 ribosomal frameshift to produce two distinct proteins from a single mRNA transcript:[5][10]
-
PEG10-ORF1: A gag-like protein.
-
PEG10-ORF1/2: A larger gag/pol-like fusion protein. These different products have distinct and essential roles in placental development.[5]
Section 2: Troubleshooting Guide
Problem: No Viable Homozygous Knockout Embryos Obtained
-
Likely Cause: This is the expected outcome for a successful knockout of the paternally expressed Peg10 allele due to early embryonic lethality.[3][4]
-
Troubleshooting Steps:
-
Confirm Genotype: Ensure your genotyping protocol is accurate and can distinguish between heterozygous and homozygous null embryos.
-
Time Embryo Collection: To isolate knockout embryos for analysis, set up timed pregnancies and harvest embryos between E8.5 and E10.0, before they are resorbed.[11]
-
Analyze Placentas: The most obvious defect will be in the placenta.[1] Dissect and perform histological analysis on placentas from E9.5 to confirm the absence of labyrinth and spongiotrophoblast layers.
-
Consider a Conditional Approach: For postnatal studies, developing a conditional knockout mouse line is the recommended strategy.
-
Problem: Unexpected Phenotype (e.g., perinatal instead of early lethality)
-
Likely Cause: Your gene-editing strategy may have resulted in a partial loss of function rather than a complete null allele. Different domains of the PEG10 protein have distinct, stage-specific roles.[9]
-
Troubleshooting Steps:
-
Sequence the Edited Allele: Verify the exact mutation introduced by your gene editing. A small in-frame deletion/insertion may not create a null allele.
-
Analyze Protein Expression: Use Western blotting to determine if a truncated or modified PEG10 protein is being produced in embryonic or placental tissues.[10][12]
-
Review the Literature: Compare your phenotype to published models. For instance, a mutation in the viral aspartic protease motif leads to perinatal lethality due to defects in the maintenance of fetal capillaries, a different phenotype from the complete knockout.[6][9]
-
Problem: Low CRISPR/Cas9 Knockout Efficiency
-
Likely Cause: This is a common issue in gene editing and can be due to suboptimal guide RNA (sgRNA) design, poor delivery, or cell-line-specific factors.[13][14]
-
Troubleshooting Steps:
-
Optimize sgRNA Design: Use validated design tools and consider testing multiple sgRNAs targeting a critical exon to identify the most efficient one.[15]
-
Improve Transfection/Electroporation: Optimize the delivery of Cas9 and sgRNA into zygotes. Titrate concentrations of reagents to reduce toxicity.[16]
-
Validate Editing Events: Use a mismatch cleavage assay or sequence a subset of embryos to confirm that your CRISPR reagents are actively editing the target locus.
-
Confirm Protein Loss: For in vitro validation before creating mouse models, use Western blotting to confirm the absence of the target protein in edited cells.[13] Keep in mind that a successful DNA edit does not always result in a functional protein knockout.[15]
-
Section 3: Data Summary
Table 1: Comparison of Phenotypes in Different Peg10 Mutant Mouse Models
| Model Type | Genotype | Primary Phenotype | Key Placental Defect | Timing of Lethality | Citations |
| Full Knockout | Peg10 null (paternal) | Embryonic Lethality | Absence of labyrinth and spongiotrophoblast layers | Before E10.5 | [1][3][4] |
| Protease Motif Mutant | Point mutation in ORF2 protease domain | Perinatal Lethality, Fetal/Placental Growth Retardation | Defective fetal vasculature maintenance | Mid-to-late gestation and perinatal period | [6][8][9] |
| ORF1-Deficient | Deletion of ORF1 (ORF1/2 retained) | Mid-to-late Gestational Lethality, Growth Retardation | Underdeveloped placental labyrinth microarchitecture | Mid-to-late gestation | [5] |
| Maternal Allele KO | Peg10 null (maternal) | Viable and Fertile | None | None | [7] |
Section 4: Key Experimental Protocols
Protocol 1: General Workflow for Generation of Peg10 Mutant Mice via CRISPR/Cas9
-
Design and Validation: Design 2-3 sgRNAs targeting an early, critical exon of Peg10. Validate their efficiency in a relevant cell line if possible.
-
Reagent Preparation: Prepare high-quality Cas9 mRNA or protein and the validated sgRNA.
-
Zygote Injection: Harvest zygotes from superovulated female mice. Microinject the CRISPR/Cas9 reagents into the cytoplasm or pronucleus.
-
Embryo Transfer: Transfer the injected zygotes into pseudopregnant surrogate mothers.
-
Screening Founder (F0) Mice: Genotype pups born from the surrogate mothers by PCR and Sanger sequencing to identify individuals with mutations in the Peg10 gene.
-
Breeding and Germline Transmission: Breed founder mice with wild-type mice to establish germline transmission of the mutant allele.
-
Phenotypic Analysis: Set up timed pregnancies with heterozygous crosses to analyze embryos and placentas at key developmental time points (e.g., E9.5, E12.5, E18.5) to characterize the specific phenotype.
Protocol 2: Phenotypic Analysis of Peg10 Knockout Embryos and Placentas
-
Timed Matings: Set up timed matings between heterozygous (Peg10+/-) mice. The morning of vaginal plug detection is E0.5.
-
Sample Collection: Euthanize pregnant females at the desired time point (e.g., E9.5). Dissect the uterus and separate individual decidua containing the embryo and placenta.
-
Genotyping: Collect a small piece of tissue from the yolk sac or embryo for genomic DNA extraction and PCR-based genotyping.
-
Gross Morphology: Examine the embryo and placenta under a dissecting microscope. Document size, vascularization, and any obvious abnormalities.
-
Histology:
-
Fix embryo/placenta units in 4% paraformaldehyde (PFA) overnight at 4°C.
-
Process the tissues through an ethanol (B145695) gradient and embed in paraffin (B1166041).
-
Section the paraffin blocks (5-10 µm thickness) and mount on slides.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize the overall structure. Pay close attention to the presence and organization of the labyrinth and spongiotrophoblast layers in the placenta.
-
-
Immunohistochemistry (IHC): Use specific markers if required to identify different trophoblast cell types and assess the structure of the fetal capillaries.
-
Data Analysis: Quantify placental layer thickness, cell numbers, or other relevant metrics. Compare findings between wild-type, heterozygous, and homozygous knockout littermates.
Section 5: Visual Guides and Pathways
Caption: Workflow for generating and analyzing PEG10 knockout mouse models.
Caption: Stage-specific roles of PEG10 proteins in placental development.
Caption: PEG10 interferes with TGF-β and BMP signaling pathways.
References
- 1. Frontiers | Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Deletion of Peg10, an imprinted gene acquired from a retrotransposon, causes early embryonic lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. biorxiv.org [biorxiv.org]
- 6. PEG10 viral aspartic protease domain is essential for the maintenance of fetal capillary structure in the mouse placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Peg10 MGI Mouse Gene Detail - MGI:2157785 - paternally expressed 10 [informatics.jax.org]
- 8. Viral Peg10 genes are essential for maintenance of placental vascular structure ー key to fetal growth beyond the second trimester | News | Science Japan [sj.jst.go.jp]
- 9. journals.biologists.com [journals.biologists.com]
- 10. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted disruption of Rab10 causes early embryonic lethality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 14. Troubleshooting CRISPR | Harvard Medical School [hms.harvard.edu]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: PEG10 Antibody Specificity and Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving PEG10 antibody specificity and validation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected molecular weights of PEG10 in a Western Blot?
A1: The PEG10 gene produces two protein isoforms through a -1 ribosomal frameshift mechanism. The major isoform, RF1, has a predicted molecular weight of approximately 50-55 kDa. The larger fusion protein, RF1/RF2, has an expected molecular weight of about 95-100 kDa.[1][2] It is crucial to verify the expected isoforms in your specific cell or tissue lysates, as their expression levels can vary.
Q2: My Western Blot shows high background. How can I reduce it?
A2: High background in a Western Blot can obscure your target bands. Here are several strategies to reduce non-specific binding:
-
Optimize Blocking: Increase the blocking time (e.g., 2 hours at room temperature or overnight at 4°C) or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). Some antibodies perform better with a specific blocking agent, so consult the antibody datasheet.[3][4]
-
Antibody Concentration: Titrate your primary and secondary antibody concentrations to find the optimal dilution that maximizes specific signal while minimizing background.[4]
-
Washing Steps: Increase the duration and number of washes with TBST between antibody incubations to more effectively remove unbound antibodies.[4][5]
-
Secondary Antibody Control: Run a control lane with only the secondary antibody to ensure it is not the source of non-specific binding.[6]
Q3: I am observing non-specific staining in my Immunohistochemistry (IHC) experiment. What are the common causes and solutions?
A3: Non-specific staining in IHC can arise from several factors. Consider the following troubleshooting steps:
-
Antigen Retrieval: The method and duration of antigen retrieval can significantly impact staining. You may need to optimize the buffer (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0) and heating time.[1][2]
-
Blocking: Ensure adequate blocking of non-specific sites. Using a blocking serum from the same species as the secondary antibody is recommended.[7]
-
Antibody Dilution: An overly concentrated primary antibody can lead to non-specific binding. Perform a dilution series to determine the optimal concentration.
-
Endogenous Enzyme Quenching: If using an HRP-conjugated secondary antibody, endogenous peroxidase activity in the tissue can cause background. Pre-treat slides with a hydrogen peroxide solution.[7]
-
Washing: Thorough washing between steps is critical to remove unbound antibodies.
Q4: What are the appropriate controls for validating my PEG10 antibody?
A4: Robust validation requires proper controls. Key controls include:
-
Positive Control: Use a cell line or tissue known to express PEG10 (e.g., HepG2, MCF-7 cells).[1][2]
-
Negative Control: Use a cell line with low or no PEG10 expression. Knockout or siRNA-mediated knockdown cell lines provide the most reliable negative controls.
-
Secondary Antibody Only Control: This control, where the primary antibody is omitted, helps identify non-specific binding of the secondary antibody.
-
Isotype Control: Use an antibody of the same isotype and concentration as your primary antibody that is directed against an antigen not present in your sample. This helps to rule out non-specific binding due to the antibody isotype.
Q5: What is the subcellular localization of PEG10?
A5: PEG10 localization can vary. Generally, the RF1 isoform can be found in both the cytoplasm and the nucleus, while the larger RF1/RF2 isoform is primarily cytoplasmic.[8] Staining patterns in IHC and immunofluorescence should be interpreted in this context.
Troubleshooting Guides
Western Blotting (WB)
| Problem | Possible Cause | Recommendation |
| No Signal or Weak Signal | Insufficient protein loading. | Ensure 20-30 µg of total protein is loaded per lane. |
| Low PEG10 expression in the sample. | Use a positive control cell lysate (e.g., HepG2) to confirm antibody activity. Consider immunoprecipitation to enrich for PEG10. | |
| Primary antibody dilution is too high. | Use a lower dilution (higher concentration) of the primary antibody. | |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. | |
| Multiple Bands/Unexpected Bands | Protein degradation. | Prepare fresh lysates and always add protease inhibitors to the lysis buffer.[6] |
| Post-translational modifications. | Consult literature for known modifications of PEG10 that could alter its molecular weight. | |
| Non-specific antibody binding. | Optimize blocking conditions and antibody dilutions. | |
| High Background | Antibody concentration too high. | Titrate primary and secondary antibodies to optimal dilutions.[4] |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., 5% BSA or non-fat milk in TBST).[3][4] | |
| Inadequate washing. | Increase the number and duration of washes with TBST.[4][5] |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Recommendation |
| No Staining or Weak Staining | Ineffective antigen retrieval. | Optimize antigen retrieval method (heat-induced or enzymatic) and incubation time.[1] |
| Primary antibody concentration too low. | Perform an antibody titration to find the optimal dilution. | |
| Low antigen expression. | Use a known positive control tissue to validate the protocol and antibody. | |
| High Background/Non-specific Staining | Primary antibody concentration too high. | Dilute the primary antibody further. |
| Insufficient blocking. | Increase blocking time or use serum from the species of the secondary antibody.[7] | |
| Endogenous peroxidase/phosphatase activity. | Quench endogenous enzymes with appropriate blocking agents (e.g., H2O2).[7] | |
| Tissue Damage or Detachment | Overly aggressive antigen retrieval. | Reduce the heating time or temperature during antigen retrieval. |
| Improper slide preparation. | Use positively charged slides to improve tissue adherence. |
Immunoprecipitation (IP)
| Problem | Possible Cause | Recommendation |
| Low Yield of Precipitated Protein | Insufficient amount of starting material. | Increase the amount of cell lysate used for the IP. |
| Low expression of PEG10 in the sample. | Confirm PEG10 expression in your lysate by Western Blot before performing IP. | |
| Antibody not suitable for IP. | Use an antibody that has been validated for IP applications. | |
| Inefficient antibody-bead coupling. | Ensure proper binding of the antibody to the Protein A/G beads. | |
| High Background/Non-specific Binding | Insufficient washing of the beads. | Increase the number and stringency of washes after antibody incubation. |
| Non-specific binding of proteins to the beads. | Pre-clear the lysate by incubating it with beads alone before adding the antibody. | |
| Antibody concentration too high. | Reduce the amount of antibody used for the IP. |
Quantitative Data Summary
The following tables summarize recommended starting dilutions for commercially available PEG10 antibodies. It is important to note that optimal dilutions should be determined experimentally by the end-user.
Table 1: Recommended Dilutions for PEG10 Antibodies in Western Blot (WB)
| Antibody/Vendor | Catalog # | Host | Recommended Dilution |
| Proteintech | 14412-1-AP | Rabbit | 1:2000 - 1:12000[1] |
| Novus Biologicals | NBP1-28900 | Mouse | 1:500 - 1:2000[9] |
| Cell Signaling Technology | 77111 | Rabbit | Consult datasheet |
| Thermo Fisher Scientific | PA5-112229 | Rabbit | 1:500 - 1:2000[10] |
| Santa Cruz Biotechnology | sc-365675 | Mouse | Consult datasheet |
Table 2: Recommended Dilutions for PEG10 Antibodies in Immunohistochemistry (IHC)
| Antibody/Vendor | Catalog # | Host | Recommended Dilution |
| Proteintech | 14412-1-AP | Rabbit | 1:500 - 1:2000[1] |
| Novus Biologicals | NBP1-28900 | Mouse | 1:200 - 1:1000 (Paraffin)[9] |
| Thermo Fisher Scientific | PA5-112229 | Rabbit | 1:500 - 1:2000 (Paraffin)[10] |
| GeneTex | GTX64752 | Rabbit | 1:100[11] |
Table 3: Recommended Dilutions for PEG10 Antibodies in Other Applications
| Application | Antibody/Vendor | Catalog # | Host | Recommended Dilution |
| Immunofluorescence (IF) | Proteintech | 14412-1-AP | Rabbit | 1:200 - 1:800[1] |
| Thermo Fisher Scientific | PA5-112229 | Rabbit | 1:100 - 1:500[10] | |
| Immunoprecipitation (IP) | Thermo Fisher Scientific | PA5-112229 | Rabbit | 1-5 µL/mg of lysate[10] |
| Sino Biological | 202941-T46 | Rabbit | 4 µL per 0.5 mg lysate[12] |
Experimental Protocols
Western Blot Protocol for PEG10 Detection
-
Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary PEG10 antibody at the optimized dilution overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody at the appropriate dilution for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Immunohistochemistry (IHC-P) Protocol for PEG10
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 80%, 70%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a microwave or water bath. Allow slides to cool to room temperature.
-
-
Staining:
-
Quench endogenous peroxidase activity with 3% H2O2 for 10 minutes.
-
Wash slides with PBS.
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with the primary PEG10 antibody at the optimized dilution overnight at 4°C.
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash slides with PBS.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash slides with PBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a DAB substrate kit.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Immunoprecipitation (IP) Protocol for PEG10
-
Lysate Preparation:
-
Prepare cell lysate as described in the Western Blot protocol using a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Centrifuge and transfer the supernatant to a new tube.
-
Add the primary PEG10 antibody and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with ice-cold lysis buffer.
-
Elute the protein by resuspending the beads in 1X Laemmli sample buffer and boiling for 5 minutes.
-
-
Analysis:
-
Analyze the eluted proteins by Western Blotting.
-
Visualizations
References
- 1. PEG10 antibody (14412-1-AP) | Proteintech [ptglab.com]
- 2. ptgcn.com [ptgcn.com]
- 3. blog.addgene.org [blog.addgene.org]
- 4. arp1.com [arp1.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. ptglab.com [ptglab.com]
- 8. PEG10 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. novusbio.com [novusbio.com]
- 10. PEG10 Polyclonal Antibody (PA5-112229) [thermofisher.com]
- 11. Anti-PEG10 antibody (GTX64752) | GeneTex [genetex.com]
- 12. sinobiological.com [sinobiological.com]
troubleshooting PEG10 western blot experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing successful PEG10 western blot experiments.
Frequently Asked Questions (FAQs)
Here are answers to common questions and issues encountered during PEG10 western blotting.
1. I am not getting any signal for PEG10. What are the possible causes and solutions?
No signal is a common issue in western blotting. Here are several potential reasons and troubleshooting steps:
-
Inactive Antibody: Ensure the primary and secondary antibodies are stored correctly and have not expired. You can check the activity of the primary antibody with a dot blot.[1]
-
Insufficient Protein Load: The expression of PEG10 may be low in your samples. Increase the amount of protein loaded per lane. A typical starting point is 20-50 µg of total protein from cell lysates.[2] For low-abundance targets, consider enriching your sample for PEG10 using immunoprecipitation.[3]
-
Suboptimal Antibody Concentrations: The concentration of the primary or secondary antibody may be too low. Optimize the antibody dilutions by performing a titration experiment.[1][4]
-
Inefficient Protein Transfer: Verify that the protein transfer from the gel to the membrane was successful. You can visualize the total protein on the membrane using a reversible stain like Ponceau S.[5] Ensure there are no air bubbles between the gel and the membrane.[3][5] For large proteins, a wet transfer is often more efficient than a semi-dry transfer.[3]
-
Incorrect Blocking Conditions: The blocking buffer might be masking the epitope. Try different blocking agents (e.g., non-fat dry milk, BSA) and optimize the blocking time and temperature.[1][6]
-
Inappropriate Secondary Antibody: Confirm that the secondary antibody is specific for the host species of the primary antibody and that it is not expired.
-
Inactive Detection Reagent: Ensure the chemiluminescent substrate has not expired and is active.
2. I am observing high background on my PEG10 western blot. How can I reduce it?
High background can obscure the specific PEG10 signal. Here are some strategies to minimize background noise:
-
Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) and/or the concentration of the blocking agent (e.g., from 3% to 5% non-fat dry milk or BSA).[1][7][8] Adding a small amount of Tween-20 (0.05-0.1%) to the blocking and wash buffers can also help.[1][2]
-
Adjust Antibody Concentrations: High concentrations of primary or secondary antibodies can lead to non-specific binding. Try decreasing the antibody concentrations.[1][7]
-
Increase Washing Steps: Increase the number and duration of washes after primary and secondary antibody incubations to remove unbound antibodies.[1][2][7]
-
Use Fresh Buffers: Prepare fresh TBST or PBST for each experiment, as Tween-20 can degrade over time.[7]
-
Handle the Membrane Carefully: Avoid touching the membrane with bare hands, and ensure it does not dry out at any stage of the experiment.[1][5]
3. I see multiple bands or non-specific bands in my PEG10 western blot. What could be the reason?
The presence of unexpected bands can be due to several factors:
-
PEG10 Isoforms: The PEG10 gene produces two protein isoforms through a -1 ribosomal frameshift mechanism: a shorter Gag-like protein (RF1, ~50 kDa) and a longer Gag-Pol-like fusion protein (RF1/RF2, ~100 kDa).[9][10] Your antibody may be detecting both isoforms.
-
Protein Degradation: Samples may have degraded, leading to lower molecular weight bands. Always use fresh samples and add protease inhibitors to your lysis buffer.[2][5]
-
Post-Translational Modifications: PEG10 can undergo post-translational modifications which may affect its migration on the gel.
-
Non-Specific Antibody Binding: The primary or secondary antibody may be binding to other proteins. To check for non-specific binding of the secondary antibody, run a control lane without the primary antibody.[8] Consider using an affinity-purified primary antibody.[11]
-
Overloading of Protein: Loading too much protein can lead to aggregation and non-specific bands.[11]
-
High Antibody Concentration: As with high background, high antibody concentrations can result in non-specific bands.[11]
4. What are the expected molecular weights for PEG10?
PEG10 has two main isoforms:
-
RF1 (Gag-like protein): Approximately 50 kDa.
-
RF1/RF2 (Gag-Pol-like fusion protein): Approximately 100 kDa.[10]
The apparent molecular weight on an SDS-PAGE gel can vary slightly depending on the experimental conditions and post-translational modifications.
5. Which cell lines can be used as positive and negative controls for PEG10 expression?
Based on available data, here are some suggestions for control cell lines:
| Cell Line | Predicted PEG10 Expression | Reference |
| HepG2 | High | [12] |
| A549 | High | |
| HeLa | Detectable | [13] |
| MCF-7 | Detectable | [13] |
| Colo 201 | Negative/Low | [9] |
It is always recommended to verify the expression of PEG10 in your specific cell line of interest through literature search or preliminary experiments.
Experimental Protocols
This section provides a detailed methodology for a standard PEG10 western blot experiment.
I. Sample Preparation (Cell Lysates)
-
Culture cells to the desired confluency.
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA or Bradford protein assay.
-
Add Laemmli sample buffer to the desired amount of protein (typically 20-50 µg per lane) and boil at 95-100°C for 5-10 minutes.
II. SDS-PAGE
-
Assemble the electrophoresis apparatus.
-
Load the prepared samples and a molecular weight marker into the wells of the polyacrylamide gel. The percentage of the gel will depend on the isoform of interest (a 10% or 4-12% gradient gel is a good starting point).
-
Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
III. Protein Transfer
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
-
Assemble the transfer stack, ensuring no air bubbles are trapped between the layers.
-
Perform the protein transfer according to the manufacturer's instructions for your transfer system (wet or semi-dry).
IV. Immunodetection
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary PEG10 antibody diluted in blocking buffer. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common for many commercial antibodies.[13] Incubation can be done for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate it with the membrane.
-
Capture the chemiluminescent signal using an imaging system.
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to PEG10 western blot experiments.
Table 1: Recommended Antibody Dilutions
| Antibody Type | Recommended Starting Dilution |
| Primary PEG10 Antibody | 1:500 - 1:2000 |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:10000 |
Note: Optimal dilutions should be determined experimentally for each specific antibody and experimental setup.
Table 2: Protein Loading and Molecular Weights
| Parameter | Recommendation/Value |
| Total Protein Load (Cell Lysate) | 20 - 50 µg per lane |
| PEG10 RF1 (Gag-like) Molecular Weight | ~50 kDa |
| PEG10 RF1/RF2 (Gag-Pol-like) Molecular Weight | ~100 kDa |
Signaling Pathways and Experimental Workflows
PEG10 and TGF-β Signaling Pathway
PEG10 has been shown to interact with and inhibit the TGF-β signaling pathway.[14][15] TGF-β signaling can, in turn, suppress PEG10 expression in some cancer cells. This reciprocal inhibition suggests a complex regulatory relationship.
Caption: Interaction between PEG10 and the TGF-β signaling pathway.
PEG10 and SIAH1-Mediated Apoptosis
PEG10 can interact with SIAH1, a protein involved in mediating apoptosis. By binding to SIAH1, PEG10 can inhibit its pro-apoptotic function, thereby promoting cell survival.[12][16][17]
Caption: PEG10 inhibits apoptosis by interacting with SIAH1.
Western Blot Troubleshooting Workflow
This workflow provides a logical approach to troubleshooting common issues in PEG10 western blotting.
Caption: A logical workflow for troubleshooting PEG10 western blots.
References
- 1. Involvement of PEG10 in human hepatocellular carcinogenesis through interaction with SIAH1. | Profiles RNS [profiles.uchicago.edu]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. PEG10 Polyclonal Antibody (PA5-56296) [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. PEG10 Polyclonal Antibody (14412-1-AP) [thermofisher.com]
- 6. Western Blotting实验方法 - 免疫印迹或Western Blot实验方法 [sigmaaldrich.com]
- 7. Targeting PEG10 as a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot [protocols.io]
- 9. PEG10 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. PEG10 | Cancer Genetics Web [cancerindex.org]
- 11. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Involvement of PEG10 in human hepatocellular carcinogenesis through interaction with SIAH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PEG10 antibody (14412-1-AP) | Proteintech [ptglab.com]
- 14. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. TGF-β signalling and PEG10 are mutually exclusive and inhibitory in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. SIAH1 causes growth arrest and apoptosis in hepatoma cells through beta-catenin degradation-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing PEG10 siRNA Transfection Efficiency: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you optimize the transfection efficiency of small interfering RNA (siRNA) targeting Paternally Expressed Gene 10 (PEG10). PEG10 is a critical oncogene in various cancers, making it a promising therapeutic target. Successful knockdown of PEG10 is paramount for elucidating its function and for the development of novel cancer therapies.
General siRNA Transfection Troubleshooting Guide
This section addresses common issues encountered during siRNA transfection experiments.
Q1: My PEG10 mRNA and protein levels are not decreasing after siRNA transfection. What could be the problem?
A1: Low or no knockdown of your target gene is a common issue with several potential causes:
-
Suboptimal siRNA Transfection Efficiency: This is the most frequent reason for poor results. Transfection efficiency is highly dependent on the cell type. It's crucial to optimize the protocol for your specific cell line.
-
Incorrect siRNA Concentration: Using a concentration that is too low will result in insufficient knockdown. Conversely, an excessively high concentration can lead to off-target effects and cytotoxicity.[1] A good starting point for optimization is a concentration range of 5-100 nM.[1]
-
Ineffective siRNA Sequence: Not all siRNA sequences are created equal. It is advisable to test two to three different siRNA sequences targeting different regions of the PEG10 mRNA to identify the most potent one.
-
Degraded siRNA: Ensure proper storage of your siRNA to prevent degradation by RNases.
-
Incorrect Timing for Analysis: The optimal time to observe maximum mRNA knockdown is typically 24-48 hours post-transfection, while protein knockdown is usually best observed between 48-72 hours.[2] A time-course experiment is recommended to determine the peak knockdown for PEG10 in your specific cell model.
-
Issues with Analysis: For qPCR, verify the efficiency of your primers. For Western blotting, ensure your antibody is specific and sensitive enough to detect PEG10.
Q2: I'm observing high levels of cell death after transfection. How can I reduce cytotoxicity?
A2: High cytotoxicity can compromise your results and is often caused by the transfection reagent or the siRNA itself.
-
Reduce Transfection Reagent Amount: Lipid-based transfection reagents can be toxic to cells.[3][4] Perform a dose-response curve to find the lowest effective concentration of the reagent that still provides good transfection efficiency.
-
Optimize Cell Density: Transfecting cells at a low density can increase the toxic effects of the transfection reagent.[5] Aim for a cell confluency of 50-70% at the time of transfection for siRNA experiments.[5]
-
Use a Less Toxic Reagent: If toxicity remains an issue, consider trying a different, less toxic transfection reagent or an alternative delivery method like electroporation.
-
Serum-Free vs. Serum-Containing Medium: Some transfection reagents require serum-free conditions for complex formation, but the transfection itself can often be performed in the presence of serum to improve cell viability.[5] However, always follow the manufacturer's protocol.
Q3: My results are not reproducible between experiments. What can I do to improve consistency?
A3: Lack of reproducibility is a significant challenge. To improve it:
-
Aliquot siRNA: To avoid multiple freeze-thaw cycles that can degrade siRNA, aliquot your stock solutions.
PEG10 siRNA Transfection FAQs
This section provides answers to frequently asked questions specific to PEG10 siRNA experiments.
Q1: What is the expected knockdown efficiency for PEG10 siRNA?
A1: The achievable knockdown efficiency for PEG10 can vary significantly depending on the cell line, the siRNA sequence used, and the transfection conditions. However, many studies report successful knockdown of PEG10 at both the mRNA and protein levels. For specific examples, refer to the quantitative data table below.
Q2: Are there any specific challenges associated with transfecting PEG10 siRNA in cancer cells?
A2: PEG10 is often highly expressed in cancer cells, which can be an advantage as it provides a robust signal for knockdown validation.[10] However, some cancer cell lines can be notoriously difficult to transfect. Therefore, thorough optimization of the transfection protocol for each specific cancer cell line is critical.
Q3: How do I validate the knockdown of PEG10?
A3: The most common and reliable methods for validating PEG10 knockdown are:
-
Quantitative Real-Time PCR (qRT-PCR): To measure the reduction in PEG10 mRNA levels. This should be performed 24-48 hours post-transfection.
-
Western Blotting: To confirm the decrease in PEG10 protein levels. This is typically done 48-72 hours after transfection.
Q4: What are the known downstream effects of PEG10 knockdown that I can use as a functional validation?
A4: Knockdown of PEG10 has been shown to have several functional consequences in cancer cells, which can serve as a secondary validation of your experiment. These include:
-
Inhibition of Cell Proliferation: PEG10 knockdown often leads to a decrease in the rate of cell growth.[10]
-
Induction of Apoptosis: Silencing of PEG10 can increase programmed cell death.[11]
-
Cell Cycle Arrest: PEG10 knockdown can cause cells to arrest in the G0/G1 phase of the cell cycle, often associated with an upregulation of p21 and p27.[4]
-
Reduced Cell Migration and Invasion: Knockdown of PEG10 can impair the migratory and invasive capabilities of cancer cells.[10]
Quantitative Data on PEG10 siRNA Knockdown Efficiency
The following table summarizes published data on the efficiency of PEG10 siRNA-mediated knockdown in various cancer cell lines.
| Cell Line | Cancer Type | siRNA Concentration | Transfection Reagent | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| MCF7-PR | Breast Cancer | Not Specified | Lipofectamine RNAiMAX | Not Reported | Marked Decrease | [12] |
| T47D-PR | Breast Cancer | Not Specified | Lipofectamine RNAiMAX | Not Reported | Marked Decrease | [12] |
| U251 | Glioma | Not Specified | Not Specified | Significant Decrease | Significant Decrease | [13] |
| EC9706 | Esophageal Cancer | Not Specified | si-LncRNA PEG10 | Significant Decrease | Significant Decrease | [14] |
| KYSE150 | Esophageal Cancer | Not Specified | si-LncRNA PEG10 | Significant Decrease | Significant Decrease | [14] |
| SW1353 | Chondrosarcoma | Not Specified | Not Specified | Significant Decrease | Not Reported | [15] |
Experimental Protocols
Detailed Methodology for PEG10 siRNA Transfection using Lipofectamine™ RNAiMAX
This protocol is a general guideline for transfecting PEG10 siRNA into adherent cells in a 24-well plate format. Optimization is highly recommended for each cell line.
Materials:
-
PEG10 siRNA (and negative control siRNA)
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium without antibiotics
-
Adherent cells in a 24-well plate (60-80% confluent)
-
Sterile microcentrifuge tubes
Procedure:
Day 1: Cell Seeding
-
Seed your cells in a 24-well plate with complete growth medium (containing serum but no antibiotics) at a density that will result in 60-80% confluency at the time of transfection (approximately 24 hours later).
Day 2: Transfection
-
Prepare siRNA-Lipofectamine™ RNAiMAX Complexes:
-
For each well to be transfected, prepare two sterile microcentrifuge tubes.
-
In the first tube, dilute 5 pmol of PEG10 siRNA (or negative control siRNA) in 50 µL of Opti-MEM™ I Medium. Mix gently.
-
In the second tube, dilute 1.5 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
After the 5-minute incubation, combine the diluted siRNA and the diluted Lipofectamine™ RNAiMAX. Mix gently and incubate for 10-20 minutes at room temperature to allow the complexes to form.[6][16]
-
-
Add Complexes to Cells:
-
Carefully add the 100 µL of siRNA-lipid complexes dropwise to each well containing cells and medium.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
-
Incubation:
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
The medium may be changed after 4-6 hours to reduce potential cytotoxicity from the transfection reagent.
-
Day 3-4: Analysis
-
Harvest the cells at your desired time points for analysis.
-
For mRNA analysis (qRT-PCR), a 24-48 hour incubation is generally sufficient.
-
For protein analysis (Western blot), a 48-72 hour incubation is recommended.
Visualizing Key Processes and Pathways
Experimental Workflow for siRNA Transfection
Caption: A general experimental workflow for siRNA transfection.
Troubleshooting Low Transfection Efficiency
References
- 1. 10 tips on how to best optimize siRNA transfection | Proteintech Group [ptglab.com]
- 2. Long noncoding RNA PEG10 facilitates bladder cancer cells proliferation, migration, and invasion via repressing microRNA-29b - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid-based vectors for siRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nanotoxicity: a key obstacle to clinical translation of siRNA-based nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Tips : SignaGen Laboratories, A Gene Delivery Company... [signagen.com]
- 6. RNAiMAX Forward Transfections Lipofectamine | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Top Ten Ways to Optimize siRNA Delivery in Cultured Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 8. What are the most important controls for my siRNA experiment? [horizondiscovery.com]
- 9. Performing appropriate RNAi control experiments [qiagen.com]
- 10. TGF-β signalling and PEG10 are mutually exclusive and inhibitory in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting PEG10 as a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knockdown long non-coding RNA PEG10 inhibits proliferation, migration and invasion of glioma cell line U251 by regulating miR-506 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long noncoding RNA PEG10 regulates proliferation and invasion of esophageal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. RNAiMAX Reverse Transfections Lipofectamine | Thermo Fisher Scientific - HK [thermofisher.com]
Technical Support Center: Overcoming Off-Target Effects in PEG10 CRISPR Editing
Welcome to the technical support center for PEG10 CRISPR editing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving CRISPR-mediated editing of the Paternally Expressed Gene 10 (PEG10). Below you will find frequently asked questions (FAQs) and troubleshooting guides to help you minimize off-target effects and ensure the precision of your genomic edits.
Frequently Asked Questions (FAQs)
Q1: What is PEG10 and why is it a target for CRISPR editing?
Paternally Expressed Gene 10 (PEG10) is an imprinted gene that plays a crucial role in embryonic development, particularly in placenta formation.[1][2] It is derived from a retrotransposon and is involved in cell proliferation, differentiation, and apoptosis.[2] Overexpression of PEG10 has been linked to various cancers, including hepatocellular carcinoma and B-cell lymphocytic leukemia, making it a significant target for therapeutic research.[2] In some contexts, such as Ewing sarcoma, PEG10 has been identified as a potential tumor suppressor associated with the TGFβ pathway.[3][4][5] Given its role in both development and disease, precise CRISPR-mediated editing of PEG10 is essential for both basic research and the development of potential therapies.
Q2: What are the primary concerns regarding off-target effects when editing PEG10?
Off-target effects in CRISPR editing refer to unintended modifications at genomic loci that are similar in sequence to the intended target site. These unintended edits can lead to a range of adverse outcomes, including the disruption of other genes, genomic instability, and potentially oncogenic mutations. Given PEG10's critical functions, ensuring the specificity of CRISPR editing is paramount to avoid confounding experimental results and to guarantee the safety of any potential therapeutic applications.
Q3: How can I minimize off-target effects when designing my CRISPR experiment for PEG10?
Minimizing off-target effects begins with careful experimental design. Here are several key strategies:
-
Guide RNA (gRNA) Design: Utilize computational tools to design gRNAs with high on-target activity and minimal predicted off-target sites.[6][7][8][9] These tools assess potential off-target sites across the genome. For PEG10, it is crucial to select gRNAs that target unique sequences within the gene.
-
High-Fidelity Cas9 Variants: Employ engineered Cas9 variants, such as SpCas9-HF1, eSpCas9, or HypaCas9, which have been designed to have reduced off-target activity compared to the wild-type Cas9.[10][11]
-
Delivery Method: The method of delivering the CRISPR components into cells can significantly impact specificity. The use of ribonucleoprotein (RNP) complexes (Cas9 protein pre-complexed with gRNA) is often preferred over plasmid DNA delivery, as the RNP is cleared from the cell more rapidly, reducing the time available for off-target cleavage to occur.[6][12][13][14]
-
Paired Nickases: Instead of a single Cas9 nuclease that creates a double-strand break (DSB), a paired nickase approach uses two Cas9 nickases, each guided by a separate gRNA to create two single-strand breaks (nicks) on opposite DNA strands.[15][16][17][18][19] This strategy significantly increases specificity as it requires two independent binding events to create a DSB.
-
Prime Editing: For precise edits without inducing DSBs, consider using prime editing. This "search-and-replace" technology uses a Cas9 nickase fused to a reverse transcriptase and a prime editing guide RNA (pegRNA) to directly write new genetic information into the target site.[20][21] Prime editing has been shown to have very low off-target activity.[21]
Troubleshooting Guides
Problem 1: High off-target cleavage detected in my PEG10 editing experiment.
Possible Cause & Solution
-
Suboptimal gRNA Design: Your gRNA may have significant homology to other genomic regions.
-
Prolonged Expression of Cas9: Continuous expression of the Cas9 nuclease from a plasmid can lead to increased off-target editing.
-
Wild-Type Cas9 Nuclease: Standard wild-type Cas9 is more prone to off-target cleavage.
-
High Concentration of CRISPR Components: Excessive amounts of Cas9 and gRNA can increase the likelihood of off-target binding.
-
Solution: Titrate the concentration of your CRISPR reagents to find the lowest effective dose that maintains high on-target efficiency.[23]
-
Problem 2: Low on-target editing efficiency at the PEG10 locus.
Possible Cause & Solution
-
Inefficient gRNA: The chosen gRNA may not be effective at directing Cas9 to the PEG10 target site.
-
Poor Delivery Efficiency: The CRISPR components may not be efficiently delivered to the target cells.
-
Cell Line Difficulty: Some cell lines are inherently more difficult to edit.
-
Solution: If possible, test your gRNAs in an easily transfectable cell line first to validate their efficiency before moving to your primary cell model.[26]
-
-
Inhibitory Chromatin Structure: The target site within the PEG10 gene may be in a region of condensed chromatin, making it inaccessible to the CRISPR machinery.
-
Solution: Try designing gRNAs targeting different exons or regulatory regions of PEG10 that may be more accessible.
-
Data Presentation
Table 1: Comparison of High-Fidelity Cas9 Variants for Reduced Off-Target Effects
| Cas9 Variant | Key Characteristics | Reported On-Target Efficiency (relative to WT SpCas9) | Reference(s) |
| SpCas9-HF1 | Engineered to reduce nonspecific DNA contacts. | Retains comparable activity with >85% of tested sgRNAs. | [10][11] |
| eSpCas9 | Designed to decrease off-target binding. | Can exhibit reduced efficiency with some gRNAs. | [27] |
| HypaCas9 | A hyper-accurate Cas9 variant. | Generally maintains high on-target activity. | [27] |
| xCas9 | Broader PAM compatibility and high fidelity. | Nearly equivalent efficiency at NGG PAMs, reduced at others. | [2] |
| Cas9-NG | Engineered to recognize NG PAMs. | Higher efficiency at non-canonical NG PAMs, reduced at NGG. | [2] |
Experimental Protocols
Protocol 1: Genome-wide Off-Target Analysis using GUIDE-seq
Materials:
-
Cells of interest
-
Cas9 and PEG10-targeting gRNA expression vectors or RNP complex
-
End-protected double-stranded oligodeoxynucleotide (dsODN) tag
-
Transfection reagent or electroporation system
-
Genomic DNA purification kit
-
Reagents for NGS library preparation (e.g., NEBNext Ultra II)
-
High-throughput sequencer
Methodology:
-
Transfection: Co-transfect the target cells with the Cas9 and gRNA expression plasmids (or deliver the RNP complex) along with the dsODN tag.
-
Genomic DNA Isolation: After 48-72 hours, harvest the cells and isolate high-quality genomic DNA.
-
Library Preparation:
-
Fragment the genomic DNA to an average size of 500 bp.
-
Perform end-repair, A-tailing, and ligate adapters containing unique molecular identifiers (UMIs).
-
Use two rounds of nested PCR with primers complementary to the integrated dsODN tag to enrich for fragments containing the tag.
-
-
Sequencing: Sequence the prepared library on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify genomic locations with a high number of reads that contain the dsODN tag. These represent potential on-target and off-target cleavage sites.
-
Quantify the number of reads at each site to estimate the cleavage frequency.
-
Protocol 2: In Vitro Off-Target Analysis using CIRCLE-seq
CIRCLE-seq (Circularization for In vitro Reporting of Cleavage Effects by sequencing) is a highly sensitive in vitro method to identify genome-wide off-target sites.[32][33][34][35][36]
Materials:
-
High-quality genomic DNA from cells of interest
-
Purified Cas9 protein and in vitro transcribed PEG10-targeting gRNA
-
DNA shearing equipment (e.g., Covaris)
-
Enzymes for DNA end-repair, A-tailing, and ligation
-
Exonucleases to remove linear DNA
-
Reagents for NGS library preparation
-
High-throughput sequencer
Methodology:
-
Genomic DNA Preparation:
-
Isolate high-molecular-weight genomic DNA.
-
Shear the DNA to an average size of 300 bp.
-
-
DNA Circularization:
-
Perform end-repair and A-tailing on the fragmented DNA.
-
Ligate the ends of the fragments to form circular DNA molecules.
-
Treat with exonucleases to digest any remaining linear DNA.
-
-
In Vitro Cleavage:
-
Incubate the circularized DNA with the pre-assembled Cas9-gRNA RNP complex targeting PEG10. This will linearize the circular DNA at on-target and off-target sites.
-
-
Library Preparation:
-
Perform A-tailing and ligate sequencing adapters to the ends of the linearized DNA fragments.
-
Amplify the library using PCR.
-
-
Sequencing and Analysis:
-
Sequence the library using paired-end sequencing.
-
Map the reads to the reference genome to identify the precise locations of Cas9 cleavage.
-
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway involving PEG10 and TGF-β.
Experimental Workflow
Caption: Workflow for minimizing and detecting off-target effects.
Logical Relationship
Caption: Logical approach to mitigating off-target effects.
References
- 1. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification | PLOS One [journals.plos.org]
- 2. Improving Plant Genome Editing with High-Fidelity xCas9 and Non-canonical PAM-Targeting Cas9-NG - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CRISPR activation screen identifies TGFβ-associated PEG10 as a crucial tumor suppressor in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. zora.uzh.ch [zora.uzh.ch]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. synthego.com [synthego.com]
- 8. idtdna.com [idtdna.com]
- 9. CRISPR guide RNA design tools [horizondiscovery.com]
- 10. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets [stacks.cdc.gov]
- 11. High-fidelity CRISPR-Cas9 variants with undetectable genome-wide off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 13. Reduced off-target effects with CRISPR/Cas9 gesicles [takarabio.com]
- 14. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient and safe therapeutic use of paired Cas9-nickases for primary hyperoxaluria type 1 | EMBO Molecular Medicine [link.springer.com]
- 16. Frontiers | Use of paired Cas9-NG nickase and truncated sgRNAs for single-nucleotide microbial genome editing [frontiersin.org]
- 17. Use of paired Cas9-NG nickase and truncated sgRNAs for single-nucleotide microbial genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient and safe therapeutic use of paired Cas9-nickases for primary hyperoxaluria type 1 | EMBO Molecular Medicine [link.springer.com]
- 19. Paired D10A Cas9 nickases are sometimes more efficient than individual nucleases for gene disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Novel Prime Editor Enables Low Off-Target, Small Size, Efficient Gene Editing - Creative Biogene [creative-biogene.com]
- 21. Prime editing for precise and highly versatile genome manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sg.idtdna.com [sg.idtdna.com]
- 23. eu.idtdna.com [eu.idtdna.com]
- 24. Troubleshooting Low Knockout Efficiency in CRISPR Experiments - CD Biosynsis [biosynsis.com]
- 25. researchgate.net [researchgate.net]
- 26. Common CRISPR pitfalls and how to avoid them [horizondiscovery.com]
- 27. researchgate.net [researchgate.net]
- 28. vedtopkar.com [vedtopkar.com]
- 29. [PDF] GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases | Semantic Scholar [semanticscholar.org]
- 30. GUIDE-Seq enables genome-wide profiling of off-target cleavage by CRISPR-Cas nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 31. GUIDE-Seq [illumina.com]
- 32. CIRCLE-seq for interrogation of off-target gene editing - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Defining CRISPR-Cas9 genome-wide nuclease activities with CIRCLE-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 34. vedtopkar.com [vedtopkar.com]
- 35. CIRCLE-seq: a highly sensitive in vitro screen for genome-wide CRISPR-Cas9 nuclease off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 36. antec-bio.com.tw [antec-bio.com.tw]
Technical Support Center: Managing PEG10 Overexpression in Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to manage the toxicity associated with Paternally Expressed Gene 10 (PEG10) overexpression in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is PEG10 and what is its normal physiological function?
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived imprinted gene essential for placental development in mammals.[1][2][3] It plays a crucial role in the differentiation of trophoblast stem cells and is involved in adipocyte differentiation.[4][5] Due to its importance in embryonic development, a knockout of the PEG10 gene results in early embryonic lethality in mice.[3][5] In adult tissues, PEG10 expression is typically silenced, with low levels detected in the testes, adrenal gland, and skin.[2]
Q2: What are the cellular consequences of PEG10 overexpression?
Overexpression of PEG10 is associated with the progression of several cancers, including hepatocellular carcinoma, bladder cancer, and breast cancer.[3][5][6][7] The toxic effects of PEG10 overexpression are primarily linked to its roles in promoting cell proliferation, inhibiting apoptosis (programmed cell death), and enhancing cell migration and invasion.[2][6][8] PEG10 can drive the cell cycle, leading to uncontrolled cell growth.[4][9]
Q3: Which signaling pathways are affected by PEG10 overexpression?
PEG10 has been shown to interact with and modulate several key signaling pathways.[2][10] Notably, it can inhibit the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways, both of which are critical for regulating cell growth and differentiation.[10] Additionally, PEG10 overexpression has been linked to the activation of the Wnt/β-catenin and NF-κB signaling pathways, which are often dysregulated in cancer.[2][11]
Troubleshooting Guide
Problem: I am observing increased cell proliferation and morphological changes in my cell line after transfecting with a PEG10 expression vector. How can I mitigate these toxic effects?
This is a common consequence of PEG10 overexpression. Here are several strategies to counteract these effects:
Solution 1: Gene Silencing with siRNA or shRNA
The most direct way to reduce PEG10-induced toxicity is to decrease its expression levels. This can be achieved using RNA interference (RNAi) technologies.
-
siRNA (small interfering RNA): Transiently transfecting cells with siRNAs specifically targeting the PEG10 mRNA is an effective method to knock down its expression.[7][12][13]
-
shRNA (short hairpin RNA): For long-term stable knockdown, lentiviral or retroviral vectors expressing shRNAs targeting PEG10 can be used to create a stable cell line with reduced PEG10 levels.
Experimental Workflow for siRNA-mediated Knockdown of PEG10
Caption: Workflow for PEG10 knockdown using siRNA.
Solution 2: Antisense Oligonucleotides (ASOs)
ASOs are synthetic single-stranded nucleic acids that can bind to a target mRNA and promote its degradation. PEG10-targeting ASOs have been shown to effectively reduce its expression and inhibit the proliferation of cancer cells.[5][7][14]
Solution 3: Indirect Inhibition through Upstream Regulators or Downstream Effectors
While direct small-molecule inhibitors of PEG10 are not yet available, its activity can be modulated by targeting its regulatory pathways.[11]
-
Targeting E2F1: The transcription factor E2F1 has been shown to directly bind to the PEG10 promoter and enhance its expression.[8] Inhibiting E2F1 activity could therefore lead to a reduction in PEG10 levels.
-
Modulating Protein Stability: PEG10 protein levels are regulated by the ubiquitin-proteasome system. The proteins UBQLN2 and UBE3A are involved in its degradation.[2] Enhancing the activity of these proteins could be a potential strategy to reduce PEG10 protein levels.
-
Curcumin (B1669340): The natural compound curcumin has been reported to inhibit the expression of PEG10, although the precise mechanism remains to be elucidated.[2][11]
Data on PEG10 Inhibition Strategies
| Strategy | Target | Outcome | Cell/Animal Model | Reference |
| siRNA | PEG10 mRNA | Reduced cell proliferation, G0/G1 cell cycle arrest, decreased invasion and migration. | Pancreatic cancer cells | [8] |
| siRNA | PEG10 mRNA | Suppressed cell cycle progression and EMT, overcame CDK4/6 inhibitor resistance. | Breast cancer cells | [7] |
| Antisense Oligonucleotides (ASOs) | PEG10 mRNA | Synergistically inhibited proliferation of palbociclib-resistant cells and suppressed tumor growth. | Breast cancer xenograft mice | [5][7] |
| Antisense Oligonucleotides (ASOs) | PEG10 mRNA | Delayed tumor progression. | Orthotopic bladder cancer model | [9] |
Key Experimental Protocols
Protocol 1: siRNA Transfection for PEG10 Knockdown
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute 100 pmol of PEG10-specific siRNA (or a non-targeting control siRNA) in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent in 250 µL of serum-free medium.
-
Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 20 minutes to allow for complex formation.
-
-
Transfection: Add the 500 µL of the siRNA-lipid complex dropwise to each well containing the cells and complete medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24 to 72 hours.
-
Analysis: Harvest the cells for downstream analysis of PEG10 mRNA (by qPCR) and protein (by Western blot) levels, as well as for phenotypic assays.
Note: The optimal concentrations of siRNA and transfection reagent, as well as the incubation time, should be empirically determined for each cell line.
Signaling Pathways Involving PEG10
PEG10 and TGF-β/BMP Signaling
PEG10 has been shown to negatively regulate the TGF-β and BMP signaling pathways. Overexpression of PEG10 can lead to the inhibition of these pathways, which are known to have tumor-suppressive functions.
Caption: PEG10 inhibits the TGF-β and BMP signaling pathways.
PEG10 and Wnt/β-catenin Signaling
In some contexts, such as colon cancer, PEG10 overexpression activates the Wnt/β-catenin pathway, leading to increased cell proliferation and inhibition of apoptosis.
References
- 1. Frontiers | Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. PEG10 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. Targeting PEG10 as a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. auajournals.org [auajournals.org]
- 10. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. scbt.com [scbt.com]
- 14. Targeting PEG10 as a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of PEG10-Based VLP Formulations
Welcome to the technical support center for PEG10-based Virus-Like Particle (VLP) formulations. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of PEG10 VLPs. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are PEG10 VLPs and why is their stability important?
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived protein that can self-assemble into endogenous virus-like particles (eVLPs).[1] These particles are of significant interest as potential delivery vehicles for therapeutics, such as neoantigen peptides for cancer vaccines.[1] The stability of the VLP formulation is critical for maintaining the structural integrity, immunogenicity, and ultimately, the therapeutic efficacy of the product. Instability can lead to aggregation, disassembly, and loss of function.
Q2: What are the common signs of instability in my PEG10 VLP formulation?
Common indicators of VLP instability include:
-
Aggregation: An increase in the hydrodynamic radius of the particles, which can be detected by Dynamic Light Scattering (DLS). This may also be visible as turbidity or precipitation in the sample.
-
Disassembly: A decrease in the particle count or the appearance of smaller protein fragments, which can be observed through Transmission Electron Microscopy (TEM) or size exclusion chromatography.
-
Loss of Biological Activity: For example, a reduced ability to be taken up by target cells or a diminished immune response in relevant assays.
-
Changes in Protein Structure: Alterations in the secondary or tertiary structure of the PEG10 proteins, which can be monitored using techniques like circular dichroism.
Q3: How does pH affect the stability of PEG10 VLP formulations?
While specific data for PEG10 VLPs is limited, studies on other VLPs, such as norovirus VLPs, have shown that pH can significantly impact stability. For instance, acidic (e.g., pH 3) and slightly basic (e.g., pH 8) conditions can lead to changes in the secondary structure of VLPs.[2] It is crucial to determine the optimal pH for your specific PEG10 VLP formulation through empirical testing. A common starting point for VLP formulations is a neutral pH buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
Q4: What is the impact of storage temperature on PEG10 VLP stability?
Storage temperature is a critical factor for VLP stability. As a general guideline based on studies of other VLPs, long-term storage at ultra-low temperatures (-70°C or -80°C) is often recommended.[3] Storage at 4°C may be suitable for short to medium-term periods, while storage at -20°C can sometimes be detrimental due to the effects of freezing. Room temperature storage is generally not recommended for extended periods as it can lead to aggregation and degradation.[4]
Q5: Can freeze-thaw cycles damage my PEG10 VLPs?
Yes, multiple freeze-thaw cycles can compromise the integrity of VLPs.[3] This is due to the physical stress of ice crystal formation and changes in solute concentration. It is advisable to aliquot your VLP preparations into single-use volumes to avoid repeated freezing and thawing. The inclusion of cryoprotectants can also mitigate the damage from freeze-thaw cycles.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| VLP Aggregation | - Suboptimal buffer conditions (pH, ionic strength)- High protein concentration- Temperature fluctuations- Multiple freeze-thaw cycles | - Screen different buffers and pH values to find the optimal formulation.- Adjust the VLP concentration.- Store at a consistent, recommended temperature.- Aliquot samples to avoid repeated freeze-thaw cycles.- Add excipients like sugars (sucrose, trehalose) or non-ionic surfactants (e.g., Polysorbate 80). |
| VLP Disassembly/Degradation | - Proteolytic activity- Extreme pH or temperature- Inappropriate buffer composition | - Add protease inhibitors during purification.- Ensure storage at optimal pH and temperature.- Evaluate different buffer systems for their ability to maintain VLP integrity. |
| Low VLP Yield After Purification | - Inefficient VLP formation- Loss during purification steps | - Optimize the ratio of PEG10 gag-pol to gag-fusion protein plasmids during transfection, as a higher proportion of gag-pol can increase VLP stability.[1][8]- Use gentle purification methods such as iodixanol (B1672021) gradient ultracentrifugation or size exclusion chromatography.[9] |
| Variability Between Batches | - Inconsistent cell culture conditions- Variations in purification protocol | - Standardize cell culture, transfection, and harvesting protocols.- Ensure consistent execution of all purification steps. |
Data on VLP Stability with Different Excipients
The following tables summarize quantitative data from studies on other enveloped VLPs, which can serve as a starting point for formulating PEG10 VLPs in the absence of specific data.
Table 1: Effect of Cryoprotectants on HIV-1 Pr55gag VLP Stability After 1 Year of Storage
| Formulation | Storage Temperature | VLP Integrity |
| 15% Trehalose | -70°C | High (VLPs retained original appearance)[3] |
| 15% Sucrose | -70°C | Low (Ineffective in retaining particle stability)[3] |
| 15% Sorbitol | -70°C | Low (Ineffective in retaining particle stability)[3] |
| PBS alone | -20°C | Very Low (Significant degradation after 1 month)[3] |
Table 2: Thermal Stability of HIV-1 Based VLPs at Different Temperatures
| Storage Temperature | Duration | VLP Integrity (Particle Diameter) | Aggregation |
| Room Temperature (24°C) | 1 week | Degradation begins | ~13% aggregates >300 nm[4] |
| Room Temperature (24°C) | 1 month | Further degradation | ~22% aggregates >300 nm[4] |
| 4°C | 3 months | Stable average diameter of ~150 nm[4] | Minimal |
| -20°C | 3 months | Stable average diameter of ~150 nm[4] | Minimal |
Experimental Protocols
Protocol 1: Production and Purification of PEG10 VLPs
This protocol is adapted from methods used for producing PEG10 eVLPs for vaccine development.[1][10]
-
Cell Culture and Transfection:
-
Seed HEK293T cells in 10-cm dishes 24 hours before transfection.
-
Co-transfect the cells with plasmids expressing PEG10 (e.g., a gag-protein of interest fusion plasmid and a gag-pol plasmid) and VSVg. A suggested ratio is 14 µg of gag-protein of interest, 2 µg of gag-pol, and 3 µg of VSVg per dish to optimize for VLP stability and cargo loading.[1]
-
-
Harvesting:
-
At 48 and 72 hours post-transfection, collect the cell culture medium.
-
Centrifuge the collected medium at 2,000 x g for 20 minutes to remove cells and debris.
-
-
Purification:
-
For purification, iodixanol gradient ultracentrifugation is a suitable method.[9]
-
Prepare a discontinuous iodixanol gradient (e.g., 15%, 25%, 40%, 60%) in a suitable buffer like PBS-MK.
-
Carefully layer the clarified cell culture supernatant on top of the gradient.
-
Perform ultracentrifugation at a high speed (e.g., 100,000 x g) for a sufficient duration to separate the VLPs.
-
Collect the fractions and identify those containing PEG10 VLPs by Western blotting. PEG10 VLPs are typically found in the 25% iodixanol fraction.[9]
-
Resuspend the VLP-containing pellet in the desired formulation buffer.
-
Protocol 2: Assessment of PEG10 VLP Stability by Dynamic Light Scattering (DLS)
DLS is a non-destructive method to measure the hydrodynamic size distribution of particles in a solution.
-
Sample Preparation:
-
Dilute the purified PEG10 VLP sample to an appropriate concentration in the desired formulation buffer.
-
Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust.
-
-
DLS Measurement:
-
Transfer the filtered sample to a clean cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the measurement parameters (e.g., temperature, number of acquisitions).
-
Acquire the data and analyze the size distribution profile. An increase in the average particle size or the appearance of multiple peaks can indicate aggregation.
-
Protocol 3: Morphological Characterization of PEG10 VLPs by Transmission Electron Microscopy (TEM)
TEM provides high-resolution images of VLPs, allowing for the assessment of their morphology, size, and integrity.
-
Grid Preparation:
-
Place a drop of the purified VLP suspension onto a carbon-coated copper grid for a few minutes to allow the particles to adsorb.
-
-
Negative Staining:
-
Wick off the excess sample with filter paper.
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a few minutes.
-
Remove the excess stain with filter paper.
-
-
Imaging:
-
Allow the grid to air dry completely.
-
Image the grid using a transmission electron microscope. Intact VLPs should appear as spherical particles of a relatively uniform size.
-
Visualizations
Caption: Experimental workflow for PEG10 VLP production, purification, and stability assessment.
Caption: Troubleshooting logic for addressing PEG10 VLP instability issues.
References
- 1. Engineering PEG10 assembled endogenous virus-like particles with genetically encoded neoantigen peptides for cancer vaccination [elifesciences.org]
- 2. Stability of Secondary and Tertiary Structures of Virus-Like Particles Representing Noroviruses: Effects of pH, Ionic Strength, and Temperature and Implications for Adhesion to Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability studies of HIV-1 Pr55gagvirus-like particles made in insect cells after storage in various formulation media | springermedizin.de [springermedizin.de]
- 4. Evaluation of the Thermal Stability of a Vaccine Prototype Based on Virus-like Particle Formulated HIV-1 Envelope - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid-Based Nanoparticles for mRNA and DNA Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effect of Cryoprotectants and Storage Conditions on the Transfection Efficiency, Stability, and Safety of Lipid‐Based Nanoparticles for mRNA and DNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering PEG10-assembled endogenous virus-like particles with genetically encoded neoantigen peptides for cancer vaccination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Engineering PEG10-assembled endogenous virus-like particles with genetically encoded neoantigen peptides for cancer vaccination | eLife [elifesciences.org]
Technical Support Center: PEG10 Protein Purification
This guide provides troubleshooting strategies and frequently asked questions to address common challenges encountered during the purification of recombinant PEG10 protein.
Frequently Asked Questions (FAQs)
Q1: What are the main characteristics of PEG10 that affect its purification?
A1: PEG10 is a retrotransposon-derived protein with unique features that can complicate purification.[1] The human PEG10 gene produces at least two protein isoforms from a single transcript via a -1 ribosomal frameshift mechanism: a shorter Gag-like protein (RF1) and a longer Gag-Pol-like fusion protein (RF1/2).[2][3] When expressed recombinantly, particularly in E. coli, PEG10 has a strong tendency to be insoluble and form inclusion bodies.[4] Furthermore, the stability of PEG10 can be regulated by cellular machinery, such as the ubiquitin-proteasome system, making it susceptible to degradation during purification.[5]
Q2: Which expression system is recommended for PEG10?
A2: While E. coli is a common choice for recombinant protein production due to its speed and cost-effectiveness, it often leads to the formation of insoluble PEG10 inclusion bodies.[4][6] This necessitates additional denaturation and refolding steps, which can be complex and may result in lower yields of active protein. Eukaryotic systems, such as insect or mammalian cells (e.g., HEK293), may offer better solubility and post-translational modifications, potentially simplifying the purification of functional PEG10, although yields might be lower compared to E. coli.[2][3]
Q3: What affinity tags are suitable for PEG10 purification?
A3: Standard affinity tags such as the polyhistidine-tag (His-tag) are commonly used and allow for purification via immobilized metal affinity chromatography (IMAC).[7] Other tags like Glutathione S-transferase (GST) or Maltose-Binding Protein (MBP) can also be considered, as they may enhance the solubility of the fusion protein. The choice of tag should be guided by the intended downstream application and the need for tag cleavage.
Q4: Why are there multiple bands on my SDS-PAGE gel after purification?
A4: Multiple bands can arise from several sources. Firstly, PEG10's ribosomal frameshift mechanism produces two main isoforms (RF1 and RF1/2) of different molecular weights.[2] Secondly, PEG10 contains an active aspartyl protease domain that may mediate autoproteolytic cleavage, leading to smaller fragments.[1] Finally, protein degradation by host cell proteases during lysis and purification is a common issue. The presence of a protease inhibitor cocktail in all buffers is crucial to minimize this problem.[8]
Troubleshooting Guide
Problem 1: Low or No Yield of Purified PEG10
Q: I'm getting very little or no PEG10 in my final elution fraction. What could be the cause?
A: Low yield is a common problem stemming from issues at the expression, lysis, or binding stages.
-
Poor Expression: Confirm that the protein is being expressed before starting a large-scale purification. Analyze a small sample of the cell lysate by SDS-PAGE and Western blot using an anti-PEG10 or anti-tag antibody.[9] If expression is low, optimize induction conditions (e.g., IPTG concentration, temperature, induction time).[10]
-
Protein Degradation: PEG10 is susceptible to degradation. Ensure a broad-spectrum protease inhibitor cocktail is added to your lysis and purification buffers. Keeping the protein at 4°C at all times is also critical.
-
Loss in Insoluble Fraction: If expressing in E. coli, a significant portion of PEG10 may be in the insoluble pellet as inclusion bodies.[4] Analyze both the soluble (supernatant) and insoluble (pellet) fractions after cell lysis on an SDS-PAGE to determine the protein's localization. If most of the protein is in the pellet, you will need to proceed with a denaturation and refolding protocol (see Problem 2).
-
Inefficient Column Binding:
-
Inaccessible Tag: The affinity tag might be buried within the folded protein structure.[9] If the protein is in the soluble fraction but not binding, consider performing the purification under denaturing conditions (e.g., with 6-8 M urea) to expose the tag.
-
Incorrect Buffer Conditions: Ensure the pH and salt concentration of your lysis and binding buffers are optimal for your affinity resin. For His-tag purification, avoid high concentrations of EDTA or DTT, which can strip the metal ions from the column.[11] Verify that the pH of the binding buffer is appropriate (typically 7.5-8.0 for Ni-NTA).[12]
-
Problem 2: PEG10 is Expressed in Inclusion Bodies
Q: My PEG10 protein is almost entirely in the insoluble pellet. How can I recover it?
A: Recovering protein from inclusion bodies is a multi-step process involving isolation, solubilization, and refolding.
-
Isolate and Wash Inclusion Bodies: After cell lysis, pellet the inclusion bodies and wash them thoroughly to remove contaminating proteins and cell debris. Washing with a buffer containing a mild detergent like Triton X-100 can help remove membrane proteins.[13]
-
Solubilize Inclusion Bodies: The washed inclusion bodies must be solubilized using strong denaturants. A buffer containing 6-8 M Guanidine Hydrochloride (GdnHCl) or 8 M urea (B33335) is typically required.[6] The addition of a reducing agent like DTT is also necessary to reduce any incorrect disulfide bonds.
-
Refold the Protein: This is the most critical step. The denatured protein must be refolded into its native, active conformation. Common methods include:
-
Rapid Dilution: The solubilized protein is diluted quickly into a large volume of refolding buffer, lowering the denaturant concentration and allowing the protein to refold.
-
Dialysis: The denaturant is gradually removed by dialyzing the protein solution against a refolding buffer.
-
On-Column Refolding: The denatured protein is bound to an affinity column (e.g., Ni-NTA), and the denaturant is washed away with a gradient of decreasing denaturant concentration before elution.
-
A successful refolding buffer often contains additives to prevent aggregation, such as L-arginine, glycerol (B35011), or low concentrations of non-ionic detergents.
Problem 3: Purified PEG10 Aggregates and Precipitates
Q: My PEG10 looks pure on a gel, but it precipitates out of solution upon concentration or storage. How can I improve its solubility?
A: Protein aggregation is often caused by the exposure of hydrophobic patches and can be mitigated by optimizing the buffer conditions.
-
pH Optimization: Proteins are often least soluble at their isoelectric point (pI). Adjust the buffer pH to be at least one unit away from the predicted pI of PEG10.
-
Increase Ionic Strength: For some proteins, increasing the salt concentration (e.g., 150-500 mM NaCl) can improve solubility by shielding surface charges.[14] However, excessively high salt can also promote hydrophobic aggregation, so this must be optimized.[15]
-
Use Solubility-Enhancing Additives:
-
Glycerol: Adding 5-20% glycerol can stabilize proteins and increase solubility.[14]
-
L-Arginine: Often used in refolding buffers, L-arginine (50-500 mM) can help suppress aggregation.
-
Detergents: Low concentrations of non-ionic detergents (e.g., 0.1% Triton X-100 or Tween-20) can help solubilize proteins with hydrophobic regions.[14]
-
-
Maintain Low Protein Concentration: Avoid concentrating the protein to very high levels if it is prone to aggregation. It is better to work with a larger volume of a more dilute, stable protein solution.
Data Presentation & Protocols
Table 1: Example Buffer Compositions for PEG10 Purification (His-Tag)
Note: These are starting compositions and should be optimized for your specific construct and expression system.
| Buffer Type | pH | Tris-HCl (mM) | NaCl (mM) | Imidazole (mM) | Additives |
| Lysis Buffer (Native) | 8.0 | 50 | 300 | 10-20 | 10% Glycerol, 1 mM PMSF, Protease Inhibitor Cocktail |
| Wash Buffer (Native) | 8.0 | 50 | 300 | 20-40 | 10% Glycerol |
| Elution Buffer (Native) | 8.0 | 50 | 300 | 250-500 | 10% Glycerol |
| Solubilization Buffer (Denaturing) | 8.0 | 100 | 10 | - | 8 M Urea or 6 M GdnHCl, 10 mM DTT |
| Refolding Buffer | 8.0 | 50 | 150 | - | 0.4 M L-Arginine, 1 mM GSH, 0.1 mM GSSG, 5% Glycerol |
Table 2: Illustrative Purification Summary for Recombinant PEG10
This table provides an example of expected results from a multi-step purification of PEG10 from E. coli inclusion bodies. Actual yields and purity will vary.
| Purification Step | Total Protein (mg) | PEG10 Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purity Fold |
| Crude Lysate | 2000 | 100,000 | 50 | 100 | 1 |
| Inclusion Body Wash | 400 | 90,000 | 225 | 90 | 4.5 |
| Solubilized IBs | 350 | 87,500 | 250 | 87.5 | 5 |
| Refolded Protein | 70 | 56,000 | 800 | 56 | 16 |
| Affinity Chromatography (IMAC) | 15 | 45,000 | 3000 | 45 | 60 |
| Size Exclusion Chromatography | 10 | 35,000 | 3500 | 35 | 70 |
Detailed Experimental Protocol: Purification of His-Tagged PEG10 from E. coli Inclusion Bodies
This protocol outlines a general workflow. Optimization of buffer components, pH, and incubation times is highly recommended.
1. Cell Lysis and Inclusion Body Isolation
-
Resuspend the cell pellet from a 1 L culture in 30-40 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF, 1x Protease Inhibitor Cocktail).
-
Lyse the cells by sonication on ice or by using a high-pressure homogenizer.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the inclusion bodies.
-
Decant the supernatant (soluble fraction). Resuspend the pellet in Lysis Buffer containing 1% Triton X-100.
-
Centrifuge again at 15,000 x g for 30 minutes at 4°C. Repeat this wash step two more times with Lysis Buffer (without detergent) to remove residual contaminants.
2. Solubilization and Refolding
-
Resuspend the final washed inclusion body pellet in 20 mL of Solubilization Buffer (100 mM Tris-HCl, pH 8.0, 6 M GdnHCl, 10 mM DTT).
-
Stir gently at room temperature for 1-2 hours until the pellet is fully dissolved.
-
Clarify the solution by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Initiate refolding by rapidly diluting the solubilized protein 1:20 into a large volume of ice-cold Refolding Buffer (e.g., 20 mL protein into 380 mL buffer).
-
Allow the protein to refold by stirring gently at 4°C for 12-24 hours.
3. Affinity Purification of Refolded Protein
-
After refolding, filter the solution through a 0.45 µm filter to remove any aggregated protein.
-
Equilibrate a Ni-NTA affinity column with 5-10 column volumes of Wash Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM Imidazole).
-
Load the filtered, refolded protein solution onto the column at a slow flow rate (e.g., 0.5-1 mL/min).
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the PEG10 protein with Elution Buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM Imidazole). Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the purest fractions.
4. Buffer Exchange and Storage
-
Immediately exchange the buffer of the pooled fractions into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% Glycerol) using dialysis or a desalting column.
-
Determine the final protein concentration, aliquot, flash-freeze in liquid nitrogen, and store at -80°C.
Visualizations
Caption: General workflow for PEG10 purification from E. coli inclusion bodies.
Caption: Troubleshooting decision tree for PEG10 solubility and yield issues.
References
- 1. Expression, purification and investigation of retrotransposon-derived PEG10 protein [dea.lib.unideb.hu]
- 2. Functional Study of the Retrotransposon-Derived Human PEG10 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic and Molecular Analyses of PEG10 Reveal New Aspects of Genomic Organization, Transcription and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solubilization and Refolding of Inclusion Body Proteins | Springer Nature Experiments [experiments.springernature.com]
- 5. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jechobio.com [jechobio.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. Protease Inhibitor Cocktails | Protease Inhibitors [gbiosciences.com]
- 9. goldbio.com [goldbio.com]
- 10. Practical protocols for production of very high yields of recombinant proteins using Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Refining Protocols for PEG10 In Situ Hybridization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their PEG10 in situ hybridization (ISH) experiments.
Troubleshooting Guide
This guide addresses common issues encountered during PEG10 ISH in a question-and-answer format, offering potential causes and solutions.
High Background Staining
Q1: I am observing high background staining across the entire tissue section, obscuring the specific PEG10 signal. What are the possible causes and how can I reduce it?
A1: High background is a frequent issue in ISH and can arise from several factors. Here are the common culprits and recommended solutions:
-
Suboptimal Fixation: Both under-fixation and over-fixation can contribute to high background. Under-fixation may not adequately preserve tissue morphology and can lead to the loss of target RNA, while over-fixation can mask the target sequence, causing non-specific probe binding.[1]
-
Solution: Optimize fixation time. For many tissues, 4% paraformaldehyde (PFA) for 2-4 hours at room temperature or overnight at 4°C is a good starting point. However, this may need to be adjusted depending on the tissue type and size.
-
-
Inadequate Permeabilization: Insufficient permeabilization can trap probes within the tissue, leading to non-specific staining.
-
Solution: Adjust proteinase K concentration and incubation time. A typical starting point is 10-20 µg/mL for 10-15 minutes at room temperature. This step is critical and often requires optimization for each tissue type.
-
-
Probe Concentration Too High: An excessive probe concentration increases the likelihood of non-specific binding.
-
Solution: Titrate your PEG10 probe to find the optimal concentration that provides a strong signal with minimal background. Start with a lower concentration and incrementally increase it.
-
-
Insufficient Washing Stringency: Inadequate post-hybridization washes can leave non-specifically bound probes on the tissue.
-
Solution: Increase the temperature and/or decrease the salt concentration (e.g., lower SSC concentration) of your post-hybridization washes. Washing at 65°C with 0.2X SSC is a common stringent wash condition.
-
-
Issues with Hybridization Buffer: Components in the hybridization buffer, such as formamide, can degrade and contribute to background.
-
Solution: Use high-quality, deionized formamide. Prepare hybridization buffer fresh or store in small aliquots at -20°C.
-
Weak or No Signal
Q2: My PEG10 ISH is resulting in a very weak signal or no signal at all, even in tissues where PEG10 expression is expected. What could be wrong?
A2: A weak or absent signal can be frustrating. Consider the following potential causes and troubleshooting steps:
-
RNA Degradation: RNA is highly susceptible to degradation by RNases.
-
Solution: Ensure an RNase-free environment throughout the entire procedure. Use RNase-free reagents, baked glassware, and wear gloves. Process tissues promptly after collection. A positive control probe for a housekeeping gene can help assess RNA quality.
-
-
Poor Probe Quality or Design: The PEG10 probe may be degraded, incorrectly synthesized, or poorly designed.
-
Solution: Verify probe integrity by running an aliquot on a denaturing gel. Ensure the probe sequence is complementary (antisense) to the PEG10 mRNA. When designing probes, aim for a length of 200-800 bp and target a region with minimal homology to other genes.
-
-
Insufficient Probe Penetration: The probe may not be effectively reaching the target mRNA within the tissue.
-
Solution: Optimize the proteinase K digestion step. Ensure sections are not too thick (typically 5-10 µm for paraffin-embedded tissues).
-
-
Suboptimal Hybridization Conditions: The hybridization temperature or time may not be optimal for your PEG10 probe.
-
Solution: The optimal hybridization temperature is typically 15-25°C below the melting temperature (Tm) of the probe-target hybrid. This may require empirical optimization. An overnight incubation at 60-65°C is a common starting point.
-
-
Low PEG10 Expression: The target tissue may have very low levels of PEG10 mRNA.
Experimental Protocols
A detailed, step-by-step protocol for PEG10 in situ hybridization is provided below. Note that this is a general protocol and may require optimization for your specific tissue and experimental setup.
Detailed Protocol for PEG10 In Situ Hybridization on Paraffin-Embedded Sections
I. Tissue Preparation
-
Fixation: Immediately after dissection, fix tissues in 4% paraformaldehyde (PFA) in PBS at 4°C overnight.
-
Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol (B145695) washes, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5-7 µm thick sections using a microtome and mount them on positively charged slides.
-
Deparaffinization and Rehydration:
-
Xylene: 2 x 5 minutes.
-
100% Ethanol: 2 x 3 minutes.
-
95% Ethanol: 1 x 3 minutes.
-
70% Ethanol: 1 x 3 minutes.
-
DEPC-treated Water: 2 x 3 minutes.
-
II. Pre-hybridization
-
Proteinase K Digestion: Incubate sections with Proteinase K (10-20 µg/mL in PBS) for 10-15 minutes at 37°C.
-
Post-fixation: Wash with PBS and fix again with 4% PFA for 10 minutes at room temperature.
-
Acetylation: Incubate in 0.1 M triethanolamine (B1662121) containing 0.25% acetic anhydride (B1165640) for 10 minutes to reduce non-specific binding.
-
Prehybridization: Cover the section with hybridization buffer (without probe) and incubate in a humidified chamber at 65°C for 1-2 hours.
III. Hybridization
-
Probe Preparation: Dilute the DIG-labeled PEG10 antisense probe in hybridization buffer to the desired concentration (e.g., 100-500 ng/mL). Denature the probe by heating at 85°C for 5 minutes, then immediately place on ice.
-
Hybridization: Remove the prehybridization buffer and apply the probe-containing hybridization buffer to the sections. Cover with a coverslip and incubate overnight at 65°C in a humidified chamber.
IV. Post-hybridization Washes
-
Low Stringency Wash: Wash slides in 5X SSC at 65°C for 15 minutes.
-
High Stringency Wash: Wash slides in 0.2X SSC at 65°C for 2 x 30 minutes.
-
Buffer Wash: Wash in MABT (Maleic acid buffer with Tween-20) for 2 x 15 minutes at room temperature.
V. Immunodetection
-
Blocking: Block with MABT containing 2% Blocking Reagent and 20% heat-inactivated sheep serum for 1 hour at room temperature.
-
Antibody Incubation: Incubate with anti-DIG-AP (alkaline phosphatase conjugated) antibody diluted in blocking buffer (e.g., 1:2000) overnight at 4°C.
-
Washing: Wash with MABT for 3 x 15 minutes at room temperature.
-
Color Development: Equilibrate in NTMT buffer (100 mM Tris-HCl pH 9.5, 100 mM NaCl, 50 mM MgCl2, 0.1% Tween-20) and then incubate with NBT/BCIP solution in the dark until the desired color intensity is reached. Monitor the reaction under a microscope.
-
Stopping the Reaction: Stop the color development by washing with PBS.
-
Counterstaining and Mounting: Counterstain with Nuclear Fast Red if desired, dehydrate through an ethanol series, clear in xylene, and mount with a permanent mounting medium.
Quantitative Data Summary
The following table provides a summary of key quantitative parameters that often require optimization for successful PEG10 ISH. The provided ranges are starting points for optimization.
| Parameter | Recommended Starting Range | Purpose |
| Tissue Section Thickness | 5 - 10 µm | Thinner sections improve probe penetration and imaging resolution, while thicker sections may yield a stronger signal. |
| Proteinase K Concentration | 5 - 20 µg/mL | Optimizes tissue permeabilization for probe entry without compromising tissue morphology. |
| Proteinase K Incubation Time | 10 - 30 minutes at 37°C | Balances permeabilization with the risk of tissue degradation. |
| Probe Concentration | 100 - 500 ng/mL | A higher concentration can increase signal but also background. Titration is crucial. |
| Hybridization Temperature | 60 - 70°C | Dependent on the probe's melting temperature (Tm); crucial for specific hybridization. |
| Post-hybridization Wash Stringency | 0.1X - 2X SSC | Higher temperature and lower salt concentration increase stringency, reducing non-specific binding. |
| Antibody Dilution (Anti-DIG-AP) | 1:1000 - 1:5000 | A higher dilution can help reduce background from the immunodetection step. |
Frequently Asked Questions (FAQs)
Q: What are the expected expression patterns of PEG10 in different tissues?
A: PEG10 is known to be highly expressed in the placenta.[2][3][5] In adult human tissues, expression has been observed in the brain, kidney, lung, and testis, with weaker expression in the spleen, liver, colon, small intestine, and muscle.[2] It is often overexpressed in various cancers, such as hepatocellular carcinoma.[5]
Q: Should I use a sense probe as a negative control?
A: Yes, a sense probe (with the same sequence as the mRNA) is an essential negative control. It should not bind to the target mRNA and thus will help you determine the level of non-specific background staining in your experiment.
Q: Can I perform multiplex ISH to detect PEG10 and another target simultaneously?
A: Yes, multiplex ISH is possible. This typically involves using probes labeled with different haptens (e.g., DIG and FITC) and detecting them with different fluorescently labeled antibodies or enzymatic reactions that produce different colored precipitates.
Q: How can I quantify the PEG10 ISH signal?
A: Quantifying ISH signals can be achieved through image analysis software. This usually involves measuring the intensity and area of the signal per cell or region of interest. It is important to maintain consistent imaging parameters and to normalize the signal to a reference gene or a control region.
Visualizations
Experimental Workflow for PEG10 In Situ Hybridization
Caption: A flowchart illustrating the key steps in the PEG10 in situ hybridization protocol.
PEG10 Signaling Interactions
Caption: A diagram of key signaling interactions involving the PEG10 protein.
References
addressing variability in PEG10 expression assays
Welcome to the technical support center for Paternally Expressed Gene 10 (PEG10) expression assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during the quantification of PEG10 mRNA and protein.
Frequently Asked Questions (FAQs)
Q1: What is PEG10, and why is its expression variable?
A1: Paternally Expressed Gene 10 (PEG10) is an imprinted gene derived from a retrotransposon that is crucial for placental development and has been implicated in various cancers.[1][2][3] Its expression is inherently variable due to several factors:
-
Genomic Imprinting: PEG10 is typically expressed only from the paternal allele.[4]
-
Tissue-Specific Expression: PEG10 is highly expressed in the placenta and overexpressed in several cancers, including hepatocellular carcinoma (HCC), breast cancer, and lung cancer.[5][6][7] However, in some cancers, like prostate cancer, its expression can be suppressed.[8]
-
Complex Regulation: Its expression is controlled by various signaling pathways (e.g., TGF-β, PI3K/AKT), transcription factors (e.g., E2F1, c-MYC), and microRNAs (e.g., miR-122, miR-491).[5][8] This complex regulatory network contributes to the variability observed across different cell types and conditions.
Q2: What are the different isoforms of the PEG10 protein?
A2: The PEG10 gene produces two protein isoforms from a single transcript through a -1 ribosomal frameshift mechanism.[1][9]
-
ORF1 (RF1): A Gag-like protein.
-
ORF1-2 (RF1/RF2): A Gag-Pol-like fusion protein. It is important to confirm which isoform your antibody is designed to detect, as this can affect the interpretation of Western blot results.[1]
Q3: How do I choose the right control cell lines for my PEG10 experiment?
A3: Selecting appropriate positive and negative controls is critical. Based on published data and supplier information, here are some suggestions:
-
Positive Controls: HepG2 (hepatocellular carcinoma), HCT-116 (colorectal cancer), and HT-29 (colorectal cancer) cells have been reported to have detectable levels of PEG10.[5][10]
-
Negative Controls: Colo 201 cells have been shown to have negative PEG10 protein expression.[1] It is always best to validate expression levels in your specific cell lines of interest using qPCR before proceeding with protein analysis.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered in PEG10 expression analysis using qPCR, Western Blotting, and Immunohistochemistry (IHC).
Quantitative PCR (qPCR) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| High Cq values or no amplification | Low PEG10 expression in the sample. | Increase the amount of starting RNA/cDNA. Confirm PEG10 expression in your cell type from literature. |
| RNA degradation or poor cDNA synthesis. | Check RNA integrity (e.g., using a Bioanalyzer). Use high-quality reverse transcriptase and appropriate primers. | |
| Inefficient primers. | Validate primer efficiency by running a standard curve. Ensure primers span an exon-exon junction to avoid genomic DNA amplification.[9] | |
| Inconsistent results between replicates | Pipetting errors. | Use calibrated pipettes and master mixes to minimize variability. |
| Poor sample quality. | Ensure consistent RNA extraction and cDNA synthesis across all samples. | |
| Contamination. | Run no-template controls (NTCs) to check for contamination. | |
| Non-specific amplification (multiple peaks in melt curve) | Primer-dimers or off-target amplification. | Optimize annealing temperature. Redesign primers if necessary. Ensure primers are specific to your target gene.[11] |
| Genomic DNA contamination. | Treat RNA with DNase I before reverse transcription. Design primers that span introns.[9] |
Western Blot Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Signal or Weak Signal | Low PEG10 abundance in the sample. | Increase the amount of protein loaded (20-40 µg of total lysate is a good starting point). Consider using immunoprecipitation to enrich for PEG10.[12] |
| Primary antibody concentration is too low. | Optimize the primary antibody concentration. Incubate overnight at 4°C to increase signal.[13] | |
| Inefficient protein transfer. | Confirm transfer by staining the membrane with Ponceau S. Optimize transfer time and voltage based on the protein size. For larger proteins, consider adding SDS to the transfer buffer.[12][13] | |
| High Background | Insufficient blocking. | Block for at least 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[14] |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody.[15] | |
| Insufficient washing. | Increase the number and duration of wash steps with TBST.[14] | |
| Multiple Bands or Incorrect Size | PEG10 isoforms (RF1 and RF1/RF2). | Check the antibody datasheet to see which isoforms it detects. The expected molecular weights are approximately 37 kDa (RF1) and 80 kDa (RF1/RF2).[16] |
| Protein degradation. | Use fresh samples and add protease inhibitors to the lysis buffer.[12] | |
| Non-specific antibody binding. | Run a negative control (e.g., lysate from a PEG10 knockout/knockdown cell line). Ensure the antibody is validated for the application.[12] |
Immunohistochemistry (IHC) Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| No Staining or Weak Staining | Low antigen expression. | Use a positive control tissue known to express PEG10 (e.g., placenta or specific tumor types).[2][3] |
| Inadequate antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic). Boiling sections can improve staining but may damage fragile tissues.[17] | |
| Primary antibody not optimized. | Perform a titration of the primary antibody to find the optimal concentration.[18] | |
| High Background Staining | Non-specific antibody binding. | Use a blocking solution (e.g., serum from the same species as the secondary antibody).[17] |
| Endogenous enzyme activity (for HRP/AP detection). | Perform a quenching step to block endogenous peroxidases or phosphatases.[18] | |
| Endogenous biotin (B1667282) (if using avidin-biotin complex). | Use an avidin/biotin blocking kit.[17] | |
| Inappropriate Staining Pattern | Artifacts or non-specific binding. | Compare your staining pattern (e.g., cytoplasmic) with published data or resources like the Human Protein Atlas.[6][18] Run a secondary antibody-only control to check for non-specific binding of the secondary antibody.[17] |
Experimental Protocols & Data
PEG10 Antibody Information
| Supplier | Catalog # | Type | Application | Recommended Dilution (WB) | Recommended Dilution (IHC) |
| Cell Signaling Technology | #77111 | Polyclonal (Rabbit) | WB | 1:1000 | - |
| Proteintech | 14412-1-AP | Polyclonal (Rabbit) | WB, IHC, IF, IP | 1:6000 | 1:1000 (mouse skin), 1:200 (human tissue)[19] |
| Santa Cruz Biotechnology | sc-365675 | Monoclonal (Mouse) | WB, IP, IF | 1:1000 (starting dilution) | - |
| MyBioSource | MBS532908 | Monoclonal (Mouse) | WB, IHC, ELISA | - | - |
| Novus Biologicals | NBP2-13749 | Polyclonal (Rabbit) | IHC | - | 1:500 |
Note: Always refer to the manufacturer's datasheet for the most up-to-date information and validation data. Dilutions are starting points and may require optimization.
General Protocol: Western Blotting for PEG10
-
Sample Preparation: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis: Load 20-40 µg of total protein per lane onto a 4-12% Bis-Tris polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary PEG10 antibody (at the optimized dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
General Protocol: Immunohistochemistry (IHC) for PEG10
-
Deparaffinization and Rehydration: Deparaffinize formalin-fixed paraffin-embedded (FFPE) tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate-based buffer (pH 6.0) or other appropriate retrieval solution.[19]
-
Blocking: Block for endogenous peroxidase activity with 3% H2O2. Block non-specific binding with a serum-based blocking solution for 1 hour.
-
Primary Antibody Incubation: Incubate sections with the primary PEG10 antibody at the optimized dilution for 1 hour at room temperature or overnight at 4°C.[19]
-
Detection: Use a polymer-based detection system (e.g., HRP-polymer) to avoid issues with endogenous biotin.
-
Chromogen: Add a chromogen substrate such as DAB and incubate until the desired stain intensity develops.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and mount with a permanent mounting medium.
Visualizations
PEG10 Regulatory Pathways
The expression of PEG10 is controlled by a complex network of signaling pathways and transcription factors. Dysregulation of these pathways can lead to altered PEG10 levels, contributing to disease progression.
Caption: Key upstream regulators of PEG10 expression.
Troubleshooting Logic for Western Blotting
When encountering issues with Western blots for PEG10, a systematic approach can help identify the source of the problem.
Caption: A logical workflow for troubleshooting common Western blot issues.
General Workflow for PEG10 Expression Analysis
This diagram outlines the major steps in a typical experiment designed to measure PEG10 expression.
References
- 1. PEG10 Antibody | Cell Signaling Technology [cellsignal.com]
- 2. PEG10 promoter-driven expression of reporter genes enables molecular imaging of lethal prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Expression of PEG10 Is Associated with Poor Survival and Tumor Recurrence in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG10 as an oncogene: expression regulatory mechanisms and role in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mybiosource.com [mybiosource.com]
- 7. researchgate.net [researchgate.net]
- 8. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. commerce.bio-rad.com [commerce.bio-rad.com]
- 10. Differential Expression of PEG10 Contributes To Aggressive Disease in Early Versus Late Onset Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Western blot troubleshooting guide! [jacksonimmuno.com]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. precisionbiosystems.com [precisionbiosystems.com]
- 16. scbt.com [scbt.com]
- 17. youtube.com [youtube.com]
- 18. biocompare.com [biocompare.com]
- 19. Targeting PEG10 as a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
improving signal-to-noise in PEG10 immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers and scientists improve the signal-to-noise ratio in Paternally Expressed Gene 10 (PEG10) immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected subcellular localization of PEG10?
A1: PEG10 protein is primarily found in the cytoplasm.[1][2] Some studies may also report nuclear localization, as it has been suggested to function as a transcription factor.[1][3] The exact localization can be cell-type dependent. For example, in HepG2 cells, positive staining is localized to the cytoplasm.[2]
Q2: What are appropriate positive and negative controls for PEG10 immunofluorescence?
A2: Selecting appropriate controls is critical for validating your staining pattern.
-
Positive Control Cells: Cell lines known to express PEG10, such as the hepatocellular carcinoma cell line HepG2, are suitable positive controls.[2] Many cancer cell lines, particularly from hepatocellular carcinoma, breast cancer, and leukemia, show high PEG10 expression.[4][5]
-
Negative Control Cells: Cell lines with no or very low PEG10 expression, such as the Colo 201 cell line (as suggested by Western Blot data), can be used as negative controls.[6]
-
Negative Control (No Primary): A slide stained only with the secondary antibody should always be included to check for non-specific binding of the secondary antibody.[7]
Q3: Should I use a monoclonal or a polyclonal antibody for PEG10 immunofluorescence?
A3: Both monoclonal and polyclonal antibodies have been used for PEG10 detection.[2][8] A monoclonal antibody recognizes a single epitope, which can lead to high specificity. A polyclonal antibody recognizes multiple epitopes, which can result in signal amplification and may be more robust to variations in fixation that could mask a single epitope. The choice depends on your specific experimental needs and the validation data available for the antibody.
Q4: What are the most critical steps to optimize for a new PEG10 antibody?
A4: The two most critical steps to perform when using a new antibody or protocol are optimizing the antibody dilutions and using the correct controls.
-
Antibody Titration: The concentration of both the primary and secondary antibodies must be optimized.[9] Using a concentration that is too high will lead to high background and non-specific staining, while a concentration that is too low will result in a weak or absent signal.[7] Perform a dilution series to find the optimal concentration that provides the best signal-to-noise ratio.[10]
-
Controls: Always include positive and negative cell or tissue controls, as well as a "secondary antibody only" control to ensure that any observed signal is specific to PEG10.[11]
Troubleshooting Guides
Problem: Weak or No PEG10 Signal
If you are observing a faint signal or no signal at all, consult the following troubleshooting table.
| Potential Cause | Recommended Solution |
| Primary Antibody | Titrate the antibody to find the optimal concentration; a higher concentration may be needed.[12][13] Incubate longer, for instance, overnight at 4°C, to increase binding.[9][10] Ensure the antibody is validated for immunofluorescence and stored correctly to prevent activity loss.[10][12] |
| Antigen Expression | The protein of interest may have low abundance in your sample.[10] Run a positive control (e.g., HepG2 cells) to confirm the protocol and antibody are working.[11] Consider using a signal amplification method if the target is known to have low expression.[10] |
| Epitope Masking | Fixation can chemically modify the epitope recognized by the antibody.[10] Try reducing the fixation time or switching to a different fixative (e.g., methanol (B129727) instead of paraformaldehyde).[9][13] If using formalin-based fixatives, an antigen retrieval step may be necessary.[10] |
| Permeabilization | If PEG10 is localized within the cytoplasm or nucleus, the cell membrane must be adequately permeabilized. Ensure your permeabilization buffer (e.g., 0.1-0.5% Triton X-100 or saponin) and incubation time are sufficient.[9][14] |
| Secondary Antibody | Ensure the secondary antibody is compatible with the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[7][11] Store fluorescently-conjugated antibodies protected from light to avoid photobleaching.[10][12] |
| Imaging | Check that the microscope's filter sets are appropriate for the fluorophore you are using.[12] Increase the exposure time or gain setting on the microscope to capture a weaker signal, but be mindful of increasing background noise.[12] |
Problem: High Background or Non-Specific Staining
High background can obscure specific signals. Use the following guide to improve your signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Antibody Concentration | The primary or secondary antibody concentration is too high.[7] Perform a titration to find a lower concentration that maintains a strong specific signal while reducing background. Reduce the incubation time.[10] |
| Insufficient Blocking | Non-specific protein binding sites may not be adequately blocked. Increase the blocking incubation time (e.g., to 1 hour at room temperature).[15] Use a blocking serum from the same species as the secondary antibody (e.g., normal goat serum for a goat anti-rabbit secondary) at 5-10%. |
| Inadequate Washing | Unbound antibodies may remain if washing steps are insufficient. Increase the number and/or duration of wash steps (e.g., 3-4 washes of 5 minutes each) after antibody incubations.[10][15] |
| Secondary Antibody | The secondary antibody may be cross-reacting with other proteins in the sample. Run a "secondary only" control to confirm this.[7] Consider using a pre-adsorbed secondary antibody to minimize cross-reactivity. |
| Autofluorescence | Some cells and tissues naturally fluoresce, especially after aldehyde fixation.[12] View an unstained sample under the microscope to check for autofluorescence. If present, you can perform a quenching step (e.g., with 0.1% sodium borohydride (B1222165) or a commercial reagent) after fixation.[13] |
| Sample Drying | Allowing the sample to dry out at any stage can cause high, non-specific background staining.[9] Ensure the sample remains covered in liquid throughout the protocol. |
Experimental Protocols and Data
Optimized PEG10 Immunofluorescence Protocol
This protocol is a general guideline and may require optimization for your specific cell type and antibody.
-
Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate. Culture until they reach the desired confluency (typically 60-80%).[14]
-
Fixation: Aspirate media and wash cells once with 1X PBS. Fix the cells, for example, with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[13]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each.
-
Permeabilization: Incubate cells with a permeabilization buffer (e.g., 0.25% Triton X-100 in PBS) for 10 minutes at room temperature. This is essential for intracellular targets like PEG10.[14]
-
Washing: Repeat the washing step (3x with PBS).
-
Blocking: Block non-specific antibody binding by incubating cells in a blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the PEG10 primary antibody in the antibody dilution buffer (e.g., 1% BSA in PBS) according to the optimized concentration. Aspirate the blocking buffer and incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[13][14]
-
Washing: Wash the cells three times with 1X PBS for 5 minutes each to remove unbound primary antibody.[14]
-
Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the antibody dilution buffer. Incubate the cells for 1 hour at room temperature, protected from light.[14]
-
Washing: Repeat the washing step (3x with PBS), keeping the samples protected from light.
-
Counterstaining (Optional): To visualize nuclei, incubate cells with a DNA stain like DAPI (e.g., 300 nM in PBS) for 5 minutes at room temperature.[14]
-
Washing: Perform a final wash with 1X PBS.
-
Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium. Seal the edges with clear nail polish and allow it to dry.
-
Imaging: Store slides at 4°C in the dark until ready for imaging with a fluorescence microscope.
Data Presentation
Table 1: Recommended Starting Dilutions for Commercial PEG10 Antibodies
| Product | Host/Type | Application | Recommended Starting Dilution | Reference |
| PA5-112229 (Thermo) | Rabbit / Polyclonal | ICC/IF | 1:200 | [2] |
| 14412-1-AP (Proteintech) | Rabbit / Polyclonal | IHC | 1:200 | [16] |
| sc-365675 (Santa Cruz) | Mouse / Monoclonal | IF | Vendor recommends titration | [8] |
| General Guideline | - | IF | 1:100 - 1:1000 | [13] |
Table 2: Key Parameters for Protocol Optimization
| Parameter | Factor | Recommendation | Rationale |
| Fixation | Reagent & Time | 4% PFA (10-15 min) or ice-cold Methanol (10 min) | PFA cross-links proteins, preserving structure but can mask epitopes. Methanol is a denaturing fixative that can sometimes improve antibody access.[13] |
| Permeabilization | Reagent & Time | 0.1-0.5% Triton X-100 (10-15 min) or 0.5% Saponin | Triton X-100 permeabilizes all membranes. Saponin is milder and selectively permeabilizes the plasma membrane, which may be useful if preserving organelle membranes is desired. |
| Blocking | Reagent & Time | 5% Normal Serum (from secondary host) + 1% BSA for 1 hour | Serum blocks non-specific binding sites to which the secondary antibody might otherwise adhere. BSA acts as a general protein blocker. |
| Antibody Incubation | Time & Temperature | 1-2 hours at RT or Overnight at 4°C | Longer, colder incubations can increase specific binding and reduce non-specific interactions, improving the signal-to-noise ratio.[9] |
Visual Guides and Pathways
References
- 1. PEG10 - Wikipedia [en.wikipedia.org]
- 2. PEG10 Polyclonal Antibody (PA5-112229) [thermofisher.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Expression of PEG10 Is Associated with Poor Survival and Tumor Recurrence in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PEG10 as an oncogene: expression regulatory mechanisms and role in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PEG10 Antibody | Cell Signaling Technology [cellsignal.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. scbt.com [scbt.com]
- 9. IF Troubleshooting | Proteintech Group [ptglab.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 12. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 13. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 14. ptglab.co.jp [ptglab.co.jp]
- 15. ibidi.com [ibidi.com]
- 16. Targeting PEG10 as a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating PEG10 as a Therapeutic Target in Hepatocellular Carcinoma: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Paternally Expressed Gene 10 (PEG10) has emerged as a compelling therapeutic target in the landscape of hepatocellular carcinoma (HCC), the most common form of liver cancer. This guide provides a comprehensive comparison of PEG10 with other therapeutic targets in HCC, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
PEG10: An Oncogene with Therapeutic Potential in HCC
PEG10, a retrotransposon-derived imprinted gene, is significantly overexpressed in a majority of HCC tissues compared to normal liver tissue, where its expression is typically silenced after embryonic development.[1][2][3][4] This aberrant expression is strongly correlated with poor prognosis, including increased tumor recurrence and reduced overall survival, establishing PEG10 as a critical player in HCC progression.[1][5][6][7][8]
Functionally, PEG10 contributes to multiple cancer hallmarks. It is known to promote cell proliferation, enhance cell migration and invasion, and inhibit apoptosis.[4][9] These oncogenic functions are mediated through its interaction with several key signaling pathways, including the Transforming Growth Factor-β (TGF-β) and SIAH1 pathways.[2][4][5][9] The upregulation of PEG10 in HCC can be driven by genomic gains and transcription factors such as c-MYC and E2F.[5][10][11]
Comparative Analysis of Therapeutic Targets in HCC
The following tables provide a comparative overview of PEG10 and other key therapeutic targets in HCC, summarizing their mechanisms of action and clinical trial data.
| Target | Mechanism of Action | Supporting Preclinical/Clinical Data | Phase of Development (for HCC) |
| PEG10 | Promotes cell proliferation, migration, and invasion; inhibits apoptosis. Interacts with TGF-β and SIAH1 signaling pathways. | Overexpressed in ~68% of HCCs.[6][7][8] Knockdown of PEG10 leads to growth arrest and apoptosis in HCC cell lines.[4] Associated with poor survival and tumor recurrence.[1][5][6][7][8] | Preclinical |
| Sorafenib (B1663141) | Multi-kinase inhibitor targeting VEGFR, PDGFR, and Raf kinases.[12][13][14] | Approved first-line treatment for advanced HCC. Improves overall survival by ~3 months.[14] | Approved |
| Regorafenib (B1684635) | Multi-kinase inhibitor targeting VEGFR, TIE2, and other kinases involved in angiogenesis and oncogenesis.[15][16][17] | Approved for patients who have progressed on sorafenib. Median overall survival of 10.6 months vs. 7.8 months for placebo.[15][18] | Approved |
| Lenvatinib | Multi-kinase inhibitor targeting VEGFR, FGFR, PDGFRα, KIT, and RET.[3][19][20][21] | Approved as a first-line treatment for unresectable HCC. Non-inferior to sorafenib in overall survival.[3][20][21] | Approved |
| c-Met | Receptor tyrosine kinase involved in cell proliferation, survival, and invasion.[5][9][10][22][23] | Overexpression is associated with poor prognosis. Inhibitors like cabozantinib (B823) and tivantinib (B1684700) have been investigated in clinical trials.[9][10][22] | Clinical (various phases) |
| FGFR | Fibroblast Growth Factor Receptors involved in cell proliferation, differentiation, and angiogenesis.[2][24][25][26] | Aberrant FGFR signaling is implicated in HCC. Several FGFR inhibitors are in clinical development.[2][24][25] | Clinical (various phases) |
| Glypican-3 (GPC3) | A heparan sulfate (B86663) proteoglycan overexpressed on the surface of HCC cells.[27][28][29][30][31] | Targeted by antibody-drug conjugates, CAR-T cell therapies, and bispecific antibodies.[27][29][30][31] | Clinical (Phase I/II) |
Experimental Validation of PEG10 as a Therapeutic Target
Validating a novel therapeutic target like PEG10 involves a series of rigorous in vitro and in vivo experiments. Below are detailed protocols for key validation assays.
siRNA-Mediated Knockdown of PEG10 in HCC Cell Lines
Objective: To assess the functional role of PEG10 in HCC cell proliferation and survival by transiently silencing its expression.
Materials:
-
HepG2 or other suitable HCC cell lines
-
PEG10-specific siRNA and non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine™ RNAiMAX)
-
Opti-MEM™ I Reduced Serum Medium
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
24-well plates
-
Reagents for downstream assays (e.g., MTT for viability, Annexin V for apoptosis)
Protocol:
-
Cell Seeding: One day prior to transfection, seed HepG2 cells in a 24-well plate at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation: a. For each well, dilute 20 pmol of siRNA (PEG10-specific or control) in 50 µL of Opti-MEM™. b. In a separate tube, dilute 1 µL of Lipofectamine™ RNAiMAX in 50 µL of Opti-MEM™ and incubate for 5 minutes at room temperature. c. Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: Add the 100 µL of siRNA-lipid complexes to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: After incubation, perform downstream assays to assess the effects of PEG10 knockdown on cell viability (MTT assay), apoptosis (Annexin V staining and flow cytometry), and gene/protein expression (qRT-PCR and Western blot).
In Vivo Tumor Growth Assessment Using a Xenograft Model
Objective: To evaluate the effect of PEG10 knockdown on tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID mice)
-
HCC cells stably expressing shRNA targeting PEG10 (shPEG10) and control shRNA (shCtrl)
-
Matrigel
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Culture shPEG10 and shCtrl HCC cells to ~80% confluency. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneous Injection: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Data Analysis: Plot the average tumor volume over time for both the shPEG10 and shCtrl groups. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for PEG10 expression).[32][33][34][35][36]
Visualizing the Landscape: Signaling Pathways and Experimental Workflows
To better understand the biological context and experimental design, the following diagrams have been generated using Graphviz.
PEG10 Signaling Pathways in Hepatocellular Carcinoma
Caption: A diagram illustrating the upstream regulators and downstream effects of the PEG10 signaling pathway in HCC.
Experimental Workflow for Validating a Therapeutic Target
Caption: A flowchart depicting the key stages in the experimental validation of a novel therapeutic target for HCC.
Conclusion
The validation of PEG10 as a therapeutic target in hepatocellular carcinoma is supported by a growing body of evidence highlighting its oncogenic roles and prognostic significance. While established therapies like sorafenib and regorafenib offer clinical benefits, the unique mechanisms of PEG10 present a promising avenue for the development of novel, targeted therapies. Further preclinical and clinical investigation into PEG10 inhibitors is warranted to translate these promising findings into effective treatments for HCC patients.
References
- 1. Sorafenib in advanced hepatocellular carcinoma: current status and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oaepublish.com [oaepublish.com]
- 3. dovepress.com [dovepress.com]
- 4. PEG10 paternally expressed 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Expression of PEG10 Is Associated with Poor Survival and Tumor Recurrence in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BioKB - Publication [biokb.lcsb.uni.lu]
- 8. pure.skku.edu [pure.skku.edu]
- 9. The role of c-MET inhibitors in advanced hepatocellular carcinoma: now and future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MET inhibitors for treatment of advanced hepatocellular carcinoma: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of PEG10 as a progression related biomarker for hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evolving role of Sorafenib in the management of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. Chapter - The Developing Role of Sorafenib in the Management of Hepatocellular Carcinoma | Bentham Science [eurekaselect.com]
- 15. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Experience with regorafenib in the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Regorafenib in hepatocellular carcinoma: latest evidence and clinical implications - Drugs in Context [drugsincontext.com]
- 19. Lenvatinib and immune-checkpoint inhibitors in hepatocellular carcinoma: mechanistic insights, clinical efficacy, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. aacrjournals.org [aacrjournals.org]
- 24. karger.com [karger.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. urfjournals.org [urfjournals.org]
- 27. researchgate.net [researchgate.net]
- 28. [PDF] Glypican 3-Targeted Therapy in Hepatocellular Carcinoma | Semantic Scholar [semanticscholar.org]
- 29. Glypican 3-Targeted Therapy in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Frontiers | Glypican-3: A Novel and Promising Target for the Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 31. aacrjournals.org [aacrjournals.org]
- 32. HepG2 Xenograft Model - Altogen Labs [altogenlabs.com]
- 33. Experimental mouse models for hepatocellular carcinoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 34. oncotarget.com [oncotarget.com]
- 35. Hepatocellular carcinoma xenograft supports HCV replication: A mouse model for evaluating antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Characterization and Validation of Hepatocellular Carcinoma (HCC) Xenograft tumor as a Suitable Liver Cancer Model for Preclinical Mesenchymal Stem Cell Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG10 Knockdown and Knockout Phenotypes for Researchers
This guide provides a comprehensive comparison of the observed phenotypes following Paternally Expressed Gene 10 (PEG10) knockdown versus knockout. It is intended for researchers, scientists, and drug development professionals investigating the roles of PEG10 in development and disease. This document summarizes key experimental findings, details relevant methodologies, and visualizes associated signaling pathways.
Introduction to PEG10
Paternally Expressed Gene 10 (PEG10) is an imprinted gene that is evolutionarily derived from a retrotransposon.[1][2] It plays a critical role in various biological processes, including placental development, cell proliferation, differentiation, and apoptosis.[1][2][3][4] Notably, PEG10 is overexpressed in numerous cancers, where it is associated with poor prognosis and contributes to tumor progression by promoting cell growth and survival.[1][3][4][5][6][7][8] Consequently, PEG10 has emerged as a promising therapeutic target.
The two primary genetic techniques used to study the function of PEG10 are gene knockdown and gene knockout. While both aim to reduce or eliminate PEG10 function, they result in distinct and informative phenotypes, largely dictated by the context of the experimental system.
Phenotypic Comparison: Knockdown vs. Knockout
The most striking difference between PEG10 knockdown and knockout lies in the organismal versus cellular-level consequences. Complete knockout of PEG10 is embryonically lethal, underscoring its essential role in development.[2][7][9][10][11][12][13][14][15] In contrast, transient or stable knockdown of PEG10 in cancerous cell lines reveals its role in maintaining the malignant phenotype.[1][3][6][9][16][17][18][19][20]
Summary of Phenotypic Outcomes
| Phenotypic Trait | PEG10 Knockdown (in cancer cells) | PEG10 Knockout (in mice) |
| Cell Proliferation | Decreased[1][3][16][17][19] | Not applicable (embryonic lethality) |
| Apoptosis | Increased[1][3][4][6] | Not applicable (embryonic lethality) |
| Cell Invasion & Migration | Decreased[1][3][6][9][18][19] | Not applicable (embryonic lethality) |
| Cell Cycle | G0/G1 or G1-S phase arrest[6][9][16] | Not applicable (embryonic lethality) |
| Chemosensitivity | Increased[6] | Not applicable |
| Embryonic Development | Not applicable | Early embryonic lethality[2][10][12][14] |
| Placental Development | Not applicable | Severe defects leading to lethality[2][10][12][14] |
Key Signaling Pathways Involving PEG10
PEG10 exerts its influence on cellular processes by modulating several key signaling pathways. Understanding these pathways is crucial for interpreting the phenotypic outcomes of PEG10 manipulation.
References
- 1. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG10 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. scilit.com [scilit.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease [frontiersin.org]
- 8. PEG10 promotes human breast cancer cell proliferation, migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting PEG10 as a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Peg10 paternally expressed 10 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. Peg10 MGI Mouse Gene Detail - MGI:2157785 - paternally expressed 10 [informatics.jax.org]
- 12. Deletion of Peg10, an imprinted gene acquired from a retrotransposon, causes early embryonic lethality. | Sigma-Aldrich [merckmillipore.com]
- 13. eurjanat.com [eurjanat.com]
- 14. researchgate.net [researchgate.net]
- 15. Genetic and Molecular Analyses of PEG10 Reveal New Aspects of Genomic Organization, Transcription and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LncRNA SNAI3-AS1 promotes PEG10-mediated proliferation and metastasis via decoying of miR-27a-3p and miR-34a-5p in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Silencing of Paternally Expressed Gene 10 Inhibits Trophoblast Proliferation and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Silencing of Paternally Expressed Gene 10 Inhibits Trophoblast Proliferation and Invasion | PLOS One [journals.plos.org]
- 20. LncRNA SNAI3-AS1 promotes PEG10-mediated proliferation and metastasis via decoying of miR-27a-3p and miR-34a-5p in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of PEG10 interacting partners
A Comparative Guide to the Validation of PEG10 Interacting Partners
Introduction
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived imprinted gene essential for placental development and implicated in various cancers.[1][2] It encodes a protein with domains similar to retroviral Gag and Pol proteins, which can assemble into virus-like particles (VLPs).[3][4] Understanding the proteins that interact with PEG10 is crucial for elucidating its function in both normal physiology and disease. This guide provides a comparative overview of the experimental methods used to validate PEG10's interacting partners, presents the currently identified partners, and details the underlying signaling pathways.
Comparison of Experimental Methodologies
The identification and validation of protein-protein interactions (PPIs) are fundamental to understanding cellular processes. Several techniques have been employed to study the PEG10 interactome, each with distinct advantages and limitations. The primary methods include affinity purification followed by mass spectrometry (AP-MS) for discovery, and co-immunoprecipitation (Co-IP) and yeast two-hybrid (Y2H) assays for validation.
Table 1: Comparison of Key Methodologies for PPI Validation
| Feature | Affinity Purification-Mass Spectrometry (AP-MS) | Co-Immunoprecipitation (Co-IP) | Yeast Two-Hybrid (Y2H) |
| Principle | A tagged "bait" protein is purified from a cell lysate, bringing along its "prey" interaction partners for identification by mass spectrometry.[5][6] | An antibody targets an endogenous or tagged protein, pulling it down from a lysate along with its stable interaction partners for analysis, typically by Western Blot.[7][8] | Two proteins of interest are fused to the separate domains of a transcription factor in yeast. A direct interaction between the proteins reconstitutes the transcription factor, activating a reporter gene.[9][10] |
| Type of Interaction | Detects both direct and indirect interactions within a protein complex.[11] | Primarily detects stable and relatively strong interactions within a native cellular context. | Detects direct, physical interactions. It is performed in a non-native (yeast nucleus) environment.[12] |
| Throughput | High-throughput; can identify hundreds of potential interactors in a single experiment.[5] | Low-throughput; typically used to validate a single, hypothesized interaction. | High-throughput; can be used to screen entire libraries of proteins against a single bait.[13] |
| Application for PEG10 | Used to identify a broad network of PEG10 interactors in embryonic and trophoblast stem cells.[14] | Used to confirm specific interactions, such as between PEG10 and USP9X or PEG10 and UBE3A.[14][15] | Used to confirm a direct, albeit weak, interaction between PEG10 and UBE3A.[15] |
Validated Interacting Partners of PEG10
Using the methodologies described above, several studies have identified and validated proteins that interact with PEG10. These interactions place PEG10 within key cellular pathways, including protein ubiquitination, cell cycle control, and vesicle trafficking.
Table 2: Summary of Validated PEG10 Interacting Partners
| Interacting Partner | Cell Type / Context | Experimental Validation Method(s) | Quantitative Data / Confidence Score | Reference(s) |
| USP9X | Mouse Embryonic Stem Cells (ESCs) & Trophoblast Stem Cells (TSCs) | AP-MS, Co-IP | High Confidence: Saint score > 0.9, FDR < 0.05, Avg. Psms > 10 | [14] |
| ATXN10 | Mouse ESCs & TSCs, Human iPSC-derived neurons | AP-MS | High Confidence: Saint score > 0.9, FDR < 0.05 | [14][15] |
| ATXN2 | Human iPSC-derived neurons | IP-MS | Identified as a binding partner | [15] |
| UBE3A | Human iPSC-derived neurons, Yeast | Y2H, Co-IP | Confirmed weak interaction in Y2H | [15] |
| SIAH1 | Breast Cancer Cells | Literature-based interaction, functional validation | Described as a suppressive interactor | [1] |
| VTI1B | Mouse ESCs & TSCs | AP-MS | High Confidence: Saint score > 0.9, FDR < 0.05 | [14] |
| STX8 | Mouse ESCs & TSCs | AP-MS | High Confidence: Saint score > 0.9, FDR < 0.05 | [14] |
| BAG6 | Mouse ESCs & TSCs | AP-MS | High Confidence: Saint score > 0.9, FDR < 0.05 | [14] |
| UBL4A | Mouse ESCs & TSCs | AP-MS | High Confidence: Saint score > 0.9, FDR < 0.05 | [14] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) and Western Blot
This protocol is used to validate a suspected interaction between PEG10 and a specific partner protein (e.g., USP9X) in a cellular context.[14]
-
Cell Lysis: Culture cells (e.g., mouse ESCs expressing 3xFLAG-tagged PEG10) to ~80-90% confluency. Lyse the cells in a non-denaturing lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a mild detergent like NP-40) supplemented with protease and phosphatase inhibitors to preserve protein integrity and interactions.
-
Pre-Clearing (Optional): Centrifuge the lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with protein A/G beads for 1 hour at 4°C and then centrifuge to remove the beads.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., anti-FLAG for tagged PEG10, or an anti-USP9X antibody) overnight at 4°C with gentle rotation.
-
Complex Capture: Add protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by resuspending them in SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against the "bait" protein (PEG10) and the suspected "prey" protein (e.g., USP9X) to confirm their co-precipitation.
Affinity Purification-Mass Spectrometry (AP-MS)
This discovery approach was used to identify the PEG10 interactome in stem cells.[5][14]
-
Cell Culture and Lysis: Grow cells expressing a tagged version of PEG10 (e.g., 3xFLAG.PEG10). Lyse the cells as described in the Co-IP protocol.
-
Affinity Purification: Incubate the cell lysate with beads conjugated to an antibody that recognizes the tag (e.g., anti-FLAG agarose (B213101) beads). This selectively enriches for the bait protein and its associated partners.
-
Washing: Perform stringent washes to remove non-specific binders.
-
Elution: Elute the protein complexes from the beads, often under denaturing conditions.
-
Protein Digestion: Reduce, alkylate, and digest the eluted proteins into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[6]
-
Data Analysis: Use database search algorithms (e.g., Sequest, Mascot) to identify the proteins from the peptide fragmentation patterns. To distinguish true interactors from background contaminants, scoring algorithms like SAINT (Significance Analysis of INTeractome) are used, which provide statistical confidence (p-values, FDR) for each identified interaction.[14]
Yeast Two-Hybrid (Y2H) Assay
This method tests for a direct physical interaction between two proteins, such as PEG10 and UBE3A.[12][15]
-
Vector Construction: Clone the coding sequence of the "bait" protein (e.g., PEG10-RF1/2) into a vector that fuses it to a DNA-binding domain (DBD). Clone the "prey" protein (e.g., UBE3A) into a separate vector that fuses it to a transcriptional activation domain (AD).
-
Yeast Transformation: Co-transform a suitable yeast strain with both the bait and prey plasmids.
-
Selection: Plate the transformed yeast on selective media. First, select for yeast cells that have successfully taken up both plasmids (e.g., on media lacking tryptophan and leucine).
-
Interaction Assay: Plate the surviving yeast on a more stringent selective medium that also lacks histidine and adenine. Growth on this medium indicates that the bait and prey proteins are interacting, thereby reconstituting the transcription factor and activating the reporter genes (e.g., HIS3, ADE2).
-
Confirmation: The strength of the interaction can be further quantified using a reporter assay, such as a β-galactosidase assay where the lacZ gene is also activated.
Visualizing Workflows and Pathways
Experimental Workflows
Caption: Workflow for Co-Immunoprecipitation (Co-IP).
Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).
PEG10 Signaling and Functional Network
The validated interactions of PEG10 suggest its involvement in crucial cellular regulatory networks, particularly the ubiquitin-proteasome system and cell cycle control.
Caption: PEG10 Interaction Network in Cellular Regulation.
References
- 1. Targeting PEG10 as a novel therapeutic approach to overcome CDK4/6 inhibitor resistance in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functional Study of the Retrotransposon-Derived Human PEG10 Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mammalian retrovirus-like protein PEG10 packages its own mRNA and can be pseudotyped for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Mass Spectrometry-Based Protein Interactome Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometry‐based protein–protein interaction networks for the study of human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. google.com [google.com]
- 8. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 9. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using the yeast two-hybrid system to identify interacting proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mass spectrometry-based protein‒protein interaction techniques and their applications in studies of DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. The Gag protein PEG10 binds to RNA and regulates trophoblast stem cell lineage specification | PLOS One [journals.plos.org]
- 15. Secreted retrovirus-like GAG-domain-containing protein PEG10 is regulated by UBE3A and is involved in Angelman syndrome pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Regulation of the PEG10 Gene
For Researchers, Scientists, and Drug Development Professionals
Paternally Expressed Gene 10 (PEG10) is a highly conserved retrotransposon-derived imprinted gene essential for embryonic development and implicated in various cancers.[1][2][3] Its expression is tightly regulated across mammalian species, making it a crucial subject of study for developmental biology and oncology. This guide provides a comparative overview of the regulatory mechanisms governing PEG10 expression, supported by available experimental data and detailed methodologies for key investigative techniques.
Conservation and Imprinting of PEG10
PEG10 is highly conserved across mammalian species, retaining key elements required for its unique translational mechanism, including a "-1" translational frameshift site.[1][4] This gene is paternally expressed, meaning only the allele inherited from the father is active, a characteristic maintained in both humans and mice.[5][6] This imprinted expression is controlled by a differentially methylated region (DMR) in its promoter, which is established in the germline.[5] While PEG10 is found in eutherian mammals and marsupials, the larger imprinted domain surrounding it, which includes other imprinted genes like SGCE, appears to have emerged in the eutherian lineage.[5] In pigs, the imprinted interval has been confirmed to be between SGCE and PEG10.[7][8]
Transcriptional Regulation of PEG10
The transcription of PEG10 is controlled by a complex interplay of transcription factors, with some demonstrating conserved roles across species. Key regulators include c-MYC, E2F1, and the Androgen Receptor (AR).
Key Transcription Factors:
-
c-MYC: The proto-oncogene c-MYC directly upregulates PEG10 expression. Chromatin immunoprecipitation (ChIP) assays have confirmed that c-MYC binds to E-box sequences within the first intron of the human PEG10 gene.[9][10] Knockdown of c-MYC leads to a decrease in PEG10 expression in human cancer cell lines.[9] A positive correlation between c-MYC and PEG10 expression has also been observed in a mouse model of breast cancer.[10]
-
E2F1: The transcription factor E2F1 is another key activator of PEG10. Both E2F-1 and E2F-4 have been shown to directly bind to the PEG10 promoter and enhance its transcription in human hepatocellular carcinoma, which was confirmed by ChIP and dual-luciferase reporter assays.[2] This E2F1-mediated upregulation of PEG10 has also been documented in prostate and pancreatic cancer.[2][11]
-
Androgen Receptor (AR): In contrast to c-MYC and E2F1, the Androgen Receptor acts as a repressor of PEG10 transcription in prostate cancer.[2][12] ChIP assays have demonstrated that activated AR binds to the PEG10 enhancer region, leading to decreased PEG10 expression.[12][13] Treatment with an AR antagonist leads to increased PEG10 expression.[2][12]
Below is a diagram illustrating the transcriptional regulation of the PEG10 gene.
References
- 1. genecards.org [genecards.org]
- 2. PEG10 as an oncogene: expression regulatory mechanisms and role in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG10 - Wikipedia [en.wikipedia.org]
- 4. Genetic and Molecular Analyses of PEG10 Reveal New Aspects of Genomic Organization, Transcription and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease [frontiersin.org]
- 6. PEG10 paternally expressed 10 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. The Landscape of Genomic Imprinting at the Porcine SGCE/PEG10 Locus from Methylome and Transcriptome of Parthenogenetic Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Landscape of Genomic Imprinting at the Porcine SGCE/ PEG10 Locus from Methylome and Transcriptome of Parthenogenetic Embryos [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. PEG10 is a c-MYC target gene in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. endocrinology.org [endocrinology.org]
- 13. PEG10 is associated with treatment-induced neuroendocrine prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Most Potent PEG10 siRNA Sequences: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the study of Paternally Expressed Gene 10 (PEG10) and its role in various pathologies, the selection of highly efficient small interfering RNA (siRNA) sequences is a critical first step. This guide provides a comparative analysis of reported siRNA and antisense oligonucleotide (ASO) sequences targeting PEG10, summarizing their knockdown efficiency from published experimental data. Detailed experimental protocols are included to ensure reproducibility and aid in the design of future studies.
Comparative Efficacy of PEG10-Targeting Oligonucleotides
The following table summarizes the reported knockdown efficiency of an antisense oligonucleotide targeting PEG10. It is important to note that direct comparison between different studies can be challenging due to variations in experimental conditions.
| Oligonucleotide Type | Sequence (5' to 3') | Target Organism | Cell Line(s) | Transfection Reagent | Concentration | Knockdown Efficiency (mRNA/Protein) | Reference |
| Antisense Oligonucleotide (ASO) | UUUGG TGCTT TAGGA UGUGU | Human | MCF7-PR, T47D-PR, PC3 | Lipofectamine | Not Specified | Greatest reduction among 5 tested ASOs (mRNA and protein) | [1] |
Note: One study reported the use of two distinct siRNAs, si-PEG10-1 and si-PEG10-2, to successfully knockdown PEG10 in neuroblastoma cell lines (SK-N-BE(2)). However, the specific sequences of these siRNAs were not provided in the publication.
Experimental Protocols
Reproducibility of gene silencing experiments is highly dependent on the precise methodology employed. Below are detailed protocols extracted from studies that have successfully demonstrated PEG10 knockdown.
General siRNA Transfection Protocol for Adherent Cell Lines
This protocol provides a general framework for transfecting siRNA into adherent cancer cell lines. Optimization of parameters such as cell density, siRNA concentration, and transfection reagent volume is crucial for each specific cell line.[2][3][4]
Materials:
-
PEG10 siRNA duplex
-
Control (scrambled) siRNA
-
Optimized siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX, siPORT™ NeoFX™)[1]
-
Serum-free cell culture medium (e.g., Opti-MEM™)
-
Complete cell culture medium with serum, without antibiotics
-
6-well or 24-well tissue culture plates
-
Adherent cancer cell line of interest (e.g., MCF-7, T47D, A549, PC3)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in the appropriate culture plates so that they reach 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well to be transfected, dilute the desired final concentration of siRNA (typically in the range of 10-50 nM) in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent. Mix gently by pipetting and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Aspirate the culture medium from the cells.
-
Add the siRNA-lipid complexes to the cells.
-
Add complete culture medium (with serum, without antibiotics) to the wells.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time will depend on the stability of the target mRNA and protein and should be determined empirically.
-
Analysis of Knockdown:
-
mRNA Analysis (24-48 hours post-transfection): Harvest the cells and extract total RNA. Analyze PEG10 mRNA levels using quantitative real-time PCR (qRT-PCR).
-
Protein Analysis (48-72 hours post-transfection): Lyse the cells and determine the total protein concentration. Analyze PEG10 protein levels by Western blotting.
-
Visualizing the Molecular Landscape
To better understand the context of PEG10's function and the experimental approaches to its study, the following diagrams have been generated.
References
Validating the Role of PEG10 in Neurodegenerative Diseases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emerging role of Paternally Expressed Gene 10 (PEG10) in neurodegenerative diseases, with a particular focus on Amyotrophic Lateral Sclerosis (ALS) and Angelman Syndrome. We will objectively compare its involvement with established pathological pathways and present supporting experimental data, detailed methodologies, and visual representations of the underlying molecular mechanisms.
**Executive Summary
Paternally Expressed Gene 10 (PEG10) is a retrotransposon-derived imprinted gene essential for placental development.[1][2][3] Recent evidence has implicated its dysregulation in the pathophysiology of several neurodegenerative disorders.[1][4] This guide synthesizes the current understanding of PEG10's function in the nervous system, contrasting its proposed mechanisms with well-characterized neurodegenerative pathways. The accumulation of PEG10, particularly in ALS, and its interaction with key cellular machinery, presents a novel avenue for therapeutic exploration.[5][6]
Section 1: PEG10 Dysregulation in Neurodegenerative Diseases
Current research primarily links PEG10 to Amyotrophic Lateral Sclerosis (ALS) and Angelman Syndrome, with less defined roles in other neurodegenerative conditions like Alzheimer's and Parkinson's disease.
Amyotrophic Lateral Sclerosis (ALS)
In the context of ALS, PEG10 accumulation is a notable pathological feature.[5][6] This is often linked to mutations in the proteasome shuttle factor Ubiquilin 2 (UBQLN2), which is responsible for targeting PEG10 for degradation.[5][7] The failure of this clearance mechanism leads to elevated PEG10 levels in the spinal cord tissue of ALS patients.[5][6]
Angelman Syndrome
In Angelman Syndrome, a neurodevelopmental disorder, PEG10 has been identified as a target of the E3 ubiquitin ligase UBE3A, the gene mutated in this condition.[8][9] Loss of UBE3A function leads to an increase in PEG10 protein levels in patient-derived neurons.[8] Overexpression of PEG10 in animal models has been shown to impair neuronal migration, suggesting a role in the developmental abnormalities seen in Angelman Syndrome.[8]
Comparison with Established Neurodegenerative Pathways
To provide context, the role of PEG10 is compared with the well-established roles of Amyloid Precursor Protein (APP) and Tau in Alzheimer's Disease. While APP and Tau are central to the amyloid cascade and neurofibrillary tangle formation, respectively, PEG10's mechanism appears to be distinct, involving the regulation of gene expression following its cleavage and nuclear translocation.[5][10][11][12][13][14][15]
Quantitative Data Summary
The following table summarizes key quantitative findings from recent studies on PEG10 in neurodegenerative diseases.
| Disease Model/System | Protein of Interest | Experimental Condition | Key Quantitative Finding | Reference |
| ALS | ||||
| Post-mortem spinal cord tissue (sALS patients vs. controls) | PEG10 | Proteomic analysis | Significantly elevated levels of PEG10 gag-pol protein. | [5][6] |
| Human Embryonic Stem Cells (hESCs) | PEG10 | UBQLN2 knockout | Accumulation of full-length PEG10 gag-pol protein. | [5] |
| Angelman Syndrome | ||||
| AS patient-derived neurons (vs. control) | PEG10-RF1/2 | Immunocytochemistry | 75.05% increase in PEG10 expression with UBE3A knockdown. | [8] |
| AS patient-derived neurons | PEG10-RF1/2 | UBE3A reinstatement | 54.72% decrease in PEG10 expression. | [8] |
| Alzheimer's Disease (for comparison) | ||||
| 5xFAD Transgenic Mice | Soluble Aβ 1-42 | Nasal administration of APP1 and Tau1 peptide mixture | Reduced amyloid plaque burden and soluble Aβ 1-42 levels. | [10][11] |
| Human Frontal Cortex (AD vs. control) | TMEM59 | DNA methylation analysis | Lower methylation and higher expression of TMEM59 in AD cases. | [16] |
Section 2: Molecular Mechanisms of PEG10
The UBQLN2-PEG10 Degradation Pathway in ALS
A key proposed mechanism for PEG10 accumulation in ALS involves the failure of its degradation via the ubiquitin-proteasome system. UBQLN2 is responsible for shuttling PEG10 to the proteasome for degradation.[5][7] In cases of UBQLN2 mutation or dysfunction, this process is impaired, leading to the build-up of PEG10.
Figure 1: UBQLN2-mediated degradation pathway of PEG10 and its disruption in ALS.
PEG10 Self-Cleavage and Nuclear Translocation
PEG10 possesses retrotransposon-like properties, including the ability to self-cleave.[5][17] This process generates a smaller "nucleocapsid" fragment which can then translocate to the nucleus. Inside the nucleus, this fragment is believed to alter the expression of genes involved in critical neuronal processes such as axon remodeling.[5]
References
- 1. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PEG10 - Wikipedia [en.wikipedia.org]
- 3. Deletion of Peg10, an imprinted gene acquired from a retrotransposon, causes early embryonic lethality. | Sigma-Aldrich [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
- 5. UBQLN2 restrains the domesticated retrotransposon PEG10 to maintain neuronal health in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. UBQLN2 restrains the domesticated retrotransposon PEG10 to maintain neuronal health in ALS | eLife [elifesciences.org]
- 8. Secreted retrovirus-like GAG-domain-containing protein PEG10 is regulated by UBE3A and is involved in Angelman syndrome pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease [frontiersin.org]
- 10. Peptide Interference with APP and Tau Association: Relevance to Alzheimer’s Disease Amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regional protein expression in human Alzheimer’s brain correlates with disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peptide Interference with APP and Tau Association: Relevance to Alzheimer's Disease Amelioration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Interaction of Tau with Fe65 links tau to APP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genome-Wide DNA Methylation Differences Between Late-Onset Alzheimer’s Disease and Cognitively Normal Controls in Human Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Analysis of PEG10 and Other Retrotransposon-Derived Genes in Cancer Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Paternally Expressed Gene 10 (PEG10) and other notable retrotransposon-derived genes, including Retrotransposon Gag-like 1 (RTL1/PEG11) and Leucine (B10760876) Zipper Down-Regulated in Cancer 1 (LDOC1/SIRH7). This document outlines their roles in cellular signaling, their expression in various cancers, and detailed experimental protocols for their study, offering valuable insights for cancer research and the development of novel therapeutic strategies.
Biological and Functional Comparison
Retrotransposon-derived genes are remnants of ancient retroviral infections that have been integrated into the host genome and subsequently co-opted for cellular functions. PEG10, RTL1, and LDOC1 are prominent examples, each with distinct and sometimes overlapping roles in development and disease.
Table 1: General Characteristics of PEG10 and Other Selected Retrotransposon-Derived Genes
| Feature | PEG10 (SIRH1) | RTL1 (PEG11/SIRH2) | LDOC1 (SIRH7) |
| Origin | Ty3/Gypsy retrotransposon | Sushi-ichi retrotransposon | Sushi-ichi retrotransposon homolog |
| Genomic Location | Chromosome 7q21.3 | Chromosome 14q32.2 | Chromosome Xq22.3 |
| Imprinting Status | Paternally expressed | Paternally expressed | Not imprinted |
| Key Physiological Roles | Placental development, adipocyte differentiation, embryonic development.[1] | Placental development, maintenance of fetal capillaries, muscle development.[2][3] | Trophoblast differentiation, hormone production during pregnancy.[3] |
| Protein Structure | Contains Gag-like and Pol-like domains with a -1 ribosomal frameshift.[1] | Contains Gag-like and Pol-like domains in a single open reading frame.[3] | Contains a leucine zipper motif. |
| Oncogenic Role | Promotes proliferation, inhibits apoptosis, enhances migration and invasion.[4] | Promotes proliferation and vascular invasion.[2][3] | Downregulated in some cancers, suggesting a potential tumor suppressor role. |
Comparative Expression in Cancer
The aberrant expression of retrotransposon-derived genes is increasingly implicated in various malignancies. Analysis of large-scale cancer genomics datasets, such as The Cancer Genome Atlas (TCGA), reveals distinct expression patterns for PEG10, RTL1, and LDOC1 across different tumor types.
Table 2: Comparative Expression of PEG10, RTL1, and LDOC1 in Selected Cancers (TCGA Data)
| Cancer Type | PEG10 Expression (Tumor vs. Normal) | RTL1/PEG11 Expression (Tumor vs. Normal) | LDOC1/SIRH7 Expression (Tumor vs. Normal) |
| Hepatocellular Carcinoma (LIHC) | Upregulated | Upregulated | Downregulated |
| Breast Invasive Carcinoma (BRCA) | Upregulated | Upregulated | Downregulated |
| Colorectal Adenocarcinoma (COAD/READ) | Upregulated | Upregulated | Downregulated |
| Lung Adenocarcinoma (LUAD) | Upregulated | Upregulated | Downregulated |
| Glioblastoma Multiforme (GBM) | Upregulated | Upregulated | Downregulated |
Data is qualitatively summarized from pan-cancer expression analyses. "Upregulated" indicates significantly higher expression in tumor samples compared to normal tissues, while "Downregulated" indicates significantly lower expression.
Involvement in Cellular Signaling Pathways
PEG10 and its counterparts exert their influence on cellular processes by modulating key signaling pathways. Understanding these interactions is crucial for identifying potential therapeutic targets.
PEG10 Signaling Interactions
PEG10 is known to interact with several critical signaling pathways that regulate cell growth, differentiation, and motility.
-
TGF-β/BMP Signaling: PEG10 can counteract the tumor-suppressive effects of the Transforming Growth Factor-beta (TGF-β) and Bone Morphogenetic Protein (BMP) signaling pathways. It has been shown to interact with TGF-β receptors, thereby inhibiting downstream signaling cascades that would typically lead to growth arrest and apoptosis.
-
Wnt/β-catenin Pathway: In some cancers, PEG10 has been observed to activate the Wnt/β-catenin pathway, a critical regulator of cell proliferation and differentiation.
-
NF-κB Signaling: PEG10 can activate the NF-κB signaling pathway, which is involved in inflammation, cell survival, and proliferation.
-
NOTCH Signaling: There is evidence to suggest that PEG10 can activate the NOTCH signaling pathway, which plays a role in cell fate decisions and has been implicated in cancer stem cell maintenance.
Figure 1: PEG10 interactions with key cellular signaling pathways.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to study the function of retrotransposon-derived genes.
Gene Knockdown using siRNA
This protocol outlines the steps for transiently knocking down the expression of a target gene, such as PEG10, in a cancer cell line.
Figure 2: Experimental workflow for siRNA-mediated gene knockdown.
Materials:
-
Target-specific siRNA and non-targeting control siRNA (20 µM stock)
-
Lipofectamine RNAiMAX Transfection Reagent
-
Opti-MEM I Reduced Serum Medium
-
Appropriate cancer cell line and complete growth medium
-
6-well plates
Procedure:
-
Day 1: Cell Seeding: Seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of antibiotic-free complete growth medium. Incubate overnight at 37°C in a CO2 incubator to achieve 60-80% confluency on the day of transfection.
-
Day 2: Transfection: a. For each well, dilute 1.5 µL of siRNA (final concentration 10 nM) in 50 µL of Opti-MEM. b. In a separate tube, dilute 1.5 µL of Lipofectamine RNAiMAX in 50 µL of Opti-MEM. c. Combine the diluted siRNA and the diluted Lipofectamine RNAiMAX (total volume ~100 µL). Mix gently and incubate for 5 minutes at room temperature to allow the formation of siRNA-lipid complexes. d. Add the 100 µL of the siRNA-lipid complex mixture to the cells in each well.
-
Day 3-4: Incubation and Harvest: Incubate the cells for 24-48 hours post-transfection. The optimal incubation time should be determined empirically. Harvest the cells for downstream analysis.
Quantitative Real-Time PCR (qPCR)
This protocol is for quantifying the mRNA expression levels of target genes following experimental manipulation.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit)
-
SYBR Green qPCR Master Mix
-
Gene-specific forward and reverse primers
-
qPCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing:
-
10 µL 2x SYBR Green qPCR Master Mix
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
2 µL cDNA template (diluted)
-
6 µL Nuclease-free water
-
-
Run the reaction in a qPCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., GAPDH).
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of medium and incubate overnight.
-
Treatment: Treat cells with the desired compounds or perform gene knockdown as described previously.
-
MTT Addition: At the desired time point, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Cell Invasion (Boyden Chamber) Assay
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Boyden chamber inserts (8 µm pore size) with a 24-well companion plate
-
Matrigel Basement Membrane Matrix
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Methanol and Crystal Violet stain
Procedure:
-
Insert Coating: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Boyden chamber inserts with the Matrigel solution and allow it to solidify at 37°C.
-
Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the coated inserts.
-
Chemoattraction: Add medium containing a chemoattractant to the lower chamber.
-
Incubation: Incubate for 24-48 hours to allow for cell invasion.
-
Cell Removal and Staining:
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with Crystal Violet.
-
-
Quantification: Count the number of stained cells in several microscopic fields to determine the extent of invasion.
Conclusion
PEG10 and other retrotransposon-derived genes represent a fascinating class of molecules with significant implications for both normal development and cancer biology. Their distinct expression patterns and functional roles in key oncogenic pathways highlight their potential as biomarkers and therapeutic targets. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the contributions of these unique genes to cancer progression and to explore novel avenues for drug development.
References
- 1. GEPIA (Gene Expression Profiling Interactive Analysis) [gepia.cancer-pku.cn]
- 2. Roles of retrovirus-derived PEG10 and PEG11/RTL1 in mammalian development and evolution and their involvement in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. frontend.cbioportal.org [frontend.cbioportal.org]
Unveiling PEG10 as a Bona Fide Target of the c-MYC Oncoprotein: A Comparative Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental evidence validating Paternally Expressed Gene 10 (PEG10) as a direct transcriptional target of the proto-oncogene c-MYC. The c-MYC transcription factor is a master regulator of cell proliferation, growth, and metabolism, and its deregulation is a hallmark of a vast number of human cancers.[1][2] Identifying and validating its downstream targets, such as PEG10, is crucial for understanding MYC-driven tumorigenesis and developing novel therapeutic strategies.
This document objectively compares the validation of PEG10 with other known c-MYC target genes, presenting the supporting experimental data in clearly structured tables, detailing the methodologies of key experiments, and providing visual diagrams of the underlying molecular pathways and experimental workflows.
Evidence for Direct Regulation of PEG10 by c-MYC
Multiple lines of evidence converge to establish PEG10 as a direct downstream target of c-MYC. Studies have demonstrated that the expression of PEG10 is tightly linked to c-MYC activity. When c-MYC is knocked down using RNA interference (siRNA) in pancreatic and hepatocellular carcinoma cell lines, PEG10 mRNA levels are significantly suppressed.[3][4] Conversely, inducing c-MYC expression in a B-lymphocyte cell line leads to an upregulation of PEG10.[3][4]
The direct nature of this regulation is confirmed by Chromatin Immunoprecipitation (ChIP) assays, which have shown that the c-MYC protein physically binds to specific DNA sequences, known as E-boxes (CACGTG), located within the first intron of the PEG10 gene.[3][4][5] Site-directed mutagenesis of the most proximal E-box sequence was shown to be essential for the activity of the PEG10 promoter, confirming its functional importance.[3][4]
Furthermore, a positive correlation between c-MYC and PEG10 expression has been observed in various cancer models and patient tissues. In a transgenic mouse model of c-MYC-driven breast cancer, mammary carcinomas showed strongly increased Peg10 mRNA compared to normal tissue.[3][4] This correlation extends to human cancers, with significant positive associations found in tissue arrays of breast and prostate carcinomas.[3][4] Functionally, the knockdown of PEG10 inhibits the proliferation of several carcinoma cell lines, a finding consistent with it being an important effector of c-MYC's pro-proliferative function.[3][4]
Data Presentation: Quantitative Evidence
The following tables summarize the key quantitative data supporting the validation of PEG10 as a c-MYC target and compare the validation methodologies with those used for other established c-MYC targets.
Table 1: Summary of Experimental Evidence for PEG10 as a c-MYC Target
| Experimental Approach | Cell Line / Model | Key Result | Reference |
| c-MYC Knockdown (siRNA) | Panc1, HepG2 | Consistent suppression of PEG10 mRNA. | [3] |
| c-MYC Induction | EREB.TC-MYC B-cells | Induction of PEG10 mRNA 24 hours post c-MYC activation. | [3] |
| Chromatin Immunoprecipitation (ChIP) | Panc1 | c-MYC protein specifically binds to E-box sequences in PEG10 intron 1. | [3][4] |
| Reporter Assay | Panc1 | Mutation of the proximal E-box abolishes promoter activity. | [3] |
| Expression Correlation (Mouse) | MMTV-MYC Mouse Model | Mammary tumors overexpress Peg10 mRNA relative to normal gland. | [3][4] |
| Expression Correlation (Human) | Breast Cancer (n=161) | Positive correlation between PEG10 and c-MYC protein (P < 0.002). | [3][4] |
| Expression Correlation (Human) | Prostate Cancer (n=30) | Positive correlation between PEG10 and c-MYC protein (P = 0.014). | [3][4] |
| Functional Assay (Proliferation) | Panc1, HepG2, Hep3B | siRNA-mediated knockdown of PEG10 significantly inhibits cell proliferation. | [3][4] |
Table 2: Comparison of Validation Methods for c-MYC Target Genes
| Validation Method | PEG10 | Other Established Targets (e.g., CDC25A, Cyclins) | Purpose of Method |
| Expression Profiling (Microarray/RNA-seq) | Yes | Yes | Identifies genes whose expression changes upon MYC perturbation. |
| ChIP / ChIP-seq | Yes | Yes | Confirms direct physical binding of MYC to gene regulatory regions. |
| Reporter Assays | Yes | Yes | Determines the functional necessity of MYC binding sites for gene transcription. |
| siRNA/shRNA Knockdown of MYC | Yes | Yes | Shows that target gene expression is dependent on MYC. |
| Inducible MYC Expression Systems | Yes | Yes | Shows that target gene expression is induced by MYC activation. |
| Correlation in Patient Samples | Yes | Yes | Establishes clinical relevance and confirms the relationship in a biological context. |
| Functional Phenotype Analysis | Yes | Yes | Assesses if the target gene mediates a known MYC-driven cellular process (e.g., proliferation). |
Mandatory Visualizations
The following diagrams illustrate the c-MYC-PEG10 signaling axis and the workflows of the key experimental protocols used in its validation.
Caption: c-MYC directly activates PEG10 transcription to promote cell proliferation.
Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP).
Caption: Workflow for validating target gene dependency using siRNA and qPCR.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is adapted from methodologies described for validating c-MYC binding to the PEG10 gene.[3]
-
Cross-linking: Proliferating Panc1 cells (~1x10⁷) are treated with 1% formaldehyde (B43269) in media for 10 minutes at room temperature to cross-link proteins to DNA. The reaction is quenched with 0.125 M glycine.
-
Cell Lysis and Chromatin Shearing: Cells are harvested and lysed. The nuclear pellet is isolated and resuspended in a lysis buffer. Chromatin is sheared to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: The sheared chromatin is pre-cleared with protein A/G agarose (B213101) beads. A portion of the chromatin is saved as the "input" control. The remaining chromatin is incubated overnight at 4°C with an anti-c-MYC antibody or a control (preimmune or IgG) serum.
-
Immune Complex Capture: Protein A/G agarose beads are added to capture the antibody-chromatin complexes. The beads are washed sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: The chromatin is eluted from the beads. Cross-links for both the immunoprecipitated samples and the input control are reversed by heating at 65°C for at least 6 hours in the presence of NaCl.
-
DNA Purification: Proteins are digested with Proteinase K, and DNA is purified using phenol-chloroform extraction or a commercial spin column kit.
-
Analysis by qPCR: The purified DNA is used as a template for quantitative PCR (qPCR). Primers are designed to amplify the E-box-containing region in the first intron of PEG10. A negative control region, distant from any E-boxes, is also amplified. The amount of immunoprecipitated DNA is quantified relative to the total input chromatin. Significant enrichment with the anti-c-MYC antibody compared to the IgG control indicates direct binding.
siRNA-mediated Gene Knockdown and Quantitative PCR (qPCR)
This protocol describes the process of reducing c-MYC expression and measuring the effect on PEG10 mRNA levels.[3]
-
Cell Culture and Transfection: Panc1 or HepG2 cells are plated to be 50-60% confluent on the day of transfection. Cells are transfected with either a c-MYC-directed siRNA or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol. A second transfection is often performed 24 hours after the first to ensure efficient knockdown.
-
Incubation: Cells are incubated for 48 to 72 hours post-transfection to allow for the knockdown of the target mRNA and protein.
-
RNA Isolation: Total RNA is extracted from the cells using a commercial RNA isolation kit, including a DNase treatment step to remove any contaminating genomic DNA.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcriptase enzyme and random or oligo(dT) primers.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR using a SYBR Green or TaqMan-based assay. Primers specific for PEG10 and a stable housekeeping gene (e.g., GAPDH, ACTB) are used.
-
Data Analysis: The relative expression of PEG10 mRNA is calculated using the ΔΔCt method. The expression level in c-MYC knockdown cells is normalized to the housekeeping gene and then compared to the normalized expression in control siRNA-treated cells. A significant reduction in PEG10 mRNA levels in the c-MYC knockdown cells indicates that its expression is dependent on c-MYC.
Luciferase Reporter Assay
This protocol is used to confirm that the c-MYC binding site (E-box) is functional in driving gene expression.[3]
-
Plasmid Construction: A DNA fragment corresponding to the PEG10 promoter and first intron containing the E-boxes is cloned into a luciferase reporter plasmid (e.g., pGL3-Basic). A second construct is created where the core E-box sequence (CACGTG) is mutated (e.g., to CAAATG) using site-directed mutagenesis.
-
Cell Transfection: Cells (e.g., Panc1) are co-transfected with:
-
The wild-type or mutant PEG10 reporter plasmid.
-
A c-MYC expression plasmid (to ensure sufficient c-MYC levels).
-
A control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).
-
-
Cell Lysis and Assay: Approximately 24-48 hours after transfection, cells are lysed. The activities of both Firefly luciferase (from the reporter plasmid) and Renilla luciferase (from the control plasmid) are measured using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: The Firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The activity of the wild-type PEG10 reporter is compared to that of the E-box mutant reporter. A significant decrease in luciferase activity in the mutant construct demonstrates that the E-box is essential for c-MYC-mediated transcriptional activation.
References
- 1. c-Myc Target Genes Involved in Cell Growth, Apoptosis, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. c-Myc and Cancer Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PEG10 is a c-MYC target gene in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Global mapping of c-Myc binding sites and target gene networks in human B cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PEG10-Mediated mRNA Delivery and Alternative Platforms
For Researchers, Scientists, and Drug Development Professionals
The delivery of messenger RNA (mRNA) therapeutics holds immense promise for a wide range of diseases, from infectious diseases to cancer and genetic disorders. The success of any mRNA-based therapy is critically dependent on its delivery vehicle. This guide provides an objective comparison of a novel endogenous mRNA delivery platform, PEG10-mediated delivery, with established methods such as Lipid Nanoparticles (LNPs) and viral vectors. The information presented is supported by available experimental data to aid researchers in selecting the most appropriate delivery strategy for their specific application.
Overview of mRNA Delivery Technologies
The ideal mRNA delivery system should efficiently encapsulate and protect the mRNA molecule, deliver it to the target cells, facilitate its release into the cytoplasm, and exhibit minimal toxicity and immunogenicity. The primary delivery platforms currently utilized and under investigation are:
-
PEG10-Mediated Delivery (SEND™ Platform): This innovative approach utilizes the endogenous human retrotransposon-derived protein, Paternally Expressed Gene 10 (PEG10), to form virus-like particles (VLPs) that can package and deliver mRNA. This system, engineered into a platform known as Selective Endogenous eNcapsidation for cellular Delivery (SEND), leverages a naturally occurring process for intercellular communication.[1][2][3]
-
Lipid Nanoparticles (LNPs): LNPs are the most clinically advanced non-viral delivery systems for mRNA, most notably used in the FDA-approved COVID-19 mRNA vaccines.[4] They are typically composed of four lipid components: an ionizable lipid, a helper phospholipid, cholesterol, and a PEGylated lipid, which self-assemble with mRNA to form nanoparticles.
-
Viral Vectors: Viruses have evolved to efficiently deliver genetic material into cells. For therapeutic purposes, viruses like lentiviruses and adeno-associated viruses (AAVs) are engineered to be replication-incompetent and to carry the desired mRNA sequence.
Quantitative Performance Comparison
The following table summarizes the available quantitative data comparing the performance of PEG10-mediated delivery with other methods. It is important to note that direct head-to-head comparative studies, particularly between PEG10-SEND and LNPs, are limited in the current scientific literature.
| Performance Metric | PEG10-Mediated Delivery (SEND™) | Lipid Nanoparticles (LNPs) | Viral Vectors (Lentivirus) |
| Delivery Efficiency (In Vitro) | 4-5 fold less potent than an integrating lentiviral vector in a Cre-recombinase activity assay.[1] | High efficiency, with performance dependent on the specific LNP formulation and cell type. | High efficiency, often serving as a benchmark for delivery potency. |
| Delivery Efficiency (In Vivo) | Demonstrated delivery to the liver in mice via hydrodynamic injection.[5] | Efficient delivery, primarily to the liver, after intravenous administration. Biodistribution can be influenced by LNP size and PEG-lipid content.[6][7] | High in vivo transduction efficiency, with tropism dependent on the viral serotype. |
| Immunogenicity | Potentially reduced immunogenicity due to the use of an endogenous human protein.[8][9] | Can induce inflammatory responses and the production of anti-PEG antibodies, which may limit repeated dosing.[10] | Can elicit strong immune responses against both the viral capsid proteins and the transgene product, potentially leading to clearance of transduced cells and limiting re-administration.[11] |
| Cytotoxicity | Expected to have low cytotoxicity as it utilizes an endogenous protein. However, comprehensive comparative data is lacking. | Cytotoxicity is formulation-dependent and can be a concern at higher concentrations.[4] | Can be associated with cytotoxicity, particularly at high doses. |
Experimental Methodologies
This section provides detailed protocols for key experiments used to evaluate and compare the performance of different mRNA delivery platforms.
In Vitro mRNA Delivery Efficiency Assay (Cre-LoxP Reporter System)
This assay quantitatively measures the functional delivery of Cre recombinase mRNA.
Objective: To determine the percentage of target cells that have received and translated the delivered Cre mRNA, leading to the activation of a fluorescent reporter gene.
Experimental Workflow:
-
Cell Culture: Maintain loxP-GFP reporter cells (e.g., N2a-loxP-GFP) in appropriate culture conditions. These cells have a "loxP-stop-loxP" cassette upstream of a GFP gene, preventing its expression.
-
VLP/LNP/Vector Preparation:
-
PEG10-SEND VLPs: Co-transfect producer cells (e.g., HEK293T) with plasmids encoding PEG10, the cargo mRNA (Cre recombinase flanked by PEG10 UTRs), and a fusogen (e.g., VSVg).[1] Harvest the VLPs from the cell culture supernatant.
-
LNPs: Formulate LNPs containing Cre mRNA using a microfluidic mixing device or other established methods.
-
Lentiviral Vector: Produce lentiviral particles encoding Cre recombinase in producer cells. Titer the virus to determine the functional viral particle concentration.
-
-
Transduction/Transfection: Add serial dilutions of the PEG10-VLPs, LNPs, or lentiviral vectors to the loxP-GFP reporter cells.
-
Flow Cytometry Analysis: After 48-72 hours, harvest the cells and analyze GFP expression using a flow cytometer. The percentage of GFP-positive cells indicates the efficiency of functional mRNA delivery.
In Vivo mRNA Delivery and Biodistribution Assay (Luciferase Reporter)
This assay assesses the in vivo delivery efficiency and tissue distribution of mRNA formulations.
Objective: To quantify the expression of a reporter protein (luciferase) in different organs of a living animal following systemic administration of the mRNA delivery vehicle.
Experimental Workflow:
-
Animal Model: Use a suitable animal model, such as BALB/c mice.
-
mRNA Formulation: Prepare PEG10-VLPs, LNPs, or viral vectors encapsulating mRNA encoding firefly luciferase.
-
Administration: Administer the formulations to the mice via the desired route (e.g., intravenous tail vein injection).
-
Bioluminescence Imaging: At various time points post-injection (e.g., 6, 24, 48 hours), anesthetize the mice and inject them with a D-luciferin substrate solution.[12][13]
-
Image Acquisition and Analysis: Image the mice using an in vivo imaging system (IVIS) to detect the bioluminescent signal.[13] After the final imaging time point, euthanize the animals, harvest major organs (liver, spleen, lungs, heart, kidneys), and perform ex vivo imaging to quantify luciferase expression in each organ.[13]
Cytotoxicity Assay (MTT or LDH Release Assay)
These assays measure the effect of the delivery vehicle on cell viability.
Objective: To determine the concentration at which a delivery platform becomes toxic to cells.
Experimental Workflow (MTT Assay):
-
Cell Seeding: Seed target cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Add serial dilutions of the PEG10-VLPs, LNPs, or viral vectors to the cells. Include a positive control for cytotoxicity (e.g., Triton X-100) and an untreated negative control.
-
Incubation: Incubate the cells for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Cell viability is proportional to the absorbance.
In Vivo Immunogenicity Assessment (T-Cell Response)
This assay evaluates the cellular immune response elicited by the delivery platform.
Objective: To quantify the activation and proliferation of antigen-specific T cells in response to the delivery vehicle or the expressed transgene.
Experimental Workflow (ELISpot Assay):
-
Immunization: Immunize mice with the PEG10-VLPs, LNPs, or viral vectors.
-
Spleen Harvesting: After a specific period (e.g., 7-14 days), euthanize the mice and harvest their spleens.
-
Splenocyte Isolation: Prepare a single-cell suspension of splenocytes.
-
ELISpot Assay:
-
Coat a 96-well ELISpot plate with an antibody specific for a T-cell cytokine (e.g., IFN-γ).
-
Add the isolated splenocytes to the wells.
-
Stimulate the cells with specific antigens (e.g., peptides from the viral capsid or the expressed protein).
-
After incubation, wash the cells and add a detection antibody conjugated to an enzyme.
-
Add a substrate that produces a colored spot when cleaved by the enzyme.
-
-
Spot Counting: Count the number of spots in each well, where each spot represents a cytokine-secreting T cell.
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms and experimental processes can aid in understanding the key differences between these delivery platforms.
PEG10-Mediated mRNA Delivery (SEND™ Platform)
The SEND platform co-opts an endogenous cellular pathway for intercellular communication.
Caption: Mechanism of PEG10-mediated mRNA delivery via the SEND platform.
Lipid Nanoparticle (LNP) Mediated mRNA Delivery
LNPs are synthetic nanoparticles that fuse with the endosomal membrane to release their mRNA payload.
Caption: General mechanism of LNP-mediated mRNA delivery.
Comparative Experimental Workflow for In Vivo Efficacy
A standardized workflow is crucial for the objective comparison of different delivery platforms in vivo.
Caption: Experimental workflow for in vivo comparison of mRNA delivery platforms.
Conclusion and Future Directions
The field of mRNA delivery is rapidly evolving, with each platform offering a unique set of advantages and disadvantages. The PEG10-mediated SEND platform represents a promising new frontier, potentially offering a safer and less immunogenic alternative to existing methods by harnessing an endogenous cellular process. However, based on current data, its in vitro delivery efficiency appears to be lower than that of highly potent lentiviral vectors.
Lipid nanoparticles remain the clinical gold standard for non-viral mRNA delivery, with proven efficacy in human vaccines. Ongoing research is focused on improving their targeting capabilities and reducing their immunogenicity. Viral vectors, while highly efficient, face challenges related to immunogenicity and manufacturing complexity.
A critical need exists for more direct, quantitative, and standardized comparative studies to fully elucidate the relative strengths and weaknesses of these platforms. Future research should focus on head-to-head in vivo comparisons of PEG10-SEND, next-generation LNPs, and viral vectors, assessing not only delivery efficiency but also long-term safety, immunogenicity upon repeat administration, and efficacy in relevant disease models. Such studies will be invaluable in guiding the selection and development of the next generation of mRNA therapeutics.
References
- 1. Mammalian retrovirus-like protein PEG10 packages its own mRNA and can be pseudotyped for mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gwern.net [gwern.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of lipid nanoparticles and liposomes reference materials (II): cytotoxic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dahlmanlab.org [dahlmanlab.org]
- 6. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Engineering PEG10 assembled endogenous virus-like particles with genetically encoded neoantigen peptides for cancer vaccination [elifesciences.org]
- 9. Engineering PEG10-assembled endogenous virus-like particles with genetically encoded neoantigen peptides for cancer vaccination | eLife [elifesciences.org]
- 10. Ethylene oxide graft copolymers reduce the immunogenicity of lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic T Lymphocyte Responses to Transgene Product, Not Adeno-Associated Viral Capsid Protein, Limit Transgene Expression in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Testing the In Vitro and In Vivo Efficiency of mRNA-Lipid Nanoparticles Formulated by Microfluidic Mixing [jove.com]
- 13. cdn2.caymanchem.com [cdn2.caymanchem.com]
A Functional Comparison of PEG10 Protein Isoforms: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced functionalities of Paternally Expressed Gene 10 (PEG10) protein isoforms is critical for advancing research in oncology and developmental biology. This guide provides an objective comparison of the two primary PEG10 isoforms, RF1 and RF1/2, with supporting experimental data, detailed methodologies for key experiments, and visualizations of associated signaling pathways.
PEG10, a retrotransposon-derived imprinted gene, is crucial for embryonic development and has been implicated in various cancers.[1][2] Its mRNA can produce two distinct protein isoforms through a -1 ribosomal frameshifting mechanism: a shorter Gag-like protein (PEG10-RF1) and a longer Gag-Pol-like polyprotein (PEG10-RF1/2).[3][4][5] The longer RF1/2 isoform uniquely possesses a protease domain with an Asp-Ser-Gly (DSG) active site, enabling autoproteolytic activity.[3][6]
Functional Distinctions: Proliferation vs. Invasion
Experimental evidence consistently points towards distinct and sometimes opposing functions for the two major PEG10 isoforms. Broadly, the full-length RF1/2 isoform is associated with promoting cell proliferation, while the shorter RF1 isoform is more directly linked to cellular invasion.[1][7]
In neuroendocrine prostate cancer (NEPC) cells, for instance, the full-length PEG10 (RF1/2) drives proliferation, whereas the shorter PEG10 (RF1) promotes invasion.[1] This functional dichotomy underscores the importance of isoform-specific analysis in understanding PEG10's role in cancer progression.
Quantitative Comparison of Isoform Functions
To illustrate the differential effects of PEG10 isoforms, the following tables summarize quantitative data from key experimental assays.
Table 1: Effect of PEG10 Isoform Overexpression on Cell Proliferation (T24 Bladder Cancer Cells)
| Isoform Overexpressed | Change in Cell Growth (vs. Control) | Key Cell Cycle Regulators Affected | Reference |
| PEG10-RF1 | Increased | ↑ Phospho-Rb | [4][8] |
| PEG10-RF1/2 | Increased | ↑ Phospho-Rb | [4][8] |
Data presented is a qualitative summary based on the referenced studies. Overexpression of both isoforms was shown to promote cell growth and Rb phosphorylation.
Table 2: Effect of PEG10 Isoform Overexpression on Cell Viability and Proliferation (HEK293T and HaCaT Cells)
| Isoform/Mutant Expressed | Effect on Cell Viability | Effect on Cell Proliferation | Reference |
| fsRF1/RF2 (frameshift mutant) | Detrimental | Increased | [3][4] |
| D370A-fsRF1/RF2 (inactive protease) | No significant effect | Significantly lower than fsRF1/RF2 | [3] |
The frameshift mutant (fsRF1/RF2) allows for the study of the RF2 portion's function. The detrimental effect on viability coupled with increased proliferation suggests a complex role, possibly involving the inhibition of apoptosis.[3][4]
Key Signaling Pathways
The functional differences between PEG10 isoforms can be attributed to their differential engagement with various signaling pathways.
TGF-β Signaling Pathway
PEG10 has a well-documented inhibitory relationship with the Transforming Growth Factor-beta (TGF-β) signaling pathway.[2][7] The RF1 isoform, in particular, can interact with members of the TGF-β receptor family, such as ALK1, thereby impeding downstream signaling.[5][9] This inhibition can lift the suppressive effects of TGF-β on cell growth, contributing to proliferation.[7]
Caption: PEG10-RF1 inhibits TGF-β signaling by targeting the TGFBR1 (ALK1) receptor.
Wnt/β-catenin Signaling Pathway
Overexpression of PEG10 has been shown to activate the Wnt/β-catenin pathway in human colon cancer cells, leading to increased cell proliferation and inhibition of apoptosis.[1] This activation is thought to be a key mechanism through which PEG10 promotes tumorigenesis.
Caption: PEG10 overexpression activates the Wnt/β-catenin signaling pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the functional comparison of PEG10 isoforms.
Cell Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells (e.g., HEK293T, T24) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Transfection: Transfect cells with plasmids encoding PEG10-RF1, PEG10-RF1/2, or an empty vector control using a suitable transfection reagent.
-
Incubation: Incubate the cells for 24-72 hours post-transfection.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570-590 nm using a microplate reader.[10][11][12]
Colony Formation Assay
This assay assesses the ability of a single cell to undergo clonal expansion and form a colony.
Protocol:
-
Cell Seeding: Following transfection with PEG10 isoform-specific constructs or siRNAs, seed a low number of cells (e.g., 200-800 cells/well) in 6-well plates.
-
Incubation: Culture the cells for 7-14 days, allowing sufficient time for colony formation.
-
Fixation: Gently wash the colonies with PBS and then fix them with a solution like 4% paraformaldehyde or ice-cold methanol (B129727) for 15-20 minutes.
-
Staining: Stain the fixed colonies with a 0.5% crystal violet solution for 20-30 minutes.
-
Washing and Drying: Carefully wash the plates with water to remove excess stain and allow them to air dry.
-
Counting: Count the number of colonies (typically defined as clusters of >50 cells) in each well.[13][14]
Experimental Workflow for Functional Comparison
The following diagram illustrates a typical workflow for comparing the functions of PEG10 isoforms.
Caption: A generalized workflow for the functional analysis of PEG10 isoforms.
Conclusion
The available evidence clearly indicates that the two primary isoforms of PEG10, RF1 and RF1/2, have distinct and critical roles in cellular processes, particularly in the context of cancer. While the RF1/2 isoform appears to be a key driver of proliferation, the RF1 isoform is more intimately involved in promoting cell invasion. These differential functions are mediated through their interactions with key signaling pathways such as TGF-β and Wnt/β-catenin. For researchers and drug development professionals, targeting PEG10 will require a nuanced, isoform-specific approach to effectively modulate its activity in disease. Further research is warranted to fully elucidate the isoform-specific interactomes and to develop targeted therapeutic strategies.
References
- 1. Roles of PEG10 in cancer and neurodegenerative disorder (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TGF-β signalling and PEG10 are mutually exclusive and inhibitory in chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secreted retrovirus-like GAG-domain-containing protein PEG10 is regulated by UBE3A and is involved in Angelman syndrome pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Functional Study of the Retrotransposon-Derived Human PEG10 Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEG10 counteracts signaling pathways of TGF-β and BMP to regulate growth, motility and invasion of SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. PEG10 - Wikipedia [en.wikipedia.org]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. researchgate.net [researchgate.net]
- 13. ossila.com [ossila.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal of MS-Peg10-thp
For laboratory professionals engaged in cutting-edge research and development, ensuring a safe and compliant laboratory environment is paramount. The proper disposal of specialized chemical reagents like MS-Peg10-thp is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of both laboratory personnel and the environment.
Immediate Safety and Disposal Protocol
When handling this compound, it is crucial to adhere to the safety precautions outlined in the product's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, guidance from structurally similar compounds, such as THP-PEG10-Boc and THP-PEG1-THP, should be followed.
Personal Protective Equipment (PPE): Before initiating any disposal procedures, ensure that appropriate personal protective equipment is worn. This includes:
-
Eye Protection: Safety goggles with side shields.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat or other protective clothing.
Spill Management: In the event of a spill, the following steps should be taken:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Collect the absorbed material and place it into a designated, labeled container for hazardous waste.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
Prevent the spilled material from entering drains or waterways, as it is very toxic to aquatic life with long-lasting effects.
Disposal Procedure: The primary method for the disposal of this compound and its containers is through an approved waste disposal plant.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials in a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Label the waste container with the full chemical name ("this compound") and any relevant hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the contractor with a copy of the relevant safety data sheet.
-
Key Data Summary
For quick reference, the following table summarizes the essential information for the safe disposal of this compound, based on data for structurally related compounds.
| Parameter | Information | Source |
| Product Identification | This compound | - |
| Primary Hazard | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. | |
| Spill Containment | Absorb with inert material, collect in a sealed container. | |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Environmental Precautions | Avoid release to the environment. Prevent entry into drains and waterways. |
Experimental Workflow: Disposal of this compound
The following diagram illustrates the standard operating procedure for the safe disposal of this compound in a laboratory setting.
Essential Safety and Logistical Information for Handling MS-Peg10-thp
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like MS-Peg10-thp. This guide provides crucial safety protocols, personal protective equipment (PPE) recommendations, and operational plans for handling and disposal.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following information is based on the SDS for a structurally similar compound, THP-PEG10-Boc, and general best practices for handling PEGylated compounds. Users must conduct a risk assessment for their specific application and consult their institution's safety guidelines.
Hazard Identification and Classification
Based on the analysis of the related compound THP-PEG10-Boc, this compound should be handled with caution. The primary hazards identified are:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The consistent use of appropriate PPE is the most critical line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from potential splashes of the compound, especially when in solution. |
| Hand Protection | Standard laboratory gloves (e.g., Nitrile). | Prevents direct skin contact with the compound. Gloves should be inspected before use and disposed of properly after handling. |
| Body Protection | Laboratory coat. | Protects skin and clothing from accidental spills. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. If creating aerosols or handling large quantities, a certified respirator may be necessary based on a risk assessment. | Minimizes inhalation exposure. |
Operational Plan: Safe Handling Protocols
A systematic approach to handling ensures minimal exposure and contamination.
1. Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that an appropriate chemical spill kit is readily available.
-
Locate the nearest eyewash station and safety shower before beginning work.
2. Handling:
-
When handling the solid compound, use a spatula or other appropriate tool to avoid generating dust.
-
If preparing a solution, slowly add the solvent to the solid to prevent splashing.
-
Keep the container with this compound tightly sealed when not in use.
3. Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Properly remove and dispose of contaminated PPE.
-
Wash hands thoroughly with soap and water after completing the work.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure laboratory safety.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled and sealed container, following local, state, and federal regulations. |
| Contaminated Labware (Disposable) | Dispose of as hazardous waste in a designated container. |
| Contaminated Labware (Reusable) | Rinse with a suitable solvent in a fume hood. The solvent rinse should be collected and disposed of as hazardous waste. The cleaned labware can then be washed normally. |
| Contaminated PPE | All contaminated PPE (gloves, etc.) must be disposed of as hazardous waste in a designated, labeled container. |
Experimental Workflow for Safe Handling and Disposal
The following diagram illustrates a typical workflow for safely handling and disposing of a powdered chemical compound like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
